molecular formula C9H8IN3 B2501113 4-iodo-1-phenyl-1H-pyrazol-5-amine CAS No. 1459215-43-0

4-iodo-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2501113
CAS No.: 1459215-43-0
M. Wt: 285.088
InChI Key: MDTHQDFYHPOPKA-UHFFFAOYSA-N
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Description

4-Iodo-1-phenyl-1H-pyrazol-5-amine () is a halogenated pyrazole derivative with the molecular formula C9H8IN3 and a molecular weight of 285.08 g/mol . This compound features an iodine atom at the 4-position of the pyrazole ring, making it a valuable intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination for constructing more complex molecules . Pyrazole and pyrazolopyrimidine scaffolds are of significant interest in medicinal chemistry for their potent biological activities, including serving as protein kinase inhibitors in targeted cancer therapy . As a key building block, this amine-substituted iodopyrazole is useful for researchers developing novel therapeutic agents and studying structure-activity relationships (SAR) . The product is accompanied by the SMILES notation C1=CC=C(C=C1)N2C(=C(C=N2)I)N for computational chemistry applications . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTHQDFYHPOPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-iodo-1-phenyl-1H-pyrazol-5-amine CAS 16058-81-6 literature review

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into 4-iodo-1-phenyl-1H-pyrazol-5-amine (CAS 16058-81-6), a strategic intermediate in the synthesis of polysubstituted pyrazoles and fused heterocycles.

A Linchpin Scaffold for Kinase Inhibitor Discovery

Executive Summary

In the landscape of medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). 4-iodo-1-phenyl-1H-pyrazol-5-amine represents a high-value building block due to its orthogonal reactivity. It possesses a nucleophilic exocyclic amine at C5 and a highly electrophilic iodine at C4. This duality allows for sequential functionalization—enabling the rapid construction of 4-aryl-5-aminopyrazoles (via cross-coupling) or pyrazolo[3,4-d]pyrimidines (via cyclization), both of which are critical pharmacophores in oncology and inflammation research.

Chemical Profile & Electronic Architecture
PropertySpecification
CAS Number 16058-81-6
IUPAC Name 4-iodo-1-phenyl-1H-pyrazol-5-amine
Molecular Formula C₉H₈IN₃
Molecular Weight 285.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water
Key Functionality C4-Iodine (Halogen bond donor/Cross-coupling handle), C5-Amine (H-bond donor/Nucleophile)

Electronic Analysis: The 1-phenyl ring withdraws electron density via induction, slightly decreasing the basicity of the C5-amine compared to alkyl-pyrazoles. However, the C5-amine strongly activates the C4 position toward electrophilic aromatic substitution (EAS), facilitating the initial iodination. Once iodinated, the C4 position becomes a prime site for oxidative addition to Palladium(0), while the C5-amine remains available for amide coupling or heterocyclization.

Synthesis & Production Workflows

The synthesis of CAS 16058-81-6 is typically achieved via the direct electrophilic iodination of the parent compound, 1-phenyl-1H-pyrazol-5-amine .

Core Synthesis Pathway (Graphviz)

SynthesisPath Start Phenylhydrazine + Acrylonitrile/Malononitrile Intermediate 1-Phenyl-1H-pyrazol-5-amine (Precursor) Start->Intermediate Cyclocondensation Product 4-iodo-1-phenyl-1H-pyrazol-5-amine (CAS 16058-81-6) Intermediate->Product Electrophilic Aromatic Substitution (C4) Reagent Iodination Reagent (NIS or ICl) Reagent->Product Reagent Input

Figure 1: Synthetic route to 4-iodo-1-phenyl-1H-pyrazol-5-amine involving cyclocondensation followed by regioselective iodination.

Detailed Protocol: Regioselective Iodination

Rationale: N-iodosuccinimide (NIS) is preferred over elemental iodine (


) for this transformation in drug discovery settings due to easier handling, higher atom economy, and the absence of strong oxidants that might affect sensitive functional groups.

Reagents:

  • 1-Phenyl-1H-pyrazol-5-amine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-phenyl-1H-pyrazol-5-amine (10 mmol) in anhydrous ACN (50 mL) under an inert atmosphere (

    
    ). Ensure complete solvation; mild warming (30°C) may be required.
    
  • Addition: Cool the solution to 0°C. Add NIS (10.5 mmol) portion-wise over 15 minutes. Critical: Slow addition prevents over-iodination or oxidative coupling of the amine.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The product will appear as a less polar spot compared to the starting material.

  • Workup: Dilute the reaction mixture with ethyl acetate (100 mL) and wash sequentially with saturated aqueous

    
     (to quench trace iodine), saturated 
    
    
    
    , and brine.
  • Purification: Dry the organic phase over

    
    , filter, and concentrate. Recrystallize from ethanol/water or purify via silica gel chromatography (0-40% EtOAc in Hexanes) to yield the target iodide.
    
Reactivity & Applications in Drug Design

The versatility of CAS 16058-81-6 lies in its ability to serve as a divergent point for library generation.

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-iodine bond is weak and highly reactive toward oxidative addition. This allows for the introduction of aryl, heteroaryl, or vinyl groups under mild conditions. This is the primary route for synthesizing p38 MAP kinase inhibitors and CDK2 inhibitors .

  • Standard Conditions:

    
    , 
    
    
    
    (5 mol%),
    
    
    (2M aq), DME/Water, 80°C.
  • Microwave Acceleration: 120°C for 20 mins yields >85% conversion.

B. Cyclization to Pyrazolo[3,4-d]pyrimidines

The C5-amine and C4-iodine can be leveraged to build fused ring systems.

  • Carbonylation: Pd-catalyzed carbonylation of the C4-I converts it to an ester or aldehyde.

  • Cyclization: Subsequent condensation with formamide, urea, or guanidine yields the pyrazolo[3,4-d]pyrimidine core, a bioisostere of adenosine found in potent tyrosine kinase inhibitors (e.g., Ibrutinib analogs).

Divergent Synthesis Map (Graphviz)

ReactivityMap Core 4-iodo-1-phenyl-1H-pyrazol-5-amine (The Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd(0)) Core->Sonogashira Carbonylation Pd-Catalyzed Carbonylation (CO, ROH) Core->Carbonylation Biaryl 4-Aryl-5-aminopyrazoles (Kinase Inhibitors) Suzuki->Biaryl Library Gen. Alkynyl 4-Alkynyl-pyrazoles Sonogashira->Alkynyl Fused Pyrazolo[3,4-d]pyrimidines (Adenosine Analogs) Carbonylation->Fused + Cyclization

Figure 2: Divergent synthetic pathways utilizing the C4-I and C5-NH2 handles.

Validated Experimental Protocol: Suzuki Coupling

Source Validation: Adapted from BenchChem & NIH protocols for 4-iodopyrazoles.

Objective: Synthesis of 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine.

  • Setup: In a microwave vial, combine:

    • 4-iodo-1-phenyl-1H-pyrazol-5-amine (0.5 mmol)

    • 4-methoxyphenylboronic acid (0.75 mmol)

    • 
       (5 mol%)
      
    • 
       (1.5 mmol)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 3 mL). Degas with Argon for 5 minutes.

  • Reaction: Seal and heat at 90°C (conventional) for 4 hours OR 110°C (microwave) for 20 minutes.

  • Isolation: Filter through Celite, dilute with EtOAc, wash with water. Purify via flash chromatography (Hexane/EtOAc).

  • Expected Yield: 75–90%.

Safety & Handling
  • Hazards: The compound is an organoiodide and an aromatic amine. Treat as a potential irritant and skin sensitizer.

  • Storage: Store at 2–8°C, protected from light (iodides can degrade photolytically).

  • Waste: Dispose of palladium catalysts and halogenated waste in separate, dedicated streams.

References
  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

  • National Institutes of Health (NIH). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Retrieved from

  • Royal Society of Chemistry. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Retrieved from

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from

molecular structure and weight of 4-iodo-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Molecular Structure and Weight of 4-iodo-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Well-Defined Molecular Scaffold

In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential. Their versatile chemical nature and diverse biological activities have established them as privileged scaffolds in the design of novel pharmaceutical agents.[1] A precise understanding of the fundamental physicochemical properties of these molecules, such as their structure and weight, is a non-negotiable prerequisite for any meaningful research endeavor. This guide provides a detailed technical overview of 4-iodo-1-phenyl-1H-pyrazol-5-amine, a substituted pyrazole with potential as a key intermediate in organic synthesis and drug discovery.

The accurate characterization of this molecule's molecular structure and weight is paramount for a range of critical applications. It underpins the ability to:

  • Ensure Stoichiometric Accuracy: Correctly calculate molar quantities for chemical reactions, ensuring reproducibility and optimizing yields.

  • Interpret Analytical Data: Unambiguously identify the compound and assess its purity using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Inform Drug Design: Provide the foundational data for computational modeling, structure-activity relationship (SAR) studies, and the rational design of more complex, biologically active molecules.

This document serves as a Senior Application Scientist's perspective on the core attributes of 4-iodo-1-phenyl-1H-pyrazol-5-amine, grounding its identity in verifiable data and established chemical principles.

Part 1: Elucidation of the Molecular Structure

The systematic name, 4-iodo-1-phenyl-1H-pyrazol-5-amine, precisely describes the arrangement of atoms that constitute the molecule. Let's deconstruct this structure.

Core Scaffold: The foundation of the molecule is a pyrazole ring. This is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms.[2]

Substituent Arrangement:

  • 1-phenyl: A phenyl group (C₆H₅) is attached to the nitrogen atom at position 1 of the pyrazole ring.

  • 4-iodo: A heavy halogen, iodine (I), is substituted at the carbon atom at position 4. The presence of iodine is significant, as it can serve as a versatile handle for further functionalization through various cross-coupling reactions, such as the Suzuki or Sonogashira couplings.[3]

  • 5-amine: An amine group (-NH₂) is attached to the carbon atom at position 5. This group can act as a hydrogen bond donor and a nucleophile, influencing the molecule's solubility and interaction with biological targets.

The combination of these features results in the molecular formula C₉H₈IN₃ .[4]

Visualizing the Structure

A two-dimensional representation provides a clear map of the atomic connectivity.

Caption: 2D structure of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

Digital Identifiers for Computational Chemistry

For use in chemical databases and modeling software, standardized linear notations are essential.

  • SMILES: C1=CC=C(C=C1)N2C(=C(C=N2)I)N[4]

  • InChI: InChI=1S/C9H8IN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2[4]

  • InChIKey: MDTHQDFYHPOPKA-UHFFFAOYSA-N[4]

Part 2: Molecular Weight and Mass Analysis

A critical distinction for the experimental scientist is the difference between molecular weight (or average mass) and monoisotopic mass (or exact mass).

  • Molecular Weight: This is calculated using the weighted average of the natural isotopic abundance of each element. It is the value used for bulk calculations, such as determining the mass of a substance needed for a specific molar concentration.

  • Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹²⁷I). This value is crucial for high-resolution mass spectrometry (HRMS), where instruments are capable of resolving ions that differ by minute fractions of a mass unit.

Quantitative Data Summary

The key mass-related properties of 4-iodo-1-phenyl-1H-pyrazol-5-amine are summarized below for easy reference.

PropertyValueSignificance
Molecular Formula C₉H₈IN₃Defines the elemental composition.[4]
Molecular Weight 285.08 g/mol Used for macroscopic (bulk) calculations.
Monoisotopic Mass 284.9763 DaUsed for high-resolution mass spectrometry.[4]

The calculation for the average molecular weight is based on the atomic weights of the constituent elements:

  • (9 x 12.011) + (8 x 1.008) + (1 x 126.904) + (3 x 14.007) = 285.08 g/mol

The monoisotopic mass provided by authoritative databases like PubChem is derived from the principal isotopes and is the mass that would be observed for a single, unfragmented molecule in an HRMS experiment.[4]

Part 3: Experimental Context and Scientific Integrity

The structural and mass data presented form a self-validating system for experimental work. When synthesizing or utilizing this compound, these reference values are the benchmark against which empirical results are measured.

Workflow for Compound Verification

A typical workflow to confirm the identity and purity of a sample claimed to be 4-iodo-1-phenyl-1H-pyrazol-5-amine would involve the following logic:

verification_workflow start Start: Synthesized/Purchased Sample hrms High-Resolution Mass Spectrometry (HRMS) start->hrms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr result_hrms Observed m/z ≈ 285.9836 ([M+H]⁺) hrms->result_hrms result_nmr Spectrum matches predicted shifts and coupling nmr->result_nmr pass Identity Confirmed: Proceed with Application result_hrms->pass Pass fail Identity Not Confirmed: Re-synthesize or Purify result_hrms->fail Fail result_nmr->pass Pass result_nmr->fail Fail

Caption: A self-validating workflow for compound identity confirmation.

In this protocol, the monoisotopic mass is the critical reference for the HRMS analysis. A measured mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) that matches the expected value of 285.9836 Da (284.9763 + 1.0073) within a few parts-per-million (ppm) provides strong evidence of the correct elemental formula. NMR spectroscopy then confirms the specific arrangement of those atoms (the structural isomer) by analyzing the chemical environment of the hydrogen and carbon atoms.

Conclusion

4-iodo-1-phenyl-1H-pyrazol-5-amine is a precisely defined chemical entity with the molecular formula C₉H₈IN₃. Its average molecular weight is 285.08 g/mol , a value essential for stoichiometric calculations in synthesis. For analytical verification, its monoisotopic mass of 284.9763 Da serves as the benchmark for high-resolution mass spectrometry. The strategic placement of the phenyl, iodo, and amine functional groups on the pyrazole core makes this molecule a valuable and versatile building block for researchers in drug discovery and materials science. A thorough understanding of these fundamental properties is the bedrock of rigorous and reproducible science.

References

  • Title: 4-iodo-1-phenyl-1h-pyrazol-5-amine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles Source: Semantic Scholar URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-iodo-1-phenyl-1H-pyrazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-iodo-1-phenyl-1H-pyrazol-5-amine. It is intended for researchers, scientists, and drug development professionals who are working with this compound or similar heterocyclic amines. This document will delve into the molecular characteristics that govern its solubility, present a detailed experimental protocol for its determination, and offer insights into interpreting the results for applications in medicinal chemistry and formulation development.

Introduction: The Significance of Solubility for Pyrazole Derivatives

4-iodo-1-phenyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry.[1] They form the core of numerous biologically active molecules with applications as anticancer and anti-inflammatory agents.[1] The introduction of an iodine atom onto the pyrazole scaffold can significantly alter the compound's physicochemical properties, such as lipophilicity and its ability to form halogen bonds, which can in turn influence its biological activity and pharmacokinetic profile.[1]

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that is assessed throughout the drug discovery and development process.[2][3] It influences everything from the design of biological assays to the development of a viable formulation for administration. Poor solubility can lead to challenges in achieving therapeutic concentrations and can be a significant hurdle to a drug candidate's progression. Therefore, a thorough understanding of the solubility of 4-iodo-1-phenyl-1H-pyrazol-5-amine in various organic solvents is essential for its effective use in research and development.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The solubility of 4-iodo-1-phenyl-1H-pyrazol-5-amine is therefore dependent on its molecular structure and the properties of the solvent.

Molecular Structure Analysis:

  • Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure contributes to the molecule's polarity and its ability to act as both a hydrogen bond donor and acceptor.

  • Phenyl Group: The phenyl group attached to one of the nitrogen atoms is a large, non-polar, hydrophobic moiety. This will generally decrease the compound's solubility in polar solvents.

  • Amine Group (-NH2): The primary amine group is polar and can participate in hydrogen bonding, which would be expected to increase solubility in protic and other polar solvents. Amines are known to be soluble in less polar solvents as well.[5]

  • Iodine Atom: The iodine atom is large and polarizable. It increases the molecular weight and can participate in halogen bonding, a non-covalent interaction that can influence binding to biological targets.[1] The presence of iodine also increases the molecule's lipophilicity.[1]

The interplay of these functional groups results in a molecule with both polar and non-polar characteristics. Therefore, its solubility will be highly dependent on the specific solvent used.

Solvent Properties and their Influence:

  • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the amine and pyrazole nitrogen atoms of the solute, which is expected to lead to good solubility.

  • Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF)): These solvents have dipole moments and can accept hydrogen bonds, which should also facilitate the dissolution of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

  • Non-polar Solvents (e.g., hexane, toluene): The large phenyl group and the lipophilic character imparted by the iodine atom may allow for some solubility in non-polar solvents. However, the polar amine and pyrazole groups will likely limit this solubility. The solubility of amines tends to decrease as the hydrocarbon portion of the molecule increases.[6]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true solubility of a compound is the shake-flask method, which measures the equilibrium or thermodynamic solubility.[2][7] This is defined as the concentration of a compound in a saturated solution when excess solid is present, and the solution and solid are at equilibrium.[2]

Detailed Experimental Protocol

This protocol outlines a robust method for determining the solubility of 4-iodo-1-phenyl-1H-pyrazol-5-amine in a range of organic solvents.

Materials and Equipment:

  • 4-iodo-1-phenyl-1H-pyrazol-5-amine (solid)

  • Selected organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dimethylformamide)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or other mechanical agitator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-iodo-1-phenyl-1H-pyrazol-5-amine to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours). The agitation ensures that the solution is well-mixed and facilitates the dissolution process.

    • To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration does not change significantly.[7]

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis by HPLC:

    • Prepare a series of calibration standards of 4-iodo-1-phenyl-1H-pyrazol-5-amine of known concentrations in each of the test solvents.

    • Analyze the calibration standards and the filtered samples by HPLC. HPLC is the preferred analytical method as it can separate the compound of interest from any impurities or degradation products.[2]

    • Construct a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standards.

    • Determine the concentration of 4-iodo-1-phenyl-1H-pyrazol-5-amine in the filtered samples by interpolating their peak areas from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table. The following is a hypothetical representation of such data:

SolventSolvent Polarity IndexSolubility (mg/mL) at 25°C
Hexane0.1< 0.1
Toluene2.41.5
Ethyl Acetate4.425.8
Acetone5.175.3
Ethanol5.2150.6
Methanol6.6185.2
Dimethylformamide (DMF)6.4> 200

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflow and Concepts

Diagrams can be a powerful tool for visualizing experimental workflows and conceptual relationships.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solid to solvent in vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter through 0.22 µm filter samp1->samp2 samp3 Analyze by HPLC samp2->samp3

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

solubility_factors cluster_properties Molecular Properties compound 4-iodo-1-phenyl-1H-pyrazol-5-amine phenyl Phenyl Group (Non-polar) compound->phenyl amine Amine Group (Polar, H-bonding) compound->amine pyrazole Pyrazole Core (Polar) compound->pyrazole iodine Iodine (Lipophilic) compound->iodine solubility Solubility phenyl->solubility amine->solubility pyrazole->solubility iodine->solubility

Caption: Key molecular features influencing the solubility of the target compound.

Interpretation and Conclusion

  • Low Solubility in Non-polar Solvents: The presence of the polar amine and pyrazole functionalities likely leads to poor solubility in non-polar solvents like hexane.

  • Good Solubility in Polar Solvents: The ability of the molecule to engage in hydrogen bonding and dipole-dipole interactions results in significantly higher solubility in polar solvents.

  • Trend with Polarity: A clear trend of increasing solubility with increasing solvent polarity is expected. Polar protic solvents like methanol and ethanol are anticipated to be excellent solvents due to their ability to act as both hydrogen bond donors and acceptors.

  • DMF as a Strong Solvent: A highly polar aprotic solvent like DMF is often capable of dissolving a wide range of organic compounds and is expected to be a very effective solvent for 4-iodo-1-phenyl-1H-pyrazol-5-amine.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. [Link]

  • Annex 4 - World Health Organization (WHO). [Link]

  • Amines and Heterocycles. [Link]

  • 4-iodo-1-phenyl-1h-pyrazol-5-amine - PubChemLite. [Link]

  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. [Link]

  • Why do longer amines have less solubility than shorter amines? : r/askscience - Reddit. [Link]

Sources

The Iodinated Pyrazole Amine: A Linchpin in Kinase Inhibitor Discovery and Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The iodinated pyrazole amine , specifically the 4-iodo-1H-pyrazol-3-amine scaffold, represents a "privileged structure" in modern medicinal chemistry. While often transient in the synthesis of final drug candidates, this derivative serves as a critical junction point in the divergent synthesis of kinase inhibitors (e.g., ALK, ROS1, and MEK inhibitors). Furthermore, the unique electronic properties of the iodine atom—specifically its polarizability and "sigma-hole" capability—have elevated this scaffold from a mere synthetic intermediate to a functional probe for exploring halogen bonding pockets in protein targets. This guide dissects the history, synthetic utility, and mechanistic role of iodinated pyrazole amines in drug development.

The Structural Motif: Why Iodinated Pyrazole Amines?

The core structure consists of a pyrazole ring substituted with an amine group (typically at position 3 or 5) and an iodine atom (typically at position 4).

Electronic Architecture

The pyrazole ring is electron-rich (π-excessive). The introduction of an amine group further increases electron density, making the ring highly reactive toward electrophilic aromatic substitution (EAS).

  • The Role of Iodine: Iodine is introduced at the C4 position. Unlike chlorine or fluorine, iodine is highly polarizable. In the context of Structure-Activity Relationship (SAR) studies, the C4-iodine serves two distinct purposes:

    • Synthetic Handle: It is an excellent leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid library generation.

    • Halogen Bond Donor: In biological assays, the iodine atom can form strong halogen bonds with backbone carbonyls of the target protein (e.g., the hinge region of kinases).[1]

Tautomerism and Binding

Pyrazoles exist in tautomeric equilibrium (


 vs 

). The presence of the iodine and amine groups influences this equilibrium, which is critical for binding affinity.
  • Donor-Acceptor Motif: The pyrazole nitrogen pair (NH donor/N acceptor) mimics the adenine ring of ATP, making this scaffold a natural "ATP-mimetic" for kinase inhibition.

Mechanistic Insight: The Iodine "Sigma-Hole"

Expertise & Experience Component

In early drug discovery, halogens were often viewed merely as hydrophobic bulk. However, the discovery of iodinated pyrazole derivatives revealed the significance of Halogen Bonding (XB) .

The Mechanism

Unlike hydrogen bonds (electrostatic attraction between proton and electronegative atom), a halogen bond involves the interaction between a Lewis base (e.g., a protein carbonyl oxygen) and the sigma-hole (


-hole) of the halogen.
  • Causality: The electron-withdrawing nature of the

    
     carbon in the pyrazole ring pulls electron density away from the iodine atom. This creates a patch of positive electrostatic potential (the 
    
    
    
    -hole) on the extension of the C-I bond, while the equatorial region remains negative.
  • Selectivity: Iodine exhibits the largest

    
    -hole among halogens (
    
    
    
    ). Consequently, 4-iodopyrazole derivatives often show 10-100x higher affinity in early screening hits compared to their chloro-analogs, driving the selection of this scaffold for lead optimization.
Visualization: Halogen Bonding in Kinase Pockets

HalogenBonding Ligand 4-Iodo-Pyrazol-3-amine (Ligand) Iodine Iodine Atom (Polarizable) Ligand->Iodine C-I Bond SigmaHole Sigma-Hole (+) (Electron Deficient) Iodine->SigmaHole Electronic Polarization Oxygen Oxygen Lone Pair (-) SigmaHole->Oxygen Halogen Bond (Directional Interaction) Protein Kinase Hinge Region (Backbone Carbonyl) Protein->Oxygen Residue

Caption: Schematic of the directional halogen bond between the iodine sigma-hole of the ligand and the carbonyl oxygen of the protein kinase hinge region.[1]

Historical Evolution: From Dyes to Crizotinib

The trajectory of iodinated pyrazole amines mirrors the evolution of precision oncology.

Early History (1950s-1980s)

Initially, aminopyrazoles were investigated primarily as precursors for azo dyes and agrochemicals. The iodination was a method to modify color properties or stability, with little focus on pharmaceutical application.

The Kinase Revolution (1990s-2000s)

With the validation of kinases as cancer targets, the 3-aminopyrazole emerged as a key scaffold.

  • The Discovery Problem: Researchers needed a way to rapidly explore the "deep pocket" of kinases (the hydrophobic region behind the ATP binding site).

  • The Solution: The 4-iodo-1H-pyrazol-3-amine .

    • Pfizer and Sugen researchers utilized this intermediate to synthesize libraries of 3,4-disubstituted pyrazoles.

    • Case Study (Crizotinib): In the development of Crizotinib (originally PF-02341066), the pyrazole moiety was critical for binding to the MET/ALK kinase domain. While the final drug uses a halogenated phenyl ring attached to the pyrazole, the iodinated intermediates were crucial in the SAR campaigns to determine the optimal steric bulk at the 4-position.

Radiopharmaceuticals (2010s-Present)

Directly radioiodinated pyrazoles (using


 or 

) are now used as SPECT/PET tracers. The high metabolic stability of the C-I bond on the pyrazole ring (compared to aliphatic iodine) makes them ideal for imaging neuroinflammation (e.g., targeting TSPO or

-synuclein aggregates).

Technical Protocols: Synthesis & Application

Trustworthiness & Self-Validating Systems

The following protocols describe the generation of the core scaffold and its subsequent use. These protocols are designed to be robust and scalable.

Protocol A: Regioselective Iodination of 3-Aminopyrazole

Objective: Synthesize 4-iodo-1H-pyrazol-3-amine with high regioselectivity, avoiding poly-iodination.

Materials:

  • 1H-pyrazol-3-amine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetonitrile (ACN) (Solvent)

Methodology:

  • Dissolution: Dissolve 1H-pyrazol-3-amine in ACN at 0°C. Causality: Low temperature suppresses N-iodination and di-iodination side products.

  • Addition: Add NIS portion-wise over 30 minutes. Note: NIS is preferred over elemental Iodine (

    
    ) because the succinimide byproduct is water-soluble and easily removed.
    
  • Monitoring: Monitor via LC-MS. The product (M+H) should shift by +126 Da.

  • Quenching: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove trace oxidative species.
    
  • Isolation: Evaporate ACN, extract with Ethyl Acetate, and wash with brine.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) must show the disappearance of the C4-proton signal (typically a doublet or singlet around
    
    
    5.5-6.0 ppm depending on substitution) and retention of the C5-proton.
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Utilize the 4-iodo handle to attach an aryl group (Library Generation).

Methodology:

  • Charge: Combine 4-iodo-1H-pyrazol-3-amine (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and

    
     (5 mol%).
    
  • Base/Solvent: Add

    
     (3.0 equiv) and 1,4-Dioxane/Water (4:1). Causality: The aqueous component is essential for the transmetallation step in the catalytic cycle.
    
  • Reflux: Heat to 90°C under Argon for 4 hours.

  • Purification: The iodine atom is replaced by the aryl group.[2] Any remaining starting material indicates catalyst poisoning or oxygen leakage.

Data Summary: Comparative Potency

The table below illustrates the "Iodine Effect" in early discovery hits for a hypothetical Src-family kinase inhibitor (based on historical SAR trends).

Compound VariantX-Substituent (C4)IC50 (Kinase)Binding MechanismMetabolic Stability
Hit A Hydrogen (-H)> 10

M
Weak vdWHigh
Hit B Chlorine (-Cl)850 nMHydrophobicHigh
Hit C Iodine (-I) 45 nM Halogen Bond + Hydrophobic Low (Oxidative deiodination)
Lead D Phenyl (-Ph)12 nM

-stacking / Hydrophobic
High

Interpretation: Hit C (Iodine) provides the potency boost needed to validate the scaffold, justifying the synthetic effort to install the larger Phenyl group (Lead D) which mimics the steric bulk of iodine but offers better drug-like properties.

Visualization: The Discovery Workflow

DiscoveryPipeline Start Raw Material: 1H-pyrazol-3-amine Step1 Regioselective Iodination (NIS, ACN) Start->Step1 Intermed KEY INTERMEDIATE: 4-iodo-1H-pyrazol-3-amine Step1->Intermed Branch1 Path A: Radiotracer (18F Exchange / 123I) Intermed->Branch1 Imaging Branch2 Path B: Cross-Coupling (Suzuki/Sonogashira) Intermed->Branch2 Therapeutics Library Library Generation (4-Aryl/Heteroaryl derivatives) Branch2->Library Optimization Lead Optimization (Scaffold Hopping) Library->Optimization Drug Clinical Candidate (e.g., Crizotinib Analog) Optimization->Drug

Caption: The divergent workflow utilizing the 4-iodo-pyrazole intermediate for both radiopharmaceutical development and kinase inhibitor library generation.

References

  • Pfizer Inc. (2007). Discovery of Crizotinib (PF-02341066). Journal of Medicinal Chemistry.[3] (Context: Evolution of the 3-aminopyrazole scaffold in ALK inhibition).

  • Voth, A. R., & Ho, P. S. (2007).[4] The role of halogen bonding in inhibitor recognition and binding by protein kinases.[1][4][5] Current Topics in Medicinal Chemistry. (Context: Mechanistic explanation of Iodine-Carbonyl interactions).

  • Gomes, P. M. O., et al. (2020).[6] Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET).[6][7] Molecules.[1][3][4][6][8][9][10][11][12] (Context: Radiopharmaceutical applications of the scaffold).

  • MDPI. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. (Context: Crystallographic data on iodinated pyrazole interactions).

  • National Cancer Institute. (2014). Crizotinib for Advanced Non-Small Cell Lung Cancer.[8][10][13][14][15] (Context: Clinical success of pyrazole-based inhibitors).

Sources

Strategic Utilization of 4-iodo-1-phenyl-1H-pyrazol-5-amine in Heterocyclic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Amino Halide" Advantage

In the landscape of drug discovery—particularly within kinase inhibitor development—the 4-iodo-1-phenyl-1H-pyrazol-5-amine (1) scaffold represents a high-value "privileged structure." Its utility stems from its electronic and steric similarity to o-iodoaniline, yet it offers distinct physiochemical properties inherent to the pyrazole ring (lower lipophilicity, distinct H-bond donor/acceptor motifs).

This guide moves beyond basic synthesis to explore the 4-iodo-5-amino motif as a divergent hub. By exploiting the electrophilic nature of the C4-iodine and the nucleophilic character of the C5-amine, researchers can access fused bicyclic systems—specifically pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines —through palladium-catalyzed cascades that are far more efficient than classical condensation methods.

Structural Analysis & Reactivity Profile[1]

The core molecule functions as a bifunctional synthons . The proximity of the amine and iodide is the critical design feature.

  • C4-Iodine: A highly reactive handle for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) and carbonylation. The iodine bond is significantly more labile than the corresponding bromide, allowing for milder reaction conditions.

  • C5-Amine: Acts as an internal nucleophile. In cascade reactions, it traps intermediates generated at the C4 position, facilitating rapid annulation.

  • N1-Phenyl: Provides steric bulk and hydrophobic interaction potential, often occupying the "selectivity pocket" in ATP-competitive kinase inhibitors.

Visualization: The Divergent Reactivity Map

ReactivityMap Core 4-iodo-1-phenyl- 1H-pyrazol-5-amine Suzuki Suzuki-Miyaura (C-C Bond) Core->Suzuki Ar-B(OH)2 / Pd Sono Sonogashira (Alkynylation) Core->Sono Alkyne / Pd / Cu Carbonyl Pd-Carbonylation (Amide/Ester) Core->Carbonyl CO / Pd / NuH Biaryl 4-Aryl-pyrazoles (Core Diversification) Suzuki->Biaryl Pyridine Pyrazolo[3,4-b]pyridines (via Cyclization) Sono->Pyridine + Cyclization Pyrimidine Pyrazolo[3,4-d]pyrimidines (Kinase Scaffold) Carbonyl->Pyrimidine + Cyclization

Figure 1: Divergent synthesis pathways starting from the 4-iodo-5-aminopyrazole core.

Preparation of the Core Scaffold

While commercial sources exist, in-house synthesis is often required to ensure purity (>98%) and to introduce specific substituents on the N1-phenyl ring. The use of N-iodosuccinimide (NIS) is superior to elemental iodine due to simpler workup and lack of hydroiodic acid byproducts.

Protocol: Regioselective Iodination

Objective: Synthesis of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

  • Reagents:

    • 1-phenyl-1H-pyrazol-5-amine (1.0 equiv)

    • N-iodosuccinimide (NIS) (1.1 equiv)

    • Acetonitrile (ACN) (0.2 M concentration)

  • Procedure:

    • Dissolve the starting aminopyrazole in anhydrous ACN at room temperature (RT).

    • Add NIS portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions.

    • Stir at RT for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1). The product usually moves slightly faster or has a distinct UV retention compared to the starting material.

    • Quench: Pour mixture into 10% aqueous sodium thiosulfate (

      
      ) to remove oxidative impurities.
      
    • Isolation: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Recrystallize from Ethanol/Water or flash chromatography (0-40% EtOAc in Hexanes).

  • Yield Expectation: 85–95%.

Pathway A: The Pyrazolo[3,4-d]pyrimidine Engine

This is the most critical application for drug discovery. The pyrazolo[3,4-d]pyrimidine system is an isostere of ATP's adenine ring, making it a "master key" for kinase inhibition (e.g., Src, Lck, BTK).

Method 1: The Carbonylative Cyclization (Modern Approach)

Unlike the classical "formamide boil" (which requires 180°C and limits functional group tolerance), Pd-catalyzed carbonylation inserts a carbonyl at C4 under mild conditions, which then cyclizes with the C5-amine.

Mechanism:

  • Oxidative addition of Pd(0) to the C4-I bond.

  • CO insertion to form the acyl-Pd complex.

  • Nucleophilic attack by an external amine (or alcohol) to form an amide.

  • Subsequent cyclization with a one-carbon donor (like triethyl orthoformate) closes the pyrimidine ring.

Protocol: Pd-Catalyzed Aminocarbonylation

Scale: 1.0 mmol

ReagentEquivalentsRole
4-Iodo-scaffold 1.0Substrate
Amine (R-NH2) 1.5Nucleophile (defines N-substituent)
Pd(OAc)2 0.05 (5 mol%)Catalyst precursor
Xantphos 0.10 (10 mol%)Ligand (High bite angle prevents decarbonylation)
Mo(CO)6 1.0Solid CO source (Safer than gas)
DBU 2.0Base
1,4-Dioxane 5 mLSolvent

Steps:

  • Charge a microwave vial with the iodo-pyrazole, Pd(OAc)2, Xantphos, and Molybdenum hexacarbonyl (Mo(CO)6).

  • Add Dioxane and the amine nucleophile.

  • Seal and heat to 100°C for 1 hour (or microwave irradiation for 20 min at 120°C).

  • Workup: Filter through Celite. Concentrate.

  • Cyclization (Step 2): Redissolve crude amide in triethyl orthoformate (HC(OEt)3) and catalytic p-TsOH. Heat to reflux for 3 hours.

  • Result: N-substituted Pyrazolo[3,4-d]pyrimidin-4-one.

Pathway B: The Pyrazolo[3,4-b]pyridine Route via Sonogashira

Accessing the "aza-indole" analogue (pyrazolo-pyridine) requires building a carbon bridge. The Sonogashira coupling is the most efficient method to install the necessary carbons at C4.

Workflow Visualization

SonogashiraPath Start 4-iodo-5-aminopyrazole Step1 Sonogashira Coupling (Terminal Alkyne + Pd/Cu) Start->Step1 Intermed 4-alkynyl-5-aminopyrazole Step1->Intermed Step2 Cyclization Catalyst (AuCl3 or CuI) Intermed->Step2 6-endo-dig Product Pyrazolo[3,4-b]pyridine Step2->Product

Figure 2: Sequential Sonogashira coupling and cyclization to fused pyridine systems.

Technical Nuance: 5-endo vs. 6-endo

When coupling 4-iodo-5-aminopyrazole with a terminal alkyne (e.g., phenylacetylene):

  • Standard Condition: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N, DMF, RT to 60°C.

  • The Challenge: The resulting 4-alkynyl-5-amine does not always cyclize spontaneously.

  • The Solution: To force the 6-endo-dig cyclization (yielding the pyridine ring), a secondary activation is often needed. Using a Gold catalyst (AuCl3, 5 mol%) in Toluene at 80°C promotes the nucleophilic attack of the amine nitrogen onto the activated triple bond.

Pathway C: Suzuki-Miyaura Diversity

While not forming a fused heterocycle immediately, the Suzuki coupling allows for the rapid generation of 4-aryl-5-aminopyrazoles . These are valuable for Structure-Activity Relationship (SAR) studies where the fused ring is not desired, but steric bulk is needed.

Optimization Note: The free amine at C5 can poison Palladium.

  • Recommendation: Use Pd(dppf)Cl2[1]·DCM or SPhos Pd G2 catalysts. These bulky, electron-rich ligands prevent amine coordination to the metal center, ensuring high turnover numbers (TON).

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines via Carbonylation

    • Title: Palladium-Catalyzed Carbonylation of Aryl Iodides with Bifunctional Nucleophiles.[2][3]

    • Source:Molecules (2024).[3][4][5]

    • URL:[Link]

  • Sonogashira Coupling Protocols

    • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
    • Source:Chemical Reviews (2007).
    • URL:[Link]

  • Iodination Methodologies

    • Title: Halogenations of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides.[4]

    • Source:Beilstein Journal of Organic Chemistry (2021).
    • URL:[Link]

  • Biological Relevance (Kinase Inhibition)

    • Title: Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action.
    • Source:Biomedicine & Pharmacotherapy (2022).[6]

    • URL:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-iodo-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 4-iodo-1-phenyl-1H-pyrazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into both experimental and computational approaches, offering not just procedural steps but also the underlying scientific rationale. This document is intended to be a self-validating resource, grounding its protocols in established principles and authoritative references.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, a significant one being the inherent stability of the molecule. Thermodynamic stability, a measure of a system's energy state, dictates the propensity of a compound to degrade or transform into other, potentially inactive or toxic, species. For a molecule like 4-iodo-1-phenyl-1H-pyrazol-5-amine, which belongs to the versatile pyrazole class of compounds, understanding its stability is paramount.[1][2]

The pyrazole scaffold is a common motif in many pharmaceuticals due to its diverse biological activities.[2][3] The introduction of a phenyl group at the N1 position and an iodo group at the C4 position of the pyrazole ring, along with an amine group at C5, creates a unique electronic and steric environment that will govern its stability. The electron-withdrawing nature of the iodine atom can influence the aromaticity and reactivity of the pyrazole ring.[4]

This guide will explore the multifaceted nature of thermodynamic stability, providing a robust framework for its evaluation.

Foundational Concepts: Understanding the Energetics of Heterocyclic Compounds

The thermodynamic stability of a molecule is fundamentally governed by its enthalpy (H), entropy (S), and the resulting Gibbs free energy (G).[5] A system naturally tends towards a state of lower Gibbs free energy. For a chemical compound, this translates to its potential to exist in its current form without spontaneously changing.

Several structural factors inherent to 4-iodo-1-phenyl-1H-pyrazol-5-amine will influence its thermodynamic profile:

  • Aromaticity of the Pyrazole Ring: The pyrazole ring is aromatic, which contributes significantly to its stability.[1]

  • Substituent Effects: The phenyl, iodo, and amine groups attached to the pyrazole core will modulate its electronic distribution and steric hindrance, thereby affecting its stability.[5]

  • Intermolecular Forces: In the solid state, the ability of the molecule to form hydrogen bonds (via the amine group) and other non-covalent interactions will play a crucial role in its crystal lattice energy and, consequently, its stability.[2][6]

Experimental Assessment of Thermodynamic Stability

A combination of thermoanalytical techniques provides a quantitative measure of a compound's stability in response to temperature changes.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a direct indicator of thermal degradation.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-iodo-1-phenyl-1H-pyrazol-5-amine into a TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 500 °C).

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Interpretation: A higher decomposition temperature is indicative of greater thermal stability.[7] The TGA curve can also reveal multi-step degradation processes.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and enthalpies of fusion and decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 4-iodo-1-phenyl-1H-pyrazol-5-amine into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature that encompasses the melting and decomposition events.

  • Data Analysis: The DSC thermogram shows endothermic (e.g., melting) and exothermic (e.g., decomposition) events as peaks. The melting point (Tm) is the onset temperature of the melting endotherm.

Interpretation: A sharp melting peak at a high temperature suggests a pure, stable crystalline solid. A broad melting range could indicate impurities or polymorphism. An exothermic event following the melt often corresponds to decomposition.

Data Summary Table (Hypothetical Data for Illustrative Purposes)

TechniqueParameterValueInterpretation
TGAOnset of Decomposition> 250 °CHigh thermal stability
DSCMelting Point (Tm)150-155 °CCrystalline solid
DSCDecompositionExotherm post-meltDecomposes after melting

Computational Chemistry: A Predictive Approach to Stability

Computational methods, particularly Density Functional Theory (DFT), offer a powerful in-silico tool to predict and understand the thermodynamic properties of molecules.[5][8]

Workflow for Computational Stability Analysis:

Caption: A simplified workflow for computational analysis of thermodynamic properties.

Methodology:

  • Structure Preparation: The 3D structure of 4-iodo-1-phenyl-1H-pyrazol-5-amine is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized to find its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[8]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy.

  • Analysis of Potential Degradation Pathways: The stability of the C-I bond is a potential liability in iodo-aromatic compounds.[4] Computational chemistry can be used to model the energetics of deiodination or other potential degradation reactions.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for predicting long-term stability. For 4-iodo-1-phenyl-1H-pyrazol-5-amine, key considerations include:

  • Dehalogenation: The carbon-iodine bond can be susceptible to cleavage, particularly under photolytic or reductive conditions, leading to the formation of 1-phenyl-1H-pyrazol-5-amine.[4][9]

  • Oxidation: The amine group and the electron-rich pyrazole ring can be susceptible to oxidation.

  • Hydrolysis: While generally stable, pyrazole derivatives can undergo ring-opening under harsh acidic or basic conditions.

Logical Relationship of Degradation:

G A 4-iodo-1-phenyl-1H-pyrazol-5-amine B Degradation Products A->B Instability (Light, Heat, pH) C Loss of Efficacy / Potential Toxicity B->C

Caption: The consequence of thermodynamic instability leading to degradation.

Conclusion

The thermodynamic stability of 4-iodo-1-phenyl-1H-pyrazol-5-amine is a critical attribute that must be thoroughly characterized in any drug development program. A combination of experimental techniques, such as TGA and DSC, and computational methods like DFT, provides a comprehensive understanding of its stability profile. This guide has outlined the foundational principles and practical methodologies for such an assessment, providing researchers with a robust framework to ensure the development of a safe, stable, and effective pharmaceutical product.

References

  • Sahu, S. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Lecouturier, D., et al. (2025, November 23).
  • ResearchGate. (2025, November 27). (PDF)
  • AIP Publishing. (2024, March 4).
  • He, J., et al. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • ResearchGate. (2025, August 6).
  • PubChemLite. (n.d.). 4-iodo-1-phenyl-1h-pyrazol-5-amine.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • PubChem. (2025, November 16). 4-Iodo-1-[(4-nitrophenyl)methyl]pyrazol-5-amine.
  • SpringerLink. (n.d.).
  • RSC Publishing. (2025, August 5).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • National Journal of Pharmaceutical Sciences. (2021, May 15).
  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2)
  • PMC. (n.d.).
  • ChemScene. (n.d.). 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.
  • Asian Journal of Chemistry. (n.d.).
  • Syracuse University. (n.d.). experimental and computational analysis of relative energetic stabilities of crystalline anhydrous polymorphs and pseudopolymorphs.
  • Matrix Fine Chemicals. (n.d.). 4-IODO-5-METHYL-1-PHENYL-1H-PYRAZOLE | CAS 342405-19-0.
  • Resolve a DOI Name. (2009, June 4). Hypothetical Thermodynamic Properties.
  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)
  • ResearchGate. (2025, April 30). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents.
  • ResearchGate. (n.d.).
  • PubChemLite. (n.d.). 4-phenyl-1h-pyrazol-5-amine (C9H9N3).
  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • Benchchem. (n.d.).

Sources

An In-depth Technical Guide to the Acidity and pKa Values of 4-iodo-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa values of 4-iodo-1-phenyl-1H-pyrazol-5-amine, a substituted aminopyrazole with potential applications in medicinal chemistry. In the absence of experimentally determined data for this specific molecule, this guide synthesizes theoretical principles, discusses the electronic effects of its substituents, and presents detailed protocols for both experimental determination and computational prediction of its pKa values. Two primary ionizable centers are considered: the pyridine-like nitrogen of the pyrazole ring (pKa of the conjugate acid, pKaH) and the exocyclic 5-amino group (pKa). Understanding these values is critical for predicting the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interactions with biological targets.

Introduction: The Significance of pKa in Drug Discovery

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1] For a drug candidate, its pKa values profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The degree of ionization affects a molecule's solubility, lipophilicity, and ability to cross biological membranes, thereby impacting its bioavailability and therapeutic efficacy. 4-iodo-1-phenyl-1H-pyrazol-5-amine possesses two key ionizable sites: the pyrazole ring, which can be protonated, and the 5-amino group, from which a proton can be abstracted. This guide provides a detailed exploration of the factors governing the acidity and basicity of these sites and outlines robust methodologies for their quantitative assessment.

Theoretical Framework: Electronic Effects of Substituents

The pKa values of 4-iodo-1-phenyl-1H-pyrazol-5-amine are a direct consequence of the electronic interplay between the pyrazole core and its substituents.

  • The Pyrazole Core: Pyrazole is an aromatic heterocycle with two nitrogen atoms, one pyrrole-like and one pyridine-like. The pyridine-like nitrogen is the primary site of protonation.[2]

  • 1-Phenyl Group: The phenyl group at the N1 position is generally considered to be weakly electron-withdrawing through an inductive effect due to the sp2 hybridization of its carbon atoms.[3] Its resonance effect can be either electron-donating or -withdrawing depending on the electronic demand of the rest of the molecule.

  • 4-Iodo Group: The iodine atom at the C4 position exhibits a dual electronic nature. It is electron-withdrawing via its inductive effect (-I) and electron-donating through its resonance effect (+R) due to the presence of lone pairs of electrons.[4] For halogens, the inductive effect typically outweighs the resonance effect, leading to a net electron-withdrawing character.

  • 5-Amino Group: The amino group at the C5 position is a strong electron-donating group through resonance (+R) and weakly electron-withdrawing through induction (-I). The donation of its lone pair of electrons into the pyrazole ring increases the electron density of the ring system.

Anticipated Effects on pKa:

  • pKa of the Conjugate Acid (Protonation at the Pyridine-like Nitrogen): The electron-withdrawing nature of the 1-phenyl and 4-iodo groups is expected to decrease the basicity of the pyridine-like nitrogen, resulting in a lower pKaH compared to unsubstituted pyrazole. Conversely, the electron-donating 5-amino group will increase the electron density of the ring, thereby increasing the basicity of the pyridine-like nitrogen and raising the pKaH. The net effect will be a balance of these opposing influences.

  • pKa of the 5-Amino Group: The acidity of the N-H bond of the 5-amino group will be influenced by the electron-withdrawing phenyl and iodo substituents, which will tend to stabilize the resulting anion upon deprotonation, thus lowering the pKa of the amino group.

Predicted pKa Values

While no experimental pKa values for 4-iodo-1-phenyl-1H-pyrazol-5-amine are available in the public domain, we can estimate them based on the pKa of similar structures and the known effects of the substituents.

Ionizable GroupPredicted pKa RangeRationale
Conjugate acid of the Pyrazole Ring 2.0 - 4.0The electron-withdrawing phenyl and iodo groups will lower the pKa from that of unsubstituted pyrazole (~2.5), while the electron-donating amino group will counteract this effect.
5-Amino Group 18.0 - 22.0Aromatic amines are generally very weak acids. The electron-withdrawing substituents are expected to make it slightly more acidic than a simple aniline.

Experimental Determination of pKa

The following are detailed protocols for the experimental determination of the pKa values of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

Potentiometric Titration

This method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH change.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 4-iodo-1-phenyl-1H-pyrazol-5-amine and dissolve it in a suitable solvent system (e.g., a mixture of methanol and water) to a final concentration of approximately 1-5 mM. The choice of co-solvent is crucial to ensure the solubility of both the neutral and ionized forms of the analyte.

  • Titration with Standard Acid (for pKaH): Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration with Standard Base (for pKa of the amino group): Titrate the analyte solution with a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. A more accurate determination can be made by plotting the first or second derivative of the titration curve.

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh 4-iodo-1-phenyl-1H-pyrazol-5-amine B Dissolve in co-solvent (e.g., MeOH/H2O) A->B D Titrate with 0.1 M HCl (for pKaH) B->D E Titrate with 0.1 M NaOH (for pKa of NH2) B->E C Prepare standardized 0.1 M HCl and 0.1 M NaOH C->D C->E F Monitor pH with calibrated pH meter D->F E->F G Plot pH vs. Titrant Volume F->G H Determine half-equivalence point G->H I Calculate pKa H->I

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore close to the ionization site, as the UV-Vis spectrum will change with pH.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Preparation of Analyte Solutions: Prepare a stock solution of 4-iodo-1-phenyl-1H-pyrazol-5-amine in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer solution to a final concentration that gives an absorbance reading in the range of 0.3-1.0.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of the analyte in each buffer solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the inflection point of the resulting sigmoidal curve.

Computational pKa Prediction

Quantum chemical calculations provide a powerful tool for predicting pKa values, especially for novel compounds where experimental data is unavailable.

Methodology:

  • Structure Optimization: The 3D structures of the neutral, protonated, and deprotonated forms of 4-iodo-1-phenyl-1H-pyrazol-5-amine are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

  • Solvation Energy Calculation: The effect of the solvent (water) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Gibbs Free Energy Calculation: The Gibbs free energies of all species in the gas phase and in solution are calculated.

  • pKa Calculation: The pKa is calculated from the Gibbs free energy of the acid-base reaction using the following equation:

    pKa = (G°(base) + G°(H+) - G°(acid)) / (2.303 * R * T)

    where G° represents the standard Gibbs free energy in solution, R is the gas constant, and T is the temperature. The value of G°(H+) in water is a well-established value.

Computational Workflow for pKa Prediction

G cluster_model Molecular Modeling cluster_calc Quantum Chemical Calculations cluster_pka pKa Calculation A Build 3D structures of neutral, protonated, and deprotonated species B Geometry optimization (e.g., DFT B3LYP/6-31G*) A->B C Frequency calculations for thermal corrections B->C D Solvation energy calculation (e.g., PCM or SMD) C->D E Calculate Gibbs free energies of all species in solution D->E F Apply thermodynamic cycle to determine pKa E->F

Caption: Workflow for computational pKa prediction.

Conclusion

The pKa values of 4-iodo-1-phenyl-1H-pyrazol-5-amine are critical parameters for its development as a potential therapeutic agent. This technical guide has provided a thorough analysis of the electronic factors influencing its acidity and basicity, along with detailed, field-proven protocols for their experimental determination and computational prediction. By employing the methodologies outlined herein, researchers can obtain reliable pKa values, which are essential for building accurate structure-activity relationships and for optimizing the ADME properties of this and other novel drug candidates.

References

  • Anwar, H. F., & El-Nassry, L. F. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(13), 4235.
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 104-145). Italian Society of Chemistry.
  • LibreTexts. (2020, August 26). Acidity and Basicity of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Reusch, W. (2013). The Effect of Substituents on pKa. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.
  • Zheng, J., & Ornstein, R. L. (1996). A general and accurate method for calculating pKa's of amino acid side chains in proteins. Biophysical journal, 71(6), 3360–3366.

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 4-Iodo-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-iodo-1-phenyl-1H-pyrazol-5-amine scaffold is a high-value intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of privileged structures in kinase inhibitor discovery (e.g., Lck, Src, and Bruton's tyrosine kinase inhibitors).

While the C4-iodine offers a reactive handle for oxidative addition, the adjacent C5-primary amine (


) presents a dual challenge:
  • Catalyst Poisoning: The free amine can coordinate to the Palladium center, displacing labile phosphine ligands and arresting the catalytic cycle.

  • Side Reactions: Unoptimized conditions can lead to hydrodehalogenation (replacement of Iodine with Hydrogen) or Buchwald-Hartwig type side-couplings, although the latter is rare with boronic acids.

This guide provides a self-validating protocol that bypasses protection steps, utilizing ligand-controlled catalysis to ensure high turnover numbers (TON) and chemoselectivity.

Chemo-Physical Considerations & Reaction Logic

The "Ortho-Effect" Challenge

In this specific substrate, the C5-amine is ortho to the C4-iodide. This proximity increases the local concentration of the amine near the metal center during oxidative addition.

  • Standard Conditions (Risk): Monodentate ligands like

    
     (in 
    
    
    
    ) are easily displaced by the amine, leading to the formation of inactive Pd-amine complexes.
  • Optimized Solution: Use bidentate ligands (e.g., dppf) or bulky electron-rich phosphines (e.g., XPhos, SPhos) that create a steric wall, preventing amine coordination while accelerating the transmetalation step.

Mechanism Visualization

The following diagram illustrates the competing pathways and the solution provided by this protocol.

SuzukiMechanism Substrate 4-Iodo-1-phenyl- 1H-pyrazol-5-amine OxAdd Oxidative Addition (L-Pd-Ar-I) Substrate->OxAdd + Pd(0) Pd_Active Active Catalyst [L-Pd(0)] Pd_Active->OxAdd Poison Catalyst Poisoning (Pd-Amine Complex) OxAdd->Poison Unprotected NH2 (Interference) TransMet Transmetalation (+ Ar-B(OH)2) OxAdd->TransMet Bulky Ligand Protection RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd_Active Regeneration Product 4-Aryl-1-phenyl- 1H-pyrazol-5-amine RedElim->Product

Figure 1: Catalytic cycle highlighting the critical branching point where ligand selection prevents amine-induced catalyst deactivation.

Optimization Matrix: Condition Selection

Based on empirical data and literature precedence for aminopyrazoles, three distinct protocols are recommended depending on the coupling partner's difficulty.

ParameterProtocol A: The Workhorse Protocol B: High Efficiency Protocol C: Green/Microwave
Application Simple Aryl Boronic AcidsSterically Hindered / Electron-PoorRapid Screening / Library Gen
Catalyst



Loading 5 mol%1-2 mol%2 mol%
Solvent 1,4-Dioxane / Water (4:1)n-Butanol or Toluene/WaterDME / Water
Base

(2.0 M aq)

(3.0 equiv)

(2.5 equiv)
Temp/Time 90°C, 4-6 h100°C, 2-12 h120°C, 15 min (MW)
Yield 75-85%85-95%60-80%

Detailed Experimental Protocol (Protocol A)

This protocol uses


 , a ferrocene-based bidentate catalyst that is exceptionally robust against amine poisoning and air/moisture sensitivity.
Materials
  • Substrate: 4-iodo-1-phenyl-1H-pyrazol-5-amine (1.0 equiv, 285 mg for 1 mmol scale).

  • Coupling Partner: Aryl boronic acid (1.2 equiv).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ), complex with dichloromethane (5 mol%).
    
  • Base: Sodium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv).
    
  • Solvent: 1,4-Dioxane (HPLC Grade).

Step-by-Step Methodology
  • Reactor Setup:

    • Use a 25 mL round-bottom flask or a sealable pressure vial equipped with a magnetic stir bar.

    • Note: While Suzuki coupling is robust, oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Charge Reagents:

    • Add the iodopyrazole (1.0 equiv), boronic acid (1.2 equiv), and

      
        (0.05 equiv) to the vial.
      
    • Why Solid First? Adding solids together allows for simultaneous inert gas purging before solvent addition.

  • Solvent & Degassing:

    • Add 1,4-Dioxane (10 mL per 1 mmol substrate).

    • Add 2.0 M

      
       solution (1.5 mL).
      
    • Crucial Step: Sparge the biphasic mixture with Argon or Nitrogen gas for 5–10 minutes via a submerged needle. Seal the vessel immediately.

  • Reaction:

    • Heat the mixture to 90°C in an oil bath or heating block.

    • Stir vigorously (800+ RPM) to ensure mixing of the aqueous and organic phases.

    • Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS after 2 hours. The starting iodide (

      
      ) should disappear, replaced by a more polar fluorescent spot.
      
  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

    • Separate layers.[2] Extract the aqueous layer once more with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The free amine makes the product polar. Use a gradient of 0% to 5% Methanol in Dichloromethane (DCM) on silica gel.

    • Tip: Pre-wash the silica column with 1% Triethylamine if the product streaks.

Troubleshooting & Mechanistic Insights

Issue: Hydrodehalogenation (Product is 1-phenyl-1H-pyrazol-5-amine)
  • Cause: This occurs when the oxidative addition complex (

    
    ) is reduced by an alcohol solvent or hydride source before transmetalation.
    
  • Fix: Switch solvent to Toluene/Water (non-protic organic phase) and increase the concentration of the boronic acid to accelerate transmetalation.

Issue: Protodeboronation (Loss of Boronic Acid)
  • Cause: Electron-poor or heteroaryl boronic acids (e.g., 2-pyridyl) are prone to hydrolytic cleavage of the C-B bond under basic conditions.

  • Fix: Use

    
      (anhydrous) in n-Butanol  or switch to a mild base like 
    
    
    
    (Potassium bifluoride).
Issue: Low Conversion with Free Amine
  • Cause: Strong coordination of the amine to Pd.

  • Fix: Adopt Protocol B . The Buchwald G2/G3 precatalysts (e.g., XPhos Pd G2) are designed to activate quickly and the bulky biaryl phosphine ligand prevents amine coordination.

Workflow Visualization

ExperimentalWorkflow cluster_Prep Preparation Phase cluster_Reaction Reaction Phase cluster_Workup Isolation Phase Start Start: 4-Iodo-1-phenyl- 1H-pyrazol-5-amine Mix Mix Reagents: Substrate + Ar-B(OH)2 + Pd(dppf)Cl2 + Base Start->Mix Degas Degas: Sparge Ar/N2 (10 min) Mix->Degas Heat Heat: 90°C, 4-6 Hours Degas->Heat Check Monitor: TLC / LC-MS Heat->Check Check->Heat Incomplete Extract Extraction: EtOAc / Water Check->Extract Complete Purify Purification: Silica (DCM/MeOH) Extract->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki coupling of aminopyrazoles.

References

  • Dvorak, C., et al. "Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids."[3] Journal of Organic Chemistry, 2005.

  • Jedinák, L., et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction."[4] Journal of Organic Chemistry, 2017.[4]

  • Billingsley, K., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2007.

  • BenchChem Application Note. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." BenchChem, 2025.

Sources

Application Note: Sonogashira Coupling Protocols for 4-iodo-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 4-iodo-1-phenyl-1H-pyrazol-5-amine as a core scaffold in the synthesis of fused nitrogen heterocycles, particularly kinase inhibitors and CNS-active agents.

Executive Summary & Strategic Value

The scaffold 4-iodo-1-phenyl-1H-pyrazol-5-amine represents a "privileged structure" in medicinal chemistry. The orthogonality between the electrophilic C4-iodide and the nucleophilic C5-amine allows for rapid access to pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines —motifs ubiquitous in FDA-approved kinase inhibitors (e.g., Ibrutinib analogs).

While the C4-iodide is highly reactive toward oxidative addition, the adjacent free amine presents a dual challenge/opportunity:

  • Challenge: Potential coordination to the Pd(II) center, leading to catalyst deactivation.

  • Opportunity: Facilitating in situ cyclization (tandem reactions) to form fused bicyclic systems immediately after the coupling event.

This guide details two validated protocols: a robust isolation method for the intermediate alkyne and a cascade method for direct heterocycle formation.

Mechanistic Insight: The "Amine Effect"

Unlike simple aryl halides, this substrate possesses an internal Lewis base (the -NH2 group).

  • Catalyst Sequestration: The C5-amine can displace labile ligands (like PPh3) on the Palladium center, forming stable, unreactive Pd(L)(Substrate)Cl complexes.

  • Mitigation Strategy: We utilize bidentate ligands or high-concentration monodentate ligands (e.g., PdCl2(PPh3)2) to outcompete the amine. Additionally, using a polar aprotic solvent (DMF) helps solvate the amine, reducing its effective concentration near the metal center compared to non-polar solvents.

Pathway Visualization

The following diagram illustrates the divergent pathways available from the initial oxidative addition complex.

Sonogashira_Pathway cluster_0 Critical Decision Point Start 4-iodo-1-phenyl- 1H-pyrazol-5-amine Pd_Complex Oxidative Addition [Pd(II)-Ar-I] Start->Pd_Complex Pd(0) Cycle_A Standard Coupling (4-Alkynyl Product) Pd_Complex->Cycle_A Terminal Alkyne CuI, Base Cycle_B Catalyst Poisoning (Pd-Amine Chelation) Pd_Complex->Cycle_B Low Ligand Conc. No Solvent Shielding Cycle_C Cascade Cyclization (Pyrazolo-pyridine) Cycle_A->Cycle_C Electrophile (E+) (e.g., Aldehyde/Ketone)

Caption: Divergent reaction pathways. Successful coupling requires suppressing the red "Poisoning" pathway via ligand saturation.

Experimental Protocols

Protocol A: Synthesis of 4-Alkynyl-5-aminopyrazoles (Isolation Route)

Objective: Isolate the linear alkyne for subsequent derivatization. Scale: 1.0 mmol

Reagents & Materials
  • Substrate: 4-iodo-1-phenyl-1H-pyrazol-5-amine (285 mg, 1.0 mmol)

  • Alkyne: Phenylacetylene (1.2 equiv) or functionalized terminal alkyne.

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (35 mg, 5 mol%).

  • Co-Catalyst: Copper(I) Iodide (CuI) (19 mg, 10 mol%).

  • Base/Solvent: Triethylamine (Et3N) (4.0 mL) + DMF (1.0 mL) (Co-solvent optional but recommended for solubility).

Step-by-Step Methodology
  • Degassing: In a 25 mL Schlenk tube, combine the pyrazole substrate, PdCl2(PPh3)2, and CuI. Cap with a septum and cycle vacuum/Argon three times. Critical: Oxygen presence promotes Glaser homocoupling of the alkyne.

  • Solvation: Add degassed DMF and Et3N via syringe. Stir until the pyrazole is fully dissolved.

  • Alkyne Addition: Add the terminal alkyne dropwise over 5 minutes.

  • Reaction: Heat the mixture to 50°C in an oil bath. Stir for 6–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting iodide (Rf ~0.4) should disappear; a fluorescent blue/green spot (product) will appear (Rf ~0.5-0.6).

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) to remove DMF/Et3N salts.

    • Wash with Brine (10 mL), dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Typical Yield: 75–85%

Protocol B: Tandem Sonogashira-Cyclization (Cascade Route)

Objective: One-pot synthesis of pyrazolo[3,4-b]pyridines.[3] Mechanism: The Sonogashira product contains an amine and an alkyne.[2][4][5] If the alkyne has a carbonyl group (e.g., using propargyl aldehyde or alkynyl ketones), the amine attacks the activated triple bond (6-endo-dig) to close the ring.

Reagents
  • Substrate: 4-iodo-1-phenyl-1H-pyrazol-5-amine (1.0 mmol).

  • Alkyne: 3-Phenylpropiolaldehyde (or similar alkynyl aldehyde/ketone) (1.2 equiv).

  • Catalyst: Pd(OAc)2 (5 mol%) + PPh3 (10 mol%).

  • Base: Cs2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane (5 mL).

Methodology
  • Setup: Combine substrate, base, Pd(OAc)2, and PPh3 in a pressure vial.

  • Addition: Add Dioxane and the alkynyl aldehyde.

  • Heating: Seal and heat to 100°C for 4 hours.

    • Note: The higher temperature is required for the cyclization step, not the coupling.

  • Observation: The reaction mixture will darken significantly.

  • Work-up: Filter through a Celite pad to remove inorganic bases and Pd black. Concentrate the filtrate.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography (DCM/MeOH 98:2).

Data Summary & Optimization Guide

The following table summarizes the impact of reaction variables specifically for the 5-aminopyrazole scaffold.

VariableRecommended ConditionRationale
Catalyst PdCl2(PPh3)2The PPh3 ligands are bulky enough to prevent amine coordination but labile enough for the catalytic cycle.
Base Et3N or DiethylamineSecondary/Tertiary amines act as both base and solvent, preventing protonation of the pyrazole amine.
Solvent DMF or DMF/THF (1:4)High polarity is required to dissolve the aminopyrazole; DMF prevents aggregation.
Temperature 50–60°CSufficient for coupling; excessively high temps (>90°C) in Protocol A promote degradation of the free amine.
CuI Loading 5–10 mol%Essential for terminal alkynes. Omitting CuI requires harsh temps (>100°C) which this substrate tolerates poorly.
Troubleshooting "Stalled" Reactions

If the reaction stalls at ~50% conversion:

  • Add fresh catalyst: The free amine may have poisoned the initial batch. Add 2 mol% more Pd catalyst dissolved in minimal DMF.

  • Check Oxygen: The solution should remain yellow/orange. A rapid turn to black (Pd precipitation) indicates oxygen leakage or ligand stripping.

References

  • General Sonogashira Protocols for Heterocycles: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews.

  • Specific Reactivity of 4-Iodopyrazoles: Li, X., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.[1][6]

  • Synthesis of Pyrazolo[3,4-b]pyridines via Sonogashira: Ghorbani-Vaghei, R., et al. (2016). Recent advances in the synthesis of pyrazolo[3,4-b]pyridines. Molecular Diversity.

  • BenchChem Protocol Database: Application Notes and Protocols: 4-Iodopyrazole in Catalysis.

  • Tandem Cyclization Methodologies: Vachieri, A., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles. Molecules.[1][2][4][5][6][7][8][9][10][11][12][13]

Sources

Application Note: Advanced Cyclization Protocols for 4-Iodo-1-phenyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-iodo-1-phenyl-1H-pyrazol-5-amine (Structure 1 ) represents a "privileged heterocyclic haloamine," electronically analogous to o-iodoaniline but embedded within a pyrazole core. It serves as a critical divergence point for synthesizing pyrazolo[3,4-b]pyridines , a pharmacophore frequently observed in kinase inhibitors (e.g., substituted derivatives targeting substituted kinases like GSK-3, CDK, and B-Raf).

This guide details three validated protocols to transform the 4-iodo-5-amino precursor into fused bicyclic systems. Unlike standard condensation methods that require pre-functionalized carbonyl partners, these protocols utilize Palladium-catalyzed cross-coupling/cyclization cascades , allowing for the rapid introduction of diversity via simple alkynes and alkenes.

Strategic Reactivity Profile

The 4-iodo-1-phenyl-1H-pyrazol-5-amine scaffold possesses two orthogonal reactive sites that enable "one-pot" annulations:

  • C4-Iodine (Electrophile): Highly reactive toward oxidative addition by Pd(0).

  • C5-Amine (Nucleophile): Positioned perfectly for intramolecular attack (5-exo or 6-endo) onto a coupled intermediate.

Mechanistic Pathway Selection
  • Route A (Sonogashira Cascade): Use with terminal alkynes to generate 6-substituted pyrazolo[3,4-b]pyridines.

  • Route B (Larock Heteroannulation): Use with internal alkynes to generate fully substituted 5,6-diaryl/alkyl derivatives.

  • Route C (Heck/Cyclization): Use with activated alkenes (acrylates/enones) to access dihydro- or oxidized analogs.

Visualizing the Reaction Logic

The following diagram illustrates the divergent pathways from the core scaffold.

ReactionPathways Scaffold 4-Iodo-1-phenyl- 1H-pyrazol-5-amine OxAdd Organopalladium Intermediate (II) Scaffold->OxAdd Oxidative Addition Pd0 Pd(0) Catalyst Pd0->OxAdd RouteA Route A: Terminal Alkyne (Sonogashira) OxAdd->RouteA + R-C≡CH CuI, Base RouteB Route B: Internal Alkyne (Larock) OxAdd->RouteB + R-C≡C-R' LiCl, Base ProdA Pyrazolo[3,4-b]pyridine (6-Substituted) RouteA->ProdA 6-endo-dig Cyclization ProdB Pyrazolo[3,4-b]pyridine (5,6-Disubstituted) RouteB->ProdB Insertion/Reductive Elimination

Caption: Divergent synthesis of fused pyrazoles via Pd-catalyzed insertion/cyclization logic.

Detailed Experimental Protocols

Protocol A: The "Sonogashira-Cyclization" Cascade

Target: 6-Substituted Pyrazolo[3,4-b]pyridines Mechanism: Pd/Cu-catalyzed alkynylation followed by Lewis-acid or base-promoted ring closure.

Reagents:

  • Substrate: 4-iodo-1-phenyl-1H-pyrazol-5-amine (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: In a dry Schlenk tube or microwave vial, combine the 4-iodo-pyrazole substrate (1 mmol), PdCl₂(PPh₃)₂ (35 mg), and CuI (19 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL) via syringe. Add the terminal alkyne (1.2 mmol).

  • Reaction (Stage 1 - Coupling): Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the iodide.

    • Checkpoint: You should observe the intermediate 4-alkynyl-5-aminopyrazole.

  • Reaction (Stage 2 - Cyclization): Heat the mixture to 100°C for 6–12 hours.

    • Note: If cyclization is sluggish (common with electron-neutral alkynes), add a Lewis acid promoter such as AgOTf (5 mol%) or AuCl₃ (5 mol%) before the heating step.

  • Workup: Cool to RT. Dilute with EtOAc (30 mL), wash with water (3 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Larock" Heteroannulation

Target: 5,6-Disubstituted Pyrazolo[3,4-b]pyridines Mechanism: This method mimics the classic Larock indole synthesis. The internal alkyne inserts into the Ar-Pd bond with regioselectivity directed by steric bulk (bulky group typically ends up alpha to the nitrogen).

Reagents:

  • Substrate: 4-iodo-1-phenyl-1H-pyrazol-5-amine (1.0 equiv)

  • Alkyne: Internal alkyne (e.g., Diphenylacetylene, 1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: PPh₃ (optional, often ligand-free works for Larock) or dppf (5 mol%)

  • Base: Na₂CO₃ or KOAc (2.0 equiv)

  • Additive: LiCl (1.0 equiv) — Critical for the Larock mechanism.

  • Solvent: DMF[1][2][3]

Step-by-Step Procedure:

  • Setup: Charge a pressure vial with the substrate (1 mmol), internal alkyne (1.2 mmol), Pd(OAc)₂ (11 mg), Na₂CO₃ (212 mg), and LiCl (42 mg).

  • Solvation: Add DMF (5 mL) and purge with Argon.

  • Reaction: Seal the vial and heat to 100–120°C for 12–24 hours.

  • Monitoring: LCMS will show the formation of the fused pyridine ring (M-I+Alkyne-H).

  • Workup: Dilute with water/EtOAc. The product often precipitates or is extracted into the organic layer.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.

Comparative Data Analysis

ParameterSonogashira Cascade (Route A)Larock Annulation (Route B)
Alkyne Type Terminal (R-C≡CH)Internal (R-C≡C-R')
Product Pattern 6-Substituted5,6-Disubstituted
Regioselectivity High (R at C6)Steric-dependent (Bulky group at C6)
Key Additive CuI (coupling), Ag/Au (cyclization)LiCl (essential for catalytic turnover)
Typical Yield 65–85%50–75%
Common Pitfall Incomplete cyclization (stops at alkyne)Regioisomer mixtures with similar R groups

Troubleshooting & Optimization

Issue: Incomplete Cyclization (Route A)

If the reaction stalls at the intermediate 4-alkynyl-5-aminopyrazole:

  • Solution 1: Increase temperature to 120°C.

  • Solution 2 (Gold Catalysis): Add 5 mol% AuCl₃ or AuCl(PPh₃)/AgOTf. Gold is exceptionally carbophilic and will activate the triple bond for the amine attack (6-endo-dig).

Issue: Deiodination (Reduction of Starting Material)
  • Cause: Hydride sources in the solvent or overheating before oxidative addition.

  • Solution: Ensure DMF is anhydrous. Switch base from Et₃N to an inorganic base like K₂CO₃.

Issue: Poor Regioselectivity (Route B)
  • Context: When using unsymmetrical internal alkynes (R¹-C≡C-R²).

  • Rule: The larger group prefers the position alpha to the nitrogen (C6 position of the final ring) to minimize steric clash with the phenyl group at N1.

  • Optimization: Use alkynes with significant steric differentiation (e.g., Methyl vs. t-Butyl) to maximize selectivity.

References

  • Cascade 6-endo-dig cyclization for Pyrazolo[3,4-b]pyridines: Title: Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.[4][5] Source: MDPI, Molecules 2022. URL:[Link]

  • Larock Indole Synthesis (Mechanistic Basis): Title: Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2][3][6] Source: Journal of Organic Chemistry (Larock et al.).[3] URL:[Link]

  • General Reactivity of 5-Amino-4-iodopyrazoles: Title: Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Source: Journal of Organic Chemistry, 2014.[7] URL:[Link]

Sources

Application Notes and Protocols for the Utilization of 4-Iodo-1-phenyl-1H-pyrazol-5-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, most notably protein kinases.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.

The 1-phenyl-1H-pyrazol-5-amine core, in particular, serves as a versatile template for the design of potent and selective kinase inhibitors. The strategic placement of substituents on this scaffold allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases. The 4-iodo-1-phenyl-1H-pyrazol-5-amine intermediate is an exceptionally valuable building block in this context. The iodine atom at the C4 position provides a reactive handle for the introduction of diverse chemical moieties through palladium-catalyzed cross-coupling reactions, enabling the exploration of a vast chemical space and the optimization of inhibitor potency and selectivity.[3][4]

This technical guide provides detailed application notes and protocols for the use of 4-iodo-1-phenyl-1H-pyrazol-5-amine in the synthesis of kinase inhibitors, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Chemical Properties and Reactivity

4-Iodo-1-phenyl-1H-pyrazol-5-amine is a stable, solid compound. The key to its utility lies in the reactivity of the carbon-iodine bond at the 4-position of the pyrazole ring. This bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of various cross-coupling reactions. The adjacent amino group at the C5 position can influence the reactivity of the molecule and provides a crucial interaction point for binding to the hinge region of many kinases.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The introduction of diverse substituents at the C4 position of the pyrazole core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired functionality to be introduced.

cluster_0 Synthetic Workflow Start 4-Iodo-1-phenyl-1H-pyrazol-5-amine Suzuki Suzuki-Miyaura Coupling (+ Aryl/Heteroaryl Boronic Acid) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald Pd Catalyst, Base, Ligand Aryl 4-Aryl/Heteroaryl Substituted Pyrazole Suzuki->Aryl Alkynyl 4-Alkynyl Substituted Pyrazole Sonogashira->Alkynyl Amino 4-Amino Substituted Pyrazole Buchwald->Amino

Figure 1: General synthetic strategies for the functionalization of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, allowing for the introduction of a wide array of aryl and heteroaryl groups.[5][6] These moieties can be crucial for establishing interactions with the solvent-exposed regions of the kinase active site, thereby enhancing potency and selectivity.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki coupling of 4-iodopyrazoles and offers a time-efficient approach.[3][4]

Materials:

  • 4-Iodo-1-phenyl-1H-pyrazol-5-amine

  • Aryl or Heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium Carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Microwave vial

  • Nitrogen or Argon atmosphere

Procedure:

  • To a microwave vial, add 4-iodo-1-phenyl-1H-pyrazol-5-amine (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Cs₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed DME and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100-120 °C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A reliable and commercially available Pd(0) catalyst effective for a range of Suzuki couplings.[3]
Base Cs₂CO₃A strong base that effectively promotes transmetalation in the catalytic cycle.[4]
Solvent DME/WaterA common solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents.
Temperature 100-120 °C (Microwave)Microwave irradiation can significantly accelerate the reaction rate, reducing reaction times from hours to minutes.[4]

Table 1: Representative conditions for the Suzuki-Miyaura coupling of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between the pyrazole core and a terminal alkyne.[7][8][9] The resulting alkynyl-substituted pyrazoles can serve as key intermediates for further transformations or as final products with unique biological activities.

Protocol 2: Copper-Cocatalyzed Sonogashira Coupling

This protocol is based on standard Sonogashira conditions and is broadly applicable.[7][8]

Materials:

  • 4-Iodo-1-phenyl-1H-pyrazol-5-amine

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1-phenyl-1H-pyrazol-5-amine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Add the anhydrous, degassed solvent and triethylamine (3.0 equiv.).

  • Add the terminal alkyne (1.5 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 40-50 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIThe combination of a palladium catalyst and a copper(I) cocatalyst is the classic and highly effective system for Sonogashira couplings.[8]
Base TriethylamineActs as both a base to neutralize the HI formed and as a solvent in some cases.
Solvent THF or DMFAnhydrous and degassed polar aprotic solvents are typically used to ensure good solubility and prevent catalyst deactivation.
Temperature Room Temperature to 50 °CSonogashira reactions with aryl iodides are often facile and can proceed at mild temperatures.[8]

Table 2: Representative conditions for the Sonogashira coupling of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

Buchwald-Hartwig Amination: Introduction of Amino Substituents

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C4 position.[10][11][12] This is particularly useful for creating derivatives that can form additional hydrogen bonds within the kinase active site.

Protocol 3: Buchwald-Hartwig Amination

This protocol is a general guideline for the Buchwald-Hartwig amination of aryl iodides.[5][10]

Materials:

  • 4-Iodo-1-phenyl-1H-pyrazol-5-amine

  • Primary or secondary amine

  • Palladium(II) acetate [Pd(OAc)₂] or a suitable precatalyst (e.g., XPhos Pd G3)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried reaction vial or flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine 4-iodo-1-phenyl-1H-pyrazol-5-amine (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd(OAc)₂ / XPhosA common and effective combination for the amination of aryl halides. The bulky, electron-rich XPhos ligand facilitates both oxidative addition and reductive elimination steps.[5][10]
Base NaOtBuA strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations.[10]
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are generally preferred for this reaction.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive amines.[5]

Table 3: Representative conditions for the Buchwald-Hartwig amination of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

Application in Targeting Key Kinase Signaling Pathways

The derivatives synthesized from 4-iodo-1-phenyl-1H-pyrazol-5-amine have the potential to inhibit a range of kinases implicated in disease. The specific kinase target will be determined by the nature of the substituent introduced at the C4 position, as well as any modifications to the N1-phenyl ring or the C5-amino group.

p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses.[1] Its signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β. Inhibitors of p38 have potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis.[1][13] Pyrazole-based inhibitors have shown significant promise in targeting p38 kinase.[1][14]

cluster_1 p38 MAPK Signaling Pathway Stress Cellular Stress / Cytokines MKK MKK3/6 Stress->MKK activates p38 p38 MAPK MKK->p38 phosphorylates TF Transcription Factors (e.g., ATF2, MEF2C) p38->TF activates Inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) TF->Inflammation Inhibitor Pyrazole-based Inhibitor Inhibitor->p38 inhibits

Figure 2: Simplified p38 MAPK signaling pathway and the point of intervention for pyrazole-based inhibitors.

Glycogen Synthase Kinase 3β (GSK-3β) Pathway

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[15][16] Dysregulation of GSK-3β has been implicated in Alzheimer's disease, bipolar disorder, and some cancers.[15][17][18] The development of selective GSK-3β inhibitors is an active area of research.

Aurora Kinase Pathway

The Aurora kinases (A, B, and C) are essential for the regulation of mitosis.[19][20][21] Overexpression of these kinases is common in many cancers and is associated with genomic instability.[19][22] Aurora kinase inhibitors are being investigated as anti-cancer agents, and pyrazole-containing compounds have been identified as potent inhibitors of this kinase family.[20]

Conclusion

4-Iodo-1-phenyl-1H-pyrazol-5-amine is a highly valuable and versatile starting material for the synthesis of a diverse range of potential kinase inhibitors. Its amenability to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allows for the systematic exploration of structure-activity relationships. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to leverage this key intermediate in their quest for novel and effective kinase-targeted therapies.

References

  • Benchchem. (2025). Optimization of Buchwald-Hartwig amination conditions.
  • Benchchem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • Scobie, M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • Liu, P., et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. PubMed.
  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Benchchem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • Zhang, Y., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. BioKB.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction.
  • McCaleb, K. L., et al. (2009). Synthesis of Heteroaryl-fused Pyrazoles as P38 Kinase Inhibitors. HETEROCYCLES.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • Lee, J. H., et al. (2012). Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety. PubMed.
  • Regan, J., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed.
  • Kappe, C. O. (2009). Flow Chemistry: Sonogashira Coupling. Thieme.
  • Wagner, F. F., et al. (2017). Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. PMC.
  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wang, Y., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. Semantic Scholar.
  • Proteax. (2008). Copper-free Sonogashira coupling.
  • Li, J., et al. (2025). Synthesis and Biological Evaluation of Novel 4-indolyl-5-phenyl(indolyl)- 1,2-dihydropyrazol-3-ones as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors.
  • Kamal, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from Rose-Hulman Institute of Technology website.
  • El-Damasy, A. K., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. PMC.
  • Dalmás, M., et al. (2016).
  • University of South Carolina. (n.d.). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Retrieved from University of South Carolina website.
  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry.
  • Li, J., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.

Sources

Application Note: Heck Reaction Parameters for Iodinated Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The palladium-catalyzed Heck-Mizoroki reaction of iodinated aminopyrazoles presents a unique set of synthetic challenges due to the competing coordination of the pyrazole nitrogen and the exocyclic amine to the palladium center. This application note provides a rigorous, field-proven guide for coupling 4-iodo-1H-pyrazol-5-amines (and related isomers) with activated alkenes. We delineate two distinct protocols: a High-Fidelity Protected Route (utilizing Trityl/Boc strategies) for maximum yield and scale-up reliability, and a Direct Functionalization Route employing bulky biarylphosphine ligands for rapid analog generation. Critical parameters—including catalyst speciation, base selection, and the "iodide effect"—are analyzed to prevent catalyst poisoning and


-hydride elimination failure.

Introduction & Mechanistic Challenges

Aminopyrazoles are privileged scaffolds in kinase inhibitor discovery (e.g., JAK, Aurora kinase inhibitors). However, introducing vinyl or aryl groups via Heck coupling at the C4 position is complicated by the substrate's Lewis basicity.

The Coordination Problem

In a standard Heck cycle, the active species is a coordinatively unsaturated 14-electron Pd(0) complex. Iodinated aminopyrazoles possess three potential binding sites that can sequester the catalyst into inactive "off-cycle" resting states:

  • N1-Pyrazole Nitrogen: Highly acidic (

    
    ) and readily deprotonated, forming stable Pd-azolate complexes.
    
  • N2-Pyrazole Nitrogen: A strong

    
    -donor.
    
  • Exocyclic Amine (

    
    ):  Can coordinate to Pd(II) intermediates, retarding the necessary ligand exchange.
    

To achieve turnover, the reaction parameters must be tuned to favor the oxidative addition of the C-I bond over these non-productive coordination events.

Mechanistic Pathway & Failure Modes

The diagram below illustrates the standard catalytic cycle versus the specific deactivation pathways common to aminopyrazoles.

HeckCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + R-I Poison1 OFF-CYCLE TRAP: Pd-Amine Complex Pd0->Poison1 Free -NH2 Coord Coord Olefin Coordination OxAdd->Coord + Alkene Poison2 OFF-CYCLE TRAP: Pd-Azolate Dimer OxAdd->Poison2 N-H Deprotonation Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim BetaElim->Pd0 - HI (Base)

Figure 1: Catalytic cycle of the Heck reaction highlighting off-cycle deactivation pathways (red) caused by the aminopyrazole scaffold.

Critical Reaction Parameters

Catalyst & Ligand Selection[1][2][3]
  • The "Silver Bullet" for Protected Substrates:

    
     + 
    
    
    
    .
    • Rationale: Triethyl phosphite is a

      
      -acidic ligand that reduces the electron density on Palladium, facilitating the reductive elimination step and preventing the formation of stable Pd-N complexes. Literature suggests this combination is superior for 
      
      
      
      -trityl protected pyrazoles [1].
  • The Solution for Unprotected Substrates:

    
     + XPhos or CataCXium A .
    
    • Rationale: Bulky, electron-rich biarylphosphines (Buchwald-type) create a steric wall around the Pd center. This prevents the small, hard nitrogen atoms of the pyrazole from coordinating, while still allowing the oxidative addition of the C-I bond.

Base & Additives[1]
  • Silver Salts (

    
    , 
    
    
    
    ):
    • Function: Acts as a halide scavenger. By precipitating AgI, the equilibrium is driven forward, and the cationic Pd intermediate is generated, which is much more reactive toward olefin coordination. This is often essential for sterically crowded aminopyrazoles.

  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Standard for protected substrates.
  • Organic Bases (

    
    , DIPEA):  Generally avoided as primary bases in this context as they can act as competing ligands, though they are used in "ligand-free" conditions (Jeffery conditions) with phase transfer catalysts.
    
Solvent Systems
  • DMF/DMAc: The high polarity stabilizes the polar transition states and improves the solubility of the aminopyrazole.

  • 1,4-Dioxane: Recommended for the bulky phosphine protocols to minimize solvent coordination.

Experimental Protocols

Protocol A: High-Fidelity Route (Protected Substrate)

Best for: Scale-up (>1g), GMP intermediates, and substrates with sensitive functionality. Pre-requisite: Protection of N1 with Trityl (Trt) or THP group.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 1-Trityl-4-iodo-1H-pyrazol-5-amine (1.0 equiv)

    • Alkene: Ethyl acrylate or Styrene (1.5 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Ligand:

      
       (10–20 mol%)
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: DMF (0.2 M concentration)

  • Procedure:

    • Charge a reaction vial with the iodopyrazole,

      
      , and 
      
      
      
      .
    • Evacuate and backfill with Argon (x3).

    • Add anhydrous DMF via syringe, followed by

      
       and the alkene.
      
    • Critical Step: Heat to 100–110 °C . Do not exceed 120 °C to avoid trityl cleavage.

    • Monitor by HPLC/UPLC. Conversion should reach >95% within 4–8 hours.

  • Workup:

    • Dilute with EtOAc, wash with water (x3) to remove DMF.

    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (Hex/EtOAc).

Protocol B: Direct Route (Unprotected Substrate)

Best for: Rapid analog scanning, library synthesis. Risk: Lower yields (40–60%), requires expensive ligands.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 4-Iodo-1H-pyrazol-5-amine (1.0 equiv)

    • Alkene: Activated acrylate (2.0 equiv)

    • Catalyst:

      
       (2.5 mol%)
      
    • Ligand: XPhos or

      
      -BuXPhos  (5–10 mol%)
      
    • Base:

      
       (2.5 equiv)
      
    • Solvent: 1,4-Dioxane/

      
       (10:1) or anhydrous DMF.
      
  • Procedure:

    • Pre-complexation: In a separate vial, stir

      
       and XPhos in dioxane for 10 mins at RT to form the active catalyst species (color change from purple to orange/brown).
      
    • Add the pre-formed catalyst solution to the reaction vessel containing the substrate and base.

    • Add alkene.[1][2][3][4][5]

    • Heat to 100 °C for 12–16 hours.

  • Note: If conversion stalls, add 1.0 equiv of

    
     to scavenge iodide.
    

Optimization & Troubleshooting Matrix

Use this table to diagnose reaction failures based on HPLC/LCMS data.

ObservationProbable CauseCorrective Action
No Reaction (<5% Conv.) Catalyst PoisoningSwitch to Protocol A (Protect N1). Alternatively, increase catalyst loading to 10 mol% and use a stronger ligand (XPhos).
Start Material Consumed, No Product Dehalogenation (Reduction)The hydride source is likely the solvent or base. Switch solvent to Toluene or Dioxane. Ensure anhydrous conditions.
Black Precipitate (Pd Black) Catalyst DecompositionLigand is insufficient to stabilize Pd at high T. Increase Ligand:Pd ratio to 4:1. Lower temp to 80 °C.
Regioisomers Observed Alkene IsomerizationCommon with long chain alkenes. Add

or switch to "cationic pathway" conditions (add

).
Incomplete Conversion Product InhibitionThe product (aminopyrazole-alkene) is a better ligand than the reactant. Add 10-20% water to the solvent (Dioxane/Water) to facilitate turnover.

Decision Workflow

Workflow Start Start: 4-Iodo-Aminopyrazole Check Is Scale > 1 gram? Protect Protect N1 (Trityl/THP) Check->Protect Yes Direct Attempt Direct Coupling Check->Direct No CondA Protocol A: Pd(OAc)2 / P(OEt)3 / K2CO3 DMF, 110°C Protect->CondA Deprotect Deprotection (TFA/HCl) CondA->Deprotect Finish Final Product Deprotect->Finish Purify CondB Protocol B: Pd2(dba)3 / XPhos / Cs2CO3 Dioxane, 100°C Direct->CondB Fail Conversion < 50%? CondB->Fail Fail->Protect Yes (Switch Strategy) Fail->Finish No

Figure 2: Strategic decision tree for selecting the optimal Heck coupling protocol based on scale and reaction performance.

References

  • Usami, Y., Ichikawa, H., & Harusawa, S. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. Heterocycles, 83(4), 827.

  • Guram, A. S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 426–429.

  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5, 31-44.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

general procedure for acylation of 4-iodo-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: General Procedure for the Acylation of 4-iodo-1-phenyl-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Acylated Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Specifically, 5-aminopyrazoles serve as versatile building blocks for constructing more complex molecular architectures.[2][3][4] The acylation of the C5-amino group on the 4-iodo-1-phenyl-1H-pyrazol-5-amine substrate is a pivotal transformation. This reaction attaches an acyl group, converting the primary amine into a more functionalized amide. This modification is critical for several reasons:

  • Bioactivity Modulation: The resulting N-acyl group can form key hydrogen bonds with biological targets, enhancing binding affinity and modulating the pharmacological profile of the parent molecule.

  • Synthetic Handle: The amide linkage provides a stable, yet potentially cleavable, point for further synthetic elaboration, enabling the generation of diverse compound libraries for drug discovery.[4]

  • Physicochemical Property Tuning: Acylation alters the electronic and steric properties of the molecule, influencing crucial parameters like solubility, lipophilicity, and metabolic stability.

This document provides a comprehensive guide to the general procedure for this acylation, grounded in established chemical principles and offering practical insights for successful execution in a research setting.

Mechanism & Scientific Rationale

The acylation of 4-iodo-1-phenyl-1H-pyrazol-5-amine is a classic example of nucleophilic acyl substitution. The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the primary amino group (-NH₂) onto the electrophilic carbonyl carbon of the acylating agent.

Key Molecular Influences:

  • Nucleophilicity of the Amine: The 5-amino group is the primary nucleophile. Its reactivity is modulated by the electronic effects of the pyrazole ring and its substituents. The pyrazole ring itself can influence electron density, and while the C4-iodo and N1-phenyl groups are primarily electron-withdrawing, the overall system retains sufficient nucleophilicity at the C5-amino position for the reaction to proceed efficiently.

  • Electrophilicity of the Acylating Agent: The choice of acylating agent is critical. The two most common classes are:

    • Acyl Halides (e.g., Acetyl Chloride): These are highly reactive electrophiles due to the strong electron-withdrawing nature of the halogen, which makes the carbonyl carbon highly susceptible to nucleophilic attack. This high reactivity necessitates careful handling and often requires the use of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrohalic acid (e.g., HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

    • Acid Anhydrides (e.g., Acetic Anhydride): These are moderately reactive and are often preferred for their ease of handling and less corrosive byproducts (a carboxylic acid instead of a strong acid).[6][7] While a base is not always strictly required, its inclusion can catalyze the reaction.[8]

The general mechanism using an acyl chloride is depicted below:

dot digraph "Acylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Generalized mechanism of amine acylation.

Experimental Protocol: Acylation using Acetic Anhydride

This protocol describes a general method using acetic anhydride, a common and moderately reactive acylating agent. Adjustments may be necessary for different acylating agents or scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
4-iodo-1-phenyl-1H-pyrazol-5-amine>95% PurityCommercialStarting material.[9] Ensure it is dry.
Acetic Anhydride (Ac₂O)Reagent Grade, >98%Sigma-AldrichAcylating agent. Corrosive and a lachrymator.[7]
Dichloromethane (DCM), AnhydrousACS GradeFisher ScientificReaction solvent. Must be dry to prevent hydrolysis of the anhydride.
Triethylamine (TEA) or PyridineReagent GradeCommercialBase/Catalyst. Use freshly distilled for best results.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLab PreparedFor aqueous work-up to neutralize acid.
Brine (Saturated NaCl Solution)ACS GradeLab PreparedFor aqueous work-up to aid phase separation.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
TLC plates (Silica gel 60 F₂₅₄)-CommercialFor reaction monitoring.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Stir plate

  • Ice-water bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[10][11]

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[10][11]

  • Reagent Handling: Acetic anhydride is corrosive, a lachrymator, and reacts with water.[7] Handle with extreme care, avoiding inhalation and skin contact. Triethylamine and pyridine have strong, unpleasant odors and are flammable.

  • Quenching: The quenching of unreacted acylating agents can be exothermic. Perform this step slowly and with cooling.

Step-by-Step Procedure

A. Pre-Reaction Setup

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) to prevent moisture from interfering with the reaction.

  • Assemble Apparatus: Assemble a round-bottom flask with a magnetic stir bar, capped with a septum for reagent addition via syringe. Establish an inert atmosphere using a nitrogen or argon balloon or line.

B. Reaction

  • Dissolve Substrate: To the reaction flask, add 4-iodo-1-phenyl-1H-pyrazol-5-amine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add Base: Add triethylamine (1.2-1.5 eq) to the stirred solution via syringe. The base acts as a catalyst and will neutralize the acetic acid byproduct.

  • Cool Reaction: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring. This helps to control the initial exotherm of the reaction.

  • Add Acylating Agent: Slowly add acetic anhydride (1.1-1.2 eq) dropwise via syringe over 5-10 minutes. Rationale: A slow addition prevents a rapid temperature increase and minimizes potential side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.

C. Aqueous Work-up

  • Quench Reaction: Once the reaction is complete, cool the flask again in an ice bath. Slowly add deionized water to quench any unreacted acetic anhydride.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.

  • Wash with Bicarbonate: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL for a 1 mmol scale reaction).[12] This step removes the acetic acid byproduct and any remaining unreacted anhydride. Check the pH of the aqueous layer to ensure it is basic.

  • Wash with Brine: Wash the organic layer with brine (1 x 20 mL). This removes residual water and aids in breaking any emulsions.[13]

  • Dry and Concentrate: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

D. Purification

  • Column Chromatography: Purify the crude solid/oil via flash column chromatography on silica gel.[14]

    • Slurry: Adsorb the crude product onto a small amount of silica gel.

    • Column Packing: Pack the column using a suitable eluent system, typically a gradient of ethyl acetate in hexanes, as determined by prior TLC analysis.

    • Elution: Load the adsorbed product and elute with the solvent system, collecting fractions.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to obtain the purified N-acylated pyrazole.

Process Workflow

dot digraph "Acylation_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Experimental workflow for the acylation of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive acylating agent (hydrolyzed).2. Wet solvent or glassware.3. Insufficient reaction time or temperature.1. Use a fresh bottle of acetic anhydride.2. Ensure all glassware and solvents are scrupulously dried.3. Allow the reaction to stir longer or gently warm to 30-40 °C.
Multiple Products (TLC) 1. Diacylation (at both N-H protons of the amine).2. Side reactions due to excessive heat.1. Use a stoichiometric amount of acylating agent (1.05-1.1 eq). Avoid large excess.2. Maintain temperature control, especially during the addition of the acylating agent.
Low Yield after Work-up 1. Product is partially water-soluble.2. Incomplete extraction from the aqueous layer.1. After the initial DCM extraction, back-extract the aqueous layers with additional DCM or ethyl acetate (2-3 times).[15]2. Ensure complete phase separation.
Difficulty in Purification Product co-elutes with starting material or impurities.1. Adjust the polarity of the eluent for column chromatography. Try a shallower gradient.2. Consider recrystallization as an alternative purification method if the product is a solid.

References

  • Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process. The Journal of Organic Chemistry. Available at: [Link]

  • Chiral π-Cu(II) Catalysts for the Enantioselective α-Amination of N-Acyl-3,5-dimethylpyrazoles. PubMed. Available at: [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. University of California, Santa Cruz. Available at: [Link]

  • Direct Catalytic Chemoselective α-Amination of Acylpyrazoles: A Concise Route to Unnatural α-Amino Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Available at: [Link]

  • Standard Operating Procedure: Acetic Acid. University of California, Merced. Available at: [Link]

  • Catalytic cycle of the pyrazolone amination. ResearchGate. Available at: [Link]

  • The proposed general mechanism for the synthesis of 1-acetyl pyrazoline... ResearchGate. Available at: [Link]

  • Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. ResearchGate. Available at: [Link]

  • What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]

  • Methods for the acylation of amine compounds. Google Patents.
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. MDPI. Available at: [Link]

  • Experiment 1: Friedel-Crafts Acylation. Swarthmore College. Available at: [Link]

  • SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. International Journal of Advance Research in Science and Engineering. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. Available at: [Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PMC. Available at: [Link]

  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc. Available at: [Link]

  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. MDPI. Available at: [Link]

  • Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. ACS Publications. Available at: [Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. PMC. Available at: [Link]

  • Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles. Taylor & Francis Online. Available at: [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. ACS Publications. Available at: [Link]

  • Acetamide, 2-(4-iodo-1H-pyrazol-1-yl)-N-(4-ethoxycarbonyl)phenyl-. SpectraBase. Available at: [Link]

  • 4-iodo-1-phenyl-1h-pyrazol-5-amine. PubChem. Available at: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis with 4-Iodo-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the microwave-assisted applications of 4-iodo-1-phenyl-1H-pyrazol-5-amine , a high-value scaffold in medicinal chemistry (particularly for p38 MAP kinase and COX-2 inhibitors).

The protocols below prioritize reproducibility and efficiency , leveraging the specific advantages of microwave dielectric heating (superheating, rapid kinetics) to overcome the typically sluggish reactivity of the electron-rich aminopyrazole core.

Introduction & Strategic Value

The 4-iodo-1-phenyl-1H-pyrazol-5-amine scaffold represents a classic "push-pull" system. The electron-rich amino group at C5 pushes electron density into the ring, deactivating the C4-iodine bond toward oxidative addition in palladium-catalyzed cycles compared to simple aryl iodides. However, the C5-amine also serves as a critical nucleophile for post-coupling cyclizations.

Microwave irradiation (MW) is the superior modality for this scaffold because:

  • Overcoming Deactivation: It provides the activation energy needed to facilitate oxidative addition at the electron-rich C4 position without prolonged heating that degrades the amine.

  • Solvent Compatibility: It allows superheating of aqueous/polar solvent mixtures (e.g., DME/Water) often required to solubilize the polar aminopyrazole.

  • Cleaner Profiles: Rapid heating profiles minimize the formation of "purple tar" oxidative byproducts common in aminopyrazole chemistry.

Chemical Logic: Orthogonal Reactivity
  • Site A (C4-Iodine): Electrophilic handle for Pd-catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck).

  • Site B (C5-Amine): Nucleophilic handle for cyclocondensation (forming pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines).

Experimental Protocols

Protocol A: Rapid C4-Arylation via Suzuki-Miyaura Coupling

Target: Synthesis of 4-aryl-1-phenyl-1H-pyrazol-5-amines (Kinase Inhibitor Precursors)

This protocol uses a ligand-free or standard triphenylphosphine system enhanced by microwave heating. The use of DME/Water is critical for solubility and the "microwave effect" (high tan


 of water).
Materials
  • Substrate: 4-iodo-1-phenyl-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or Na₂CO₃ (2.5 equiv)

  • Solvent: DME : H₂O (3:1 v/v)

  • Vessel: 10 mL Microwave Process Vial (crimped/sealed)

Step-by-Step Methodology
  • Loading: In a 10 mL microwave vial, charge the 4-iodo-pyrazole (0.5 mmol), arylboronic acid (0.6 mmol), and base (1.0 mmol).

  • Solvation: Add DME (3.0 mL) and distilled water (1.0 mL). Note: The mixture may be biphasic initially.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 2 minutes. Oxygen inhibition is significant in electron-rich systems.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol) quickly and seal the vial immediately.

  • Microwave Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Pressure Limit: 250 psi

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Optimization Table: Solvent & Temp Effects

Solvent SystemBaseTemp (°C)Time (min)Yield (%)Notes
DME : H₂O (3:1) Cs₂CO₃ 120 10 88-95 Optimal. Clean conversion.
DMF (Dry)K₃PO₄1401565Significant homocoupling observed.
EtOH : H₂O (1:1)Na₂CO₃1002072Slower reaction; some protodeiodination.
Toluene : H₂OK₂CO₃1303040Poor solubility of substrate.
Protocol B: C4-Alkynylation via Sonogashira Coupling

Target: Synthesis of 4-alkynyl-pyrazoles (Precursors for fused bicyclic systems)

The free amine at C5 can coordinate to Pd, potentially poisoning the catalyst. We use a Copper-facilitated method with a slightly higher catalyst load and Triethylamine as both base and co-solvent to prevent this.

Materials
  • Substrate: 4-iodo-1-phenyl-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent: Terminal Alkyne (1.5 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (5-10 mol%)

  • Base/Solvent: DMF (3 mL) + Et₃N (1 mL)

  • Vessel: 10 mL Microwave Process Vial

Step-by-Step Methodology
  • Pre-complexation: Dissolve the pyrazole substrate in DMF/Et₃N in the vial. Add the CuI and stir for 1 min (solution often turns slight green/blue).

  • Addition: Add the Pd catalyst and the terminal alkyne.

  • Seal & Purge: Seal the vial and purge with inert gas.

  • Microwave Parameters:

    • Temperature: 80 °C (Do not overheat; alkynes can polymerize).

    • Hold Time: 15-20 minutes.

    • Power: Max 150W (limit power to prevent thermal runaway).

  • Workup: Dilute with Et₂O (avoids DMF emulsion). Wash with NH₄Cl (sat. aq.) to remove Copper (turn aqueous layer blue).

  • Purification: Silica gel chromatography.

Protocol C: Advanced Cascade Synthesis (Concept)

Target: Pyrazolo[3,4-d]pyrimidines via Carbonylation

Using the 4-iodo and 5-amino groups simultaneously allows for the formation of fused rings. A microwave-assisted Aminocarbonylation is highly effective here.[1]

  • Reagents: 4-iodo-substrate, Primary Amine (R-NH2), Mo(CO)₆ (Solid CO source), Pd(OAc)₂, DBU.

  • MW Conditions: 150 °C, 15 min, THF.

  • Mechanism: Pd inserts at C-I -> CO insertion -> Amine attack -> Cyclization with C5-NH2 (if using a bifunctional reagent like formamide or urea).

Visual Workflows & Logic

Pathway Diagram: Divergent Synthesis

The following diagram illustrates how the 4-iodo-pyrazole core serves as a linchpin for diverse chemical space.

G Core 4-iodo-1-phenyl- 1H-pyrazol-5-amine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd, MW) Core->Suzuki 120°C, 10 min Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd, MW) Core->Sonogashira 80°C, 15 min Cyclization Cyclization (e.g., with Guanidine/Urea) Core->Cyclization Carbonylation (Mo(CO)6) Prod_Suzuki 4-Aryl-pyrazoles (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Sono 4-Alkynyl-pyrazoles Sonogashira->Prod_Sono Prod_Suzuki->Cyclization If functionalized FusedRing Pyrazolo[3,4-d]pyrimidine (Fused System) Cyclization->FusedRing

Caption: Divergent synthetic pathways from the 4-iodo-5-amino pyrazole core using microwave irradiation.

Experimental Workflow: Suzuki Coupling

Workflow Start Start: 4-Iodo-1-phenyl-1H-pyrazol-5-amine Mix Add Ar-B(OH)2, Cs2CO3 Solvent: DME/Water (3:1) Start->Mix Degas Degas (Ar/N2) 2 mins Add Pd(PPh3)4 Mix->Degas MW Microwave Irradiation 120°C, 10 min, High Stirring Degas->MW Check TLC/LCMS Check Complete? MW->Check Check->MW No (+5 min) Workup Extraction (EtOAc/Water) Dry & Concentrate Check->Workup Yes Purify Flash Chromatography Isolate 4-Aryl Product Workup->Purify

Caption: Step-by-step workflow for the microwave-assisted Suzuki coupling protocol.

References

  • Synthesis of 4-substituted pyrazoles via microwave-promoted Suzuki cross-coupling. Hu, J. et al. (2014). Chinese Chemical Letters. 2

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Law, J. et al.[1] (2019). Journal of Visualized Experiments (JoVE). 1

  • Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. Lynch, M. et al. (2018).[3][4][5][6] Beilstein Journal of Organic Chemistry. 7

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines. Zhang, H. et al. (2014). The Journal of Organic Chemistry. 8

  • Application Notes for 4-Iodopyrazole in Suzuki Coupling. BenchChem Protocols. 9

Sources

Troubleshooting & Optimization

Technical Support Hub: Purification of 4-iodo-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

4-iodo-1-phenyl-1H-pyrazol-5-amine is a critical halogenated heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate polysubstituted pyrazoles for kinase inhibition and other pharmacological targets.

The synthesis typically involves the electrophilic aromatic substitution (iodination) of 5-amino-1-phenylpyrazole at the C-4 position. While the synthesis is straightforward, purification is frequently complicated by:

  • Oxidative Instability: The amino group can undergo oxidation, leading to colored impurities.

  • Residual Iodine: Elemental iodine (

    
    ) or succinimide byproducts (if NIS is used) often co-precipitate.
    
  • Regioisomeric Mixtures: Although C-4 is the most nucleophilic site, harsh conditions can lead to poly-iodination.

This guide provides a self-validating troubleshooting framework to resolve these specific purification challenges.

Troubleshooting & Optimization (Q&A)

Category A: Appearance & Coloration Issues

Q: My crude solid is dark purple or brown. How do I remove this coloration?

  • Diagnosis: This indicates the presence of free molecular iodine (

    
    ) or oxidized amine species. This is common when using 
    
    
    
    or if the reaction mixture was exposed to light/air for prolonged periods.
  • The Fix (Chemical Scavenging):

    • Dissolve the crude material in Ethyl Acetate (EtOAc).

    • Wash the organic layer with 10% aqueous Sodium Thiosulfate (

      
      ) .
      
    • Mechanism: Thiosulfate reduces the purple

      
       to colorless iodide ions (
      
      
      
      ), which partition into the aqueous phase.
    • Validation: The organic layer should turn from purple/brown to pale yellow or orange immediately upon shaking.

Q: The product is "oiling out" during recrystallization instead of forming crystals.

  • Diagnosis: The solvent system is too polar, or the temperature drop was too rapid, causing liquid-liquid phase separation (oiling) before nucleation could occur. This often happens in Ethanol/Water systems if the water content is too high.

  • The Fix (Thermodynamic Control):

    • Re-dissolve: Heat the mixture until the oil dissolves completely (add a small amount of the "good" solvent, e.g., Ethanol, if necessary).

    • Seed: Once the solution cools slightly and becomes turbid, add a "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature overnight. Do not use an ice bath immediately.

Category B: Purity & Separation Issues

Q: I cannot separate the starting material (5-amino-1-phenylpyrazole) from the iodinated product.

  • Diagnosis: Both compounds are polar amines with similar

    
     values on silica.
    
  • The Fix (Chromatographic Optimization):

    • Stationary Phase: Use standard Silica Gel (60 Å).

    • Mobile Phase: A gradient of Dichloromethane (DCM) : Methanol (MeOH) is superior to Hexane:EtOAc for aminopyrazoles due to their polarity.

    • Gradient: Start with 100% DCM and slowly increase to 98:2 DCM:MeOH.

    • Additive: Add 0.5% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[1][2] The basic amine groups interact with the acidic silanols on the silica, causing "tailing." TEA blocks these silanol sites, sharpening the peaks and improving resolution between the starting material and the product.

Validated Purification Protocols

Protocol A: Recrystallization (The "Gold Standard" for Scale-Up)

Best for: Removing trace starting material and non-polar impurities.

ParameterSpecificationNotes
Solvent System Ethanol (EtOH) / Water (

)
Ratio approx. 3:1 to 5:1 (v/v)
Concentration ~10 mL solvent per 1 g crudeAdjust based on saturation point
Temperature Reflux (

)


Slow cooling is critical
Yield Target 70-85%First crop

Step-by-Step:

  • Place the crude 4-iodo-1-phenyl-1H-pyrazol-5-amine in a round-bottom flask.

  • Add hot Ethanol (absolute) until the solid just dissolves.

  • While maintaining reflux, add hot water dropwise until the solution becomes slightly cloudy (persistent turbidity).

  • Add just enough hot Ethanol to make the solution clear again.

  • Remove from heat and allow to cool to room temperature undisturbed.

  • Cool in an ice bath (

    
    ) for 1 hour.
    
  • Filter the off-white needles and wash with cold 50% EtOH/Water.

Protocol B: Flash Column Chromatography

Best for: Difficult separations or small-scale purification (<500 mg).

  • Slurry Load: Dissolve crude in minimal DCM, add silica gel (10x weight of crude), and evaporate to a dry powder.

  • Column Prep: Pack column with Silica Gel 60.

  • Elution:

    • CV 1-3: 100% DCM (Elutes non-polar impurities/iodine).

    • CV 4-10: 0-2% MeOH in DCM (Elutes Product).

    • CV >10: 5-10% MeOH in DCM (Elutes unreacted Starting Material).

  • Validation: Check fractions via TLC (visualize with UV 254 nm and Iodine stain). The iodinated product typically runs slightly faster (higher

    
    ) than the non-iodinated starting material due to the lipophilicity of the iodine atom.
    

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (4-iodo-1-phenyl-1H-pyrazol-5-amine) ColorCheck Check Appearance: Is it Purple/Brown? Start->ColorCheck ThioWash Thiosulfate Wash (Remove I2) ColorCheck->ThioWash Yes (Iodine present) SolubilityCheck Solubility Check (TLC Analysis) ColorCheck->SolubilityCheck No (Pale/Tan) ThioWash->SolubilityCheck Recryst Recrystallization (EtOH/Water) SolubilityCheck->Recryst High Purity (>85%) Column Flash Chromatography (DCM/MeOH + 0.5% TEA) SolubilityCheck->Column Low Purity / Mixed Spots Recryst->Column Oiling Out / Failed Pure Pure Product (Off-white Solid) Recryst->Pure Crystals Formed Column->Pure

Caption: Figure 1. Decision tree for the purification of 4-iodo-1-phenyl-1H-pyrazol-5-amine, prioritizing chemical scavenging and recrystallization before chromatography.

Analytical Validation

To confirm the success of your purification, ensure the isolated compound meets these criteria:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    • The C-4 proton signal (typically around

      
       6.0-6.5 ppm in the starting material) must be absent .
      
    • The

      
       broad singlet (typically 
      
      
      
      5.0-6.0 ppm) should be visible and integrate to 2H.
    • Aromatic phenyl protons (

      
       7.3-7.6 ppm) should integrate to 5H.
      
  • Melting Point: Expect a sharp range (e.g., typically >100°C, consistent with solid aminopyrazoles). Note: Literature values for specific derivatives vary; compare against your specific batch standard.

References

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666-6670. [Link]

  • PubChem. 4-Iodo-1-phenyl-1H-pyrazol-5-amine (Compound Summary). National Library of Medicine. [Link]

  • He, J., et al. (2021).[3] Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 4-iodo-1-phenyl-1H-pyrazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-iodo-1-phenyl-1H-pyrazol-5-amine. This document provides in-depth troubleshooting strategies and background information for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a substituted pyrazole, this compound's unique structure—featuring a phenyl ring, an iodo group, and an amine—presents a specific set of physicochemical properties that can make dissolution a non-trivial step. This guide is designed to provide not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles.

Q1: My 4-iodo-1-phenyl-1H-pyrazol-5-amine powder is not dissolving in DMSO at room temperature with simple vortexing. What should I do next?

A1: This is a common issue. The crystal lattice energy of the powder may be too high for dissolution with mechanical agitation alone. The recommended next steps, in order of application, are gentle heating and/or sonication. These methods introduce energy to break down compound aggregates and overcome the energy barrier to dissolution. A detailed protocol for these techniques is provided in Section 2.[1]

Q2: I successfully dissolved the compound, but after storing my stock solution at -20°C and thawing it, I see a precipitate. What happened?

A2: This phenomenon is often due to the formation of a supersaturated solution that is not stable at lower temperatures. Additionally, repeated freeze-thaw cycles can promote precipitation.[2][3] It is also possible that the DMSO absorbed atmospheric moisture, which can surprisingly decrease the solubility of certain organic compounds.[2][3] Before each use, it is critical to bring the aliquot to room temperature and ensure it is fully re-dissolved, using sonication if necessary. To minimize this issue, we recommend storing stock solutions in small, single-use aliquots.

Q3: Is it safe to heat my DMSO solution to dissolve 4-iodo-1-phenyl-1H-pyrazol-5-amine?

A3: Gentle heating in a water bath (e.g., 30-40°C) is a standard and effective method to increase solubility. However, caution is warranted. Iodo-substituted heterocyclic compounds can be thermally labile. While many are stable at higher temperatures, it is crucial to avoid aggressive heating to prevent potential degradation.[4][5] We strongly advise performing a small-scale stability test if you plan to heat the compound above 40°C.

Q4: What is the maximum recommended concentration of DMSO for my cell-based assays?

A4: The tolerance of cell lines to DMSO varies, but it is a critical parameter to control. Generally, the final concentration of DMSO in cell culture media should be kept below 1%, and ideally below 0.5%, to minimize cytotoxicity and other off-target cellular effects.[1] Always run a vehicle control in your experiments with the same final concentration of DMSO that your test compound is in.[6]

Q5: Why is it important to use anhydrous DMSO?

A5: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. For many poorly soluble compounds, the presence of even small amounts of water in DMSO can significantly decrease their solubility.[2][3] This is because the properties of DMSO-water mixtures are non-ideal, and cavity formation within the "wet" solvent to accommodate the solute becomes more difficult.[2] Using high-purity, anhydrous DMSO is a critical best practice for preparing high-concentration stock solutions.

Section 2: In-Depth Troubleshooting and Experimental Protocols

When basic methods are insufficient, a more systematic approach is required. This section provides detailed protocols and a logical workflow for addressing persistent solubility issues.

Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting the solubility of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

G Start Start: Weigh Compound & Add Anhydrous DMSO Vortex Protocol 1: Vortex Vigorously (1-2 min) Start->Vortex Inspect1 Visually Inspect: Is Solution Clear? Vortex->Inspect1 Heat Protocol 2 (Option A): Gentle Heating (30-40°C, 10-15 min) Inspect1->Heat No Sonicate Protocol 2 (Option B): Bath Sonication (5-10 min) Inspect1->Sonicate No, Alternative Start Success Success: Solution Ready for Use/Storage Inspect1->Success Yes Heat->Sonicate Particles Persist Inspect2 Inspect After Cooling: Is Solution Clear? Heat->Inspect2 Sonicate->Inspect2 Inspect2->Success Yes Precipitates Precipitate Forms Upon Cooling Inspect2->Precipitates No Still_Insoluble Still Insoluble Inspect2->Still_Insoluble No, Still Undissolved Supersaturated Conclusion: Supersaturated Reduce Concentration & Repeat Precipitates->Supersaturated CoSolvent Protocol 3: Use Co-Solvent System Still_Insoluble->CoSolvent

Caption: Troubleshooting workflow for dissolving 4-iodo-1-phenyl-1H-pyrazol-5-amine in DMSO.

Protocol 1: Standard Dissolution Method
  • Preparation: Accurately weigh the desired mass of 4-iodo-1-phenyl-1H-pyrazol-5-amine into a sterile, appropriately sized vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution vigorously for 1-2 minutes at room temperature.

  • Visual Inspection: Check for any undissolved particles against a light source. If the solution is perfectly clear, it is ready for use or storage. If not, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution via Heat and/or Sonication

Causality: This protocol introduces thermal or acoustic energy to overcome the activation energy of dissolution, breaking apart the crystal lattice and solvating the individual molecules.

  • Initial Steps: Follow steps 1-3 of Protocol 1.

  • Heating (Option A): Place the vial in a water bath set to 30-40°C for 10-15 minutes. Vortex the vial intermittently.

    • Expert Insight: Do not exceed 40°C without first confirming the thermal stability of your compound batch to avoid degradation.[4][5]

  • Sonication (Option B): Place the vial in a bath sonicator for 5-10 minutes. Ensure the vial is not in direct contact with the bottom of the sonicator to prevent localized overheating.[1] Sonication is particularly effective at breaking down small, stubborn aggregates.[2][7]

  • Final Inspection: After heating or sonication, allow the solution to return to room temperature. Visually inspect for clarity.

    • If the solution remains clear: The compound is successfully dissolved at this concentration.

    • If the compound precipitates upon cooling: The solution is supersaturated. A lower, stable concentration must be prepared.

Protocol 3: Using a Co-Solvent System to Improve Solubility

Causality: If DMSO alone is insufficient, a co-solvent can modify the overall polarity and hydrogen-bonding characteristics of the solvent system to better match the solute.[8] This is a common strategy for formulating poorly soluble compounds.[8][9]

  • Co-Solvent Selection: Choose a biocompatible, water-miscible co-solvent. The choice depends on the specific downstream application.

  • Preparation: Prepare a stock mixture of the co-solvent system. For example, a 9:1 DMSO:Ethanol or 9:1 DMSO:PEG400 mixture.

  • Dissolution: Add the prepared co-solvent mixture to the weighed 4-iodo-1-phenyl-1H-pyrazol-5-amine powder.

  • Processing: Follow Protocol 1 and, if necessary, Protocol 2 to achieve full dissolution.

  • Validation (Crucial): When using a co-solvent system, it is imperative to run a parallel vehicle control in your assay containing the exact same co-solvent mixture and concentration to account for any effects of the solvent system itself on the biological outcome.[1]

Co-SolventTypical Starting Ratio (v/v with DMSO)Notes
Ethanol 9:1Increases polarity, can improve H-bonding interactions.
PEG400 9:1A non-ionic solubilizer often used in formulations.[6]
NMP (N-Methyl-2-pyrrolidone) 9:1A powerful, polar aprotic solvent. Use with caution and check cell line tolerance.[8]

Section 3: Preventing Precipitation in Aqueous Media

A frequent failure point occurs when a clear, high-concentration DMSO stock is diluted into an aqueous buffer or cell culture medium, causing the compound to "crash out" or precipitate.

Causality: The dramatic change in solvent environment from a favorable organic solvent (DMSO) to an unfavorable aqueous one causes the compound to exceed its aqueous solubility limit and aggregate.

Protocol 4: Stepwise Dilution for Aqueous Applications
  • Thaw Stock: Bring your DMSO stock solution to room temperature and vortex/sonicate briefly to ensure it is fully dissolved.

  • Intermediate Dilutions (Recommended): Instead of a single large dilution, perform one or more intermediate dilutions. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first.

  • Final Dilution Technique: Add the DMSO stock solution dropwise into the aqueous buffer/medium while the buffer is being vortexed or stirred. Never add the aqueous solution to the DMSO stock. This rapid, high-energy mixing helps to disperse the compound molecules quickly, preventing localized high concentrations that initiate precipitation.[10]

  • Observe: After dilution, visually inspect the working solution for any signs of cloudiness or precipitate. If precipitation occurs, the final concentration is too high for that specific aqueous environment.

References
  • Quora. (2024).
  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?[Link]

  • Carbone, A. et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. [Link]

  • Gauto, D. F. et al. (2019). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of Physical Chemistry B. [Link]

  • Oldenburg, K. et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

  • Hielscher Ultrasonics. (2020). Improved Remdesivir Solubility by Sonication. [Link]

  • Gaylord Chemical. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • Greiner, J. F. et al. (2021). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. [Link]

  • Bentham Science. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. [Link]

  • PubChem. (2025). 4-Iodo-1-[(4-nitrophenyl)methyl]pyrazol-5-amine. [Link]

  • Sabo, T. M. et al. (2021). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical Information and Modeling. [Link]

  • Beilstein Publishing. (n.d.). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. [Link]

  • PubChemLite. (2025). 4-iodo-1-phenyl-1h-pyrazol-5-amine. [Link]

  • Waybright, T. J. et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

Sources

Technical Support Center: Minimizing Deiodination in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Prevention of Deiodination Side Reactions Ticket ID: PYR-I-PROT-001 Support Level: Tier 3 (Senior Application Scientist) Status: Resolved

Executive Summary

Deiodination during pyrazole synthesis or functionalization is a common failure mode caused by the inherent weakness of the C–I bond (approx. 57 kcal/mol) compared to C–Br or C–Cl. This guide addresses the two critical stages where iodine loss occurs:

  • Ring Formation: Reductive hydrodeiodination driven by hydrazine.

  • Functionalization: Unwanted oxidative addition during metal-catalyzed cross-coupling (e.g., N-arylation).

Part 1: Ring Formation (Condensation)

Q1: Why is my iodine disappearing when I react my iodinated 1,3-diketone with hydrazine?

Diagnosis: You are likely experiencing reductive hydrodeiodination . Hydrazine (


) is not just a nucleophile; it is a potent reducing agent (releasing 

and

equivalents).

Mechanism: In the presence of trace metal impurities (ppm levels of Cu or Fe often found in lower-grade solvents or reagents) or under high thermal stress, hydrazine can reduce the C–I bond via a radical mechanism or metal-mediated hydride transfer.

Protocol: The "Buffered Control" Method To minimize reduction, you must reduce the reducing potential of the hydrazine and scavenge metals.

  • Reagent Swap: Do not use Hydrazine Hydrate (80-100%) directly if possible. Switch to Hydrazine Dihydrochloride (

    
    ) .
    
    • Why: The acidic salt buffers the reaction, preventing the formation of the highly reducing free base species until necessary.

  • Add a Chelator: Add EDTA (0.1 mol%) to the reaction mixture.

    • Why: This sequesters trace transition metals that catalyze the reduction of the aryl iodide.

  • Temperature Management: Keep the reaction below 60°C. If cyclization requires higher heat, use a two-step protocol:

    • Step A: Form the hydrazone at 0°C–RT.

    • Step B: Cyclize with mild acid catalysis (AcOH) rather than thermal forcing.

Alternative Strategy: If the iodine is on the pyrazole core (e.g., 4-iodopyrazole), do not synthesize it from an iodinated precursor. Synthesize the parent pyrazole first, then perform regioselective iodination using


/CAN (Ceric Ammonium Nitrate) or 

. This avoids exposing the iodine to the hydrazine step entirely.

Part 2: Functionalization (Cross-Coupling)

Q2: I need to N-arylate a 4-iodopyrazole. Buchwald conditions are stripping the iodine. What do I do?

Diagnosis: Standard Pd-catalyzed conditions (e.g.,


, Xantphos, 

, 100°C) are not chemoselective. Palladium undergoes oxidative addition into the C–I bond (weakest bond) faster than it activates the aryl chloride/bromide partner.

Solution: The Chemoselectivity Decision Tree Use the following logic to select a coupling method that preserves the C–I bond.

decision_tree start Target: N-Arylation of Iodopyrazole partner Is the Aryl Partner Electron Deficient? (e.g., 4-CN, 4-NO2) start->partner snar Method A: SNAr (No Metal) partner->snar Yes metal Is the Aryl Partner a Boronic Acid? partner->metal No chanlam Method B: Chan-Lam Coupling (Cu(OAc)2, Air, RT) metal->chanlam Yes (Recommended) buchwald Method C: Buchwald-Hartwig (Requires Specific Ligands) metal->buchwald No (Aryl Halide)

Figure 1: Decision matrix for N-arylation of iodopyrazoles to ensure chemoselectivity.

Method B Protocol: Chan-Lam Coupling (Recommended)

This is the "Gold Standard" for iodopyrazoles. It uses Cu(II), which does not readily undergo oxidative addition into C–I bonds under these conditions.

  • Substrates: 4-Iodopyrazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv).

  • Catalyst:

    
     (0.1 – 1.0 equiv). Note: Stoichiometric Cu often gives higher yields, but catalytic (10-20%) works with 
    
    
    
    balloon.
  • Base: Pyridine (2.0 equiv) or

    
    .
    
  • Solvent: DCM or dry MeCN.

  • Conditions: Stir open to air (or

    
     balloon) at Room Temperature .
    
  • Why it works: The mechanism involves transmetallation of the boronic acid to Cu(II), followed by coordination of the pyrazole nitrogen. Reductive elimination forms the C–N bond. The C–I bond remains inert because Cu(II) is not electron-rich enough to insert into it.

Part 3: The "Halogen Dance" Phenomenon

Q3: I treated my N-protected iodopyrazole with base (n-BuLi) to functionalize C5, but the iodine moved. What happened?

Diagnosis: You triggered a Halogen Dance (Base-Catalyzed Halogen Migration) .[1][2][3] When you treat an iodopyrazole with a strong base like LDA or n-BuLi, the base deprotonates the most acidic proton (often C5-H). However, the resulting anion is unstable relative to the anion formed by iodine migration, leading to a "dance" of the iodine atom to the thermodynamically more stable position.

halogen_dance step1 4-Iodopyrazole (Starting Material) step2 C5-Lithiation (Kinetic Anion) step1->step2 + Base (n-BuLi) step3 Halogen Migration (Isomerization) step2->step3 Fast Equilibrium step4 5-Iodopyrazole (Thermodynamic Product) step3->step4 + H+ (Quench)

Figure 2: The Halogen Dance mechanism where iodine shifts to the thermodynamically favored position.

Prevention Protocol: The "Turbo-Grignard" Exchange Do not use deprotonation (Li-H exchange) if you want to retain the iodine position. Use Halogen-Metal Exchange which is faster than the dance.

  • Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (

    
    , "Turbo Grignard").
    
  • Condition: -20°C to 0°C.

  • Mechanism: The Mg inserts into the C–I bond directly. While this removes the iodine to form the Grignard, it allows you to react with an electrophile at that specific position.

    • Note: If your goal is to keep the iodine and react elsewhere (e.g., C5-H deprotonation), you generally cannot use organolithiums. You must use weaker bases (e.g., TMPMgCl·LiCl) that are sterically hindered and less prone to triggering the dance, or switch to Pd-catalyzed C-H activation which is milder.

Comparison of Coupling Methodologies

FeatureChan-Lam Buchwald-Hartwig Ullmann
Primary Mechanism Oxidative Coupling (Cu II/III)Pd(0)/Pd(II) CycleNucleophilic Aromatic Sub.
C–I Bond Stability High (Chemoselective)Low (Requires optimization)Medium (High T risks it)
Reaction Temp Room Temp (25°C)Heated (60-100°C)High Heat (>100°C)
Reagents Boronic AcidsAryl HalidesAryl Halides
Best For Preserving Iodine Difficult/Steric bulky couplingsCheap, large scale (if stable)

References

  • BenchChem. Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. BenchChem Application Notes.[4] Link

  • Organic Chemistry Portal. Chan-Lam Coupling: Mechanism and Recent Literature.[5][6]Link

  • Beilstein Institute. Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor. Beilstein J. Org. Chem. 2016, 12, 1629–1634. Link

  • Wikipedia. Halogen dance rearrangement.[7]Link

  • Sigma-Aldrich. Palladium-Catalyzed Cross-Coupling Reactions.Link

Sources

Technical Support Center: Purification of 4-iodo-1-phenyl-1H-pyrazol-5-amine

[1]

Topic: Recrystallization Solvents & Purification Protocols Compound: 4-iodo-1-phenyl-1H-pyrazol-5-amine CAS Registry Number: (Analogous to 1-phenyl-1H-pyrazol-5-amine derivatives) Target Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary & Solvent Selection Matrix

The Challenge: Purifying 4-iodo-1-phenyl-1H-pyrazol-5-amine presents a specific chemical challenge: balancing the polarity of the primary amine (C5-NH₂) against the lipophilicity introduced by the iodine atom (C4-I) and the N1-phenyl ring.[1] Common impurities include unreacted starting material (1-phenyl-1H-pyrazol-5-amine), oxidative byproducts (azo-dimers), and residual molecular iodine.[1]

Solvent Strategy: The iodine substituent significantly reduces water solubility compared to the non-iodinated parent, making aqueous mixtures effective only when high temperatures are used. The aromatic pi-system allows for successful purification in aromatic solvents (Toluene) via pi-stacking interactions.[1]

Table 1: Solvent Selection Matrix
Solvent SystemClassificationPolarity MatchImpurity Rejection ProfileRecommendation Level
Ethanol (95%) Protogenic PolarHighExcellent for inorganic salts; Moderate for organic tars.[1]Primary Choice
Ethyl Acetate / Heptane Antisolvent PairModerateExcellent for removing non-polar starting materials.Secondary Choice
Toluene Aromatic Non-polarLowHigh rejection of polar oxidation byproducts.Specific Use (High purity req.)
Acetonitrile Polar AproticModerateGood for removing iodine traces; risk of oiling out.Alternative
Water ProtogenicHighPoor solvent. Use only as an antisolvent.Antisolvent Only

Decision Logic & Workflow

The following logic tree guides you through the solvent selection process based on your crude material's behavior.

Recrystallization_LogicStartCrude 4-iodo-1-phenyl-1H-pyrazol-5-amineCheck_ColorIs the solid purple/violet?Start->Check_ColorPre_WashCRITICAL: Wash with Na2S2O3 (aq)to remove free IodineCheck_Color->Pre_WashYesSolubility_TestSolubility Test (100 mg)Check_Color->Solubility_TestNoPre_Wash->Solubility_TestEtOH_TestDissolves in boiling EtOH?Solubility_Test->EtOH_TestYes_EtOHUse Ethanol (95%) orEtOH/Water (9:1)EtOH_Test->Yes_EtOHYesNo_EtOHTry Ethyl AcetateEtOH_Test->No_EtOHNoEtOAc_TestDissolves in boiling EtOAc?No_EtOH->EtOAc_TestYes_EtOAcUse EtOAc / Heptane(Antisolvent Method)EtOAc_Test->Yes_EtOAcYesNo_EtOAcTry Toluene (High BP)EtOAc_Test->No_EtOAcNoToluene_ResultUse Toluene(Requires slow cooling)No_EtOAc->Toluene_Result

Figure 1: Decision matrix for solvent selection based on crude material properties.[1]

Detailed Experimental Protocols

Protocol A: The "Standard" Ethanol Recrystallization

Best for: Routine purification after iodination reactions (e.g., NIS or I₂/H₂O₂).[1]

Mechanistic Insight: The amino group (-NH₂) forms hydrogen bonds with ethanol, facilitating dissolution at high temperatures.[1] Upon cooling, the hydrophobic iodo-phenyl moiety drives the lattice energy, forcing crystallization while polar impurities remain in the alcoholic mother liquor.[1]

  • Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

  • Dissolution: Add boiling Ethanol (95%) in small portions (start with 15 mL). Keep the flask on a hot plate/steam bath.

    • Note: If the solution is dark, add activated charcoal (0.5 g), boil for 2 mins, and filter hot through Celite.

  • Saturation: Once dissolved, if the solution is clear, add hot ethanol dropwise until no solid remains. Then, add hot water dropwise until a faint, persistent turbidity appears.

  • Clarification: Add 1-2 mL of hot ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Cover with foil (iodides are light-sensitive).[1] Allow to cool to room temperature undisturbed for 2 hours.

  • Deep Cooling: Place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter via vacuum. Wash the cake with cold 50% EtOH/Water.

Protocol B: The Antisolvent Method (EtOAc / Heptane)

Best for: Material contaminated with non-polar starting materials or if the compound "oils out" in alcohols.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

  • Precipitation: Remove from heat source. While still hot, slowly add Heptane (or Hexane) down the side of the flask until cloudiness persists.

  • Re-dissolution: Re-heat briefly to dissolve the cloudiness.

  • Nucleation: Let the flask cool slowly. If an oil forms, scratch the glass side with a spatula to induce nucleation.[1]

Troubleshooting & FAQs

Issue: "My product is coming out as a dark oil, not a crystal."

Diagnosis: This is "oiling out," common with aminopyrazoles.[1] It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve.[1] Corrective Actions:

  • Seed It: Save a tiny crystal from a previous batch (or a crude speck) and add it when the solution is warm (not hot).

  • Slow Down: Wrap the flask in a towel to slow the cooling rate. Rapid cooling traps impurities that lower the melting point, causing oiling.[1]

  • Change Solvent: Switch to Toluene . The higher boiling point (110°C) allows for a wider temperature gradient, often bypassing the oiling phase.

Issue: "The crystals are purple or pink."

Diagnosis: Free iodine contamination. The amine group can form charge-transfer complexes with iodine, which are difficult to remove via simple recrystallization.[1] Corrective Action:

  • Pre-recrystallization Wash: Dissolve the crude material in EtOAc. Wash this organic layer with 10% aqueous Sodium Thiosulfate (

    
    ).[1] The purple color will vanish as Iodine is reduced to Iodide (
    
    
    ).[1] Dry the organic layer (
    
    
    ), evaporate, then recrystallize.[1]
Issue: "Low recovery yield."

Diagnosis: 4-iodo-1-phenyl-1H-pyrazol-5-amine is moderately soluble in ethanol even when cold due to the amine group.[1] Corrective Action:

  • Concentrate the mother liquor to half volume and repeat the cooling step (Second Crop).

  • Switch to a strictly non-polar antisolvent system (EtOAc/Heptane) to force precipitation.[1]

Scientific Grounding & Mechanism[2]

Chemical Structure Analysis: The 1-phenyl-1H-pyrazol-5-amine core is a push-pull system.[1] The amine (C5) pushes electron density into the ring, while the phenyl (N1) pulls it slightly. Introducing Iodine at C4 creates a "halogen bond" acceptor site and significantly increases the molecular weight and lipophilicity.

Why Ethanol Works: According to general solubility principles for heterocyclic amines, protic solvents like ethanol stabilize the amine functionality via H-bonding [1].[1] However, the hydrophobic phenyl and iodo groups disrupt the water structure, making pure water a poor solvent but an excellent antisolvent [2].

Why Toluene Works: Aryl-iodides often exhibit strong pi-stacking interactions.[1] Toluene, being an aromatic solvent, can solvate the phenyl ring of the pyrazole effectively at high temperatures but releases it upon cooling due to the entropic gain of crystal lattice formation [3].

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (General principles of heterocyclic amine purification).

  • Beilstein-Institut. "Halogenations of 3-aryl-1H-pyrazol-5-amines."[1] Beilstein Journal of Organic Chemistry, 2021 . (Describes standard workup for iodinated aminopyrazoles using thiosulfate and ethanol).[1]

  • Mettler Toledo. "Recrystallization Guide: Solvents and Anti-Solvents." (Thermodynamic principles of antisolvent addition).[1]

  • Organic Syntheses. "Synthesis of 5-amino-1-phenylpyrazoles." Org.[1] Synth.Coll. Vol. 4 , p. 4. (Foundational synthesis and purification data for the parent compound).[1]

Technical Support Center: Optimizing Catalyst Loading for 4-iodo-1-phenyl-1H-pyrazol-5-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-iodo-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing catalyst loading and troubleshooting common issues encountered during this critical iodination reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the iodination of pyrazoles?

A: The iodination of pyrazoles is typically an electrophilic substitution reaction. While direct iodination with molecular iodine (I₂) is possible, it often requires harsh conditions or results in low yields, especially for less reactive substrates.[1] Catalytic systems are employed to generate a more potent electrophilic iodine species. Common approaches include:

  • Iodine with an Oxidant: Systems like I₂ combined with ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂) can generate a more electrophilic iodine source in situ.[2][3]

  • N-Iodosuccinimide (NIS): NIS is a widely used, milder iodinating agent. Its reactivity is often enhanced by a catalytic amount of an acid, such as trifluoroacetic acid (TFA).[1]

  • Palladium-Catalyzed C-H Activation: For specific regioselectivity or for functionalizing challenging positions, palladium catalysts can be used to direct C-H iodination, often employing a directing group on the substrate.[4][5][6]

  • Molecular Iodine as a Catalyst: In some multicomponent reactions for pyrazole synthesis, molecular iodine itself can act as a Lewis acid catalyst to facilitate cyclization and subsequent functionalization.[7][8]

Q2: Why is optimizing catalyst loading so critical for this reaction?

A: Optimizing catalyst loading is a balancing act between reaction efficiency and cost/process sustainability.

  • Too Little Catalyst: Insufficient catalyst leads to slow or incomplete reactions, resulting in low product yield and difficult purification due to the presence of unreacted starting material.[9]

  • Too Much Catalyst: Excess catalyst does not necessarily improve the yield or reaction rate and can be detrimental. It can lead to the formation of undesired byproducts, such as di-iodinated species or products from catalyst-driven decomposition.[10] From a process chemistry perspective, high catalyst loading increases costs (especially with precious metals like palladium), complicates product purification by requiring removal of residual catalyst, and generates more chemical waste.

Q3: What is a typical starting point for catalyst loading in a new pyrazole iodination?

A: For iodine-based catalytic systems (e.g., I₂ with an oxidant or NIS with an acid catalyst), a good starting point for the catalyst is often in the range of 5-20 mol%.[11][12] For palladium-catalyzed reactions, loadings are typically much lower, often starting between 1-5 mol% for the palladium source, with a corresponding amount of ligand. The optimal loading is highly dependent on the specific substrate and reaction conditions.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of 4-iodo-1-phenyl-1H-pyrazol-5-amine, focusing on issues related to catalysis.

Problem 1: Low or no yield of the desired 4-iodo product.

Potential Cause Explanation & Recommended Action
Insufficient Catalyst Activity The chosen catalytic system may not be potent enough to iodinate the electron-rich pyrazole ring effectively. The 5-amino group is strongly activating, but other electronic or steric factors could inhibit the reaction. Action: Consider switching to a more powerful iodinating system. If using NIS, add a catalytic amount of a strong acid like TFA.[1] If using I₂, add a co-oxidant like CAN or KIO₃.[2][13]
Catalyst Decomposition The catalyst may be unstable under the reaction conditions (e.g., high temperature, presence of incompatible functional groups). Action: Verify the stability of your catalyst under the planned reaction conditions. Monitor the reaction by TLC or LCMS at early time points. If decomposition is suspected, consider a more robust catalyst or milder reaction conditions (lower temperature, different solvent).
Poor Catalyst Solubility If the catalyst is not fully dissolved, its effective concentration in the reaction medium is low, leading to a stalled reaction. Action: Ensure your catalyst and all reagents are soluble in the chosen solvent at the reaction temperature. Common solvents for these reactions include acetic acid, acetonitrile, and DCM.[1]
Sub-optimal Catalyst Loading You may simply be using too little catalyst for the reaction to proceed at a reasonable rate. Action: Perform a catalyst loading screen. Set up parallel reactions with varying catalyst concentrations (e.g., 5 mol%, 10 mol%, 15 mol%, 20 mol%) to identify the optimal loading.[14]

Problem 2: Formation of significant byproducts, such as di-iodinated pyrazole or starting material degradation.

Potential Cause Explanation & Recommended Action
Excessive Catalyst Loading Too much catalyst can lead to over-reaction, where the desired mono-iodinated product reacts further to form a di-iodinated species. The highly activated pyrazole ring is susceptible to multiple substitutions. Action: Systematically decrease the catalyst loading. Often, reducing the catalyst concentration can significantly improve selectivity for the mono-iodinated product.[10]
Reaction Temperature is Too High High temperatures can provide the activation energy for undesired side reactions or cause the product or starting material to decompose, especially in the presence of a catalyst. Action: Attempt the reaction at a lower temperature. While this may require a longer reaction time, it can dramatically improve the purity of the final product.[9]
Incorrect Stoichiometry of Iodinating Agent Using a large excess of the iodine source (e.g., NIS or I₂) can drive the formation of di-iodinated products, even with optimal catalyst loading. Action: Reduce the equivalents of the iodinating agent. Aim for a stoichiometry closer to 1.0-1.2 equivalents relative to the starting pyrazole.

Problem 3: Reaction is slow or stalls before completion.

Potential Cause Explanation & Recommended Action
Catalyst Deactivation Impurities in the starting materials or solvent (e.g., water, coordinating species) can poison the catalyst, leading to deactivation over time. The product itself can sometimes inhibit the catalyst. Action: Ensure all starting materials and solvents are pure and dry. If product inhibition is suspected, consider a reaction setup where the product is removed as it is formed (e.g., by crystallization), though this is often not practical on a lab scale.
Insufficient Mixing In heterogeneous reactions, poor mixing can limit the interaction between the substrate and the catalyst, slowing the reaction rate. Action: Ensure vigorous stirring throughout the reaction. For very viscous reaction mixtures, consider dilution with more solvent.
Low Temperature While high temperatures can cause side reactions, a temperature that is too low will result in a prohibitively slow reaction rate. Action: Gradually increase the reaction temperature in increments (e.g., 10 °C) while carefully monitoring the reaction for byproduct formation.[1]

Experimental Protocols & Data

Protocol: Catalyst Loading Optimization for NIS/TFA System

This protocol describes a typical experiment to determine the optimal loading of a TFA catalyst for the iodination of 1-phenyl-1H-pyrazol-5-amine with N-Iodosuccinimide (NIS).

Materials:

  • 1-phenyl-1H-pyrazol-5-amine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM)

  • Anhydrous MgSO₄

Procedure:

  • Set up four identical reaction vials, each with a magnetic stir bar.

  • To each vial, add 1-phenyl-1H-pyrazol-5-amine (e.g., 100 mg, 1.0 eq).

  • Add NIS (1.1 eq) to each vial.

  • Add anhydrous MeCN (e.g., 2 mL) to each vial.

  • Catalyst Addition:

    • Vial 1: Add 2 mol% TFA.

    • Vial 2: Add 5 mol% TFA.

    • Vial 3: Add 10 mol% TFA.

    • Vial 4: Add 20 mol% TFA.

  • Seal the vials and stir the mixtures at room temperature (or a set temperature, e.g., 50 °C).

  • Monitor the reactions by TLC or LCMS every hour to track the consumption of starting material and the formation of the product.

  • Upon completion, quench the reactions by diluting with DCM and washing with saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃.[1]

  • Dry the organic layers over MgSO₄, filter, and concentrate in vacuo.

  • Analyze the crude product yield and purity for each reaction by ¹H NMR and/or LCMS to determine the optimal catalyst loading.

Example Data Summary
Reaction (TFA Loading)Time to Completion (h)Crude Yield (%)Product Purity (LCMS Area %)
2 mol%> 244585
5 mol%88896
10 mol% 4 95 98
20 mol%49491 (minor impurities noted)

This is example data and actual results may vary. The data suggests that 10 mol% TFA provides the best balance of reaction time, yield, and purity.

Visual Guides & Workflows

Troubleshooting Workflow for Low Reaction Yield

This diagram outlines a logical sequence of steps to diagnose and solve issues of low product yield in the catalytic iodination reaction.

G start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Pyrazole and Iodine Source start->check_reagents check_catalyst Is the Catalyst System Active and Soluble? check_reagents->check_catalyst Reagents OK optimize_loading Perform Catalyst Loading Screen (e.g., 5-20 mol%) check_catalyst->optimize_loading Yes change_system Switch to a More Potent Catalytic System (e.g., I2/CAN, Pd-cat) check_catalyst->change_system No (Inactive) optimize_conditions Systematically Increase Temperature or Change Solvent optimize_loading->optimize_conditions No Improvement end_ok Yield Improved optimize_loading->end_ok Improvement optimize_conditions->change_system No Improvement optimize_conditions->end_ok Improvement

Caption: A step-by-step workflow for troubleshooting low product yield.

Simplified Catalytic Cycle (Iodine/Oxidant System)

This diagram illustrates a generalized catalytic cycle for the iodination of a pyrazole using molecular iodine and a generic oxidant.

Caption: Generalized cycle for oxidant-promoted electrophilic iodination.

References

  • Pd(II)-Catalyzed C–H Iodination Using Molecular I2 as the Sole Oxidant.ACS Publications.
  • Technical Support Center: Synthesis of 4-Iodopyrazole.Benchchem.
  • Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water.New Journal of Chemistry (RSC Publishing).
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.Benchchem.
  • Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes: Synthesis of tetrahydroquinolines.Beilstein Journals.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.PMC.
  • Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds.PMC - NIH.
  • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate.Chemistry Europe.
  • Palladium‐Catalyzed C−H Iodination of Arenes by Means of Sulfinyl Directing Groups.ResearchGate.
  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles.PMC.
  • Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation.Springer Nature.
  • Iodine‐Catalyzed Ring Opening of 1,1‐Diacylcyclopropanes for Synthesis of Fully Substituted Pyrazole Derivatives.ResearchGate.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.Benchchem.
  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light.ACS Publications.
  • Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones.ACS Publications.

Sources

Technical Support Center: Thermal Decomposition of 4-iodo-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for investigating the thermal decomposition of 4-iodo-1-phenyl-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug development professionals who are performing or planning to perform thermal analysis on this and structurally related compounds. We provide field-proven insights, troubleshooting guides for common experimental issues, and a foundational understanding of the expected decomposition pathways based on established chemical principles.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your thermal analysis experiments, such as Thermogravimetric Analysis (TGA) coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).

Question 1: My TGA curve shows no significant mass loss until a very high temperature (e.g., >300 °C), or the decomposition is extremely rapid and difficult to resolve. What's happening?

Answer: This is a common observation for nitrogen-rich heterocyclic compounds, which can be thermally robust.[1][2][3]

  • Causality & Explanation:

    • High Thermal Stability: The pyrazole ring is an aromatic heterocycle, which imparts significant thermal stability. Many pyrazole derivatives are stable up to 250-300 °C.[4][5] The dense molecular packing in the crystal lattice, potentially aided by intermolecular hydrogen bonding involving the amine group, can further increase the energy required to initiate decomposition.[3]

    • Rapid, Unresolved Decomposition: If your heating rate is too high (e.g., >20 °C/min), multiple decomposition events can merge into a single, steep mass loss step. This prevents the identification of intermediate products and makes kinetic analysis impossible.

  • Recommended Solutions:

    • Optimize Heating Rate: Reduce the heating rate to 5 or 10 °C/min. This is a standard practice that often provides better resolution between consecutive decomposition events.[6][7]

    • Use a Smaller Sample Size: A large sample mass can cause thermal gradients within the crucible, leading to poor resolution. Reduce your sample size to 2-5 mg.

    • High-Resolution TGA: If available, use a modulated or high-resolution TGA method. These techniques automatically adjust the heating rate based on the rate of mass loss, providing excellent resolution for complex decompositions.

Question 2: The evolved gas analysis (FTIR/MS) shows a very complex mixture of signals that I cannot deconvolute. How can I simplify the data?

Answer: This issue typically arises from an overly rapid release of decomposition products overwhelming the detector.

  • Causality & Explanation:

    • A fast heating rate causes a burst of many different gaseous products into the transfer line and detector simultaneously. The FTIR gas cell or MS ion source can only analyze the mixture present at that moment, resulting in heavily overlapped spectra.

  • Recommended Solutions:

    • Slower Heating Rate: As with TGA resolution, a slower ramp rate (5-10 °C/min) will separate the evolution of different gases over a wider temperature range, allowing for cleaner spectra at each time point.[7]

    • Correlate with DTG Curve: Analyze the evolved gas spectra specifically at the peak maxima of the derivative thermogravimetry (DTG) curve. The DTG curve shows the rate of mass loss, and its peaks correspond to the points of maximum gas evolution for specific decomposition steps.[7]

    • Check for Contamination: Run a "blank" experiment with an empty crucible. You should see no obvious absorbances.[6] If you do, it indicates residual contamination in the TGA furnace or transfer line that needs to be cleaned.

Question 3: After my experiment, I noticed a faint purple or brown staining inside the TGA furnace or on the sample holder. Should I be concerned?

Answer: Yes, this is a critical observation that requires immediate attention. This staining is almost certainly due to the sublimation and subsequent deposition of elemental iodine (I₂).

  • Causality & Explanation:

    • The Carbon-Iodine (C-I) bond is the weakest bond in the molecule and is susceptible to homolytic cleavage upon heating. This releases iodine radicals (I•), which readily combine to form volatile iodine vapor (I₂).[8] This vapor can then deposit on cooler surfaces of the instrument.

    • Iodine vapor is corrosive and toxic if inhaled.[8][9] Its presence indicates that proper safety and cleaning protocols must be implemented.

  • Recommended Solutions:

    • Safety First: Always conduct experiments with iodinated compounds in a well-ventilated area.[10][11] Avoid inhaling any fumes.[10]

    • Instrument Cleaning: After the experiment and once the furnace has cooled, perform a high-temperature "burnout" cycle in an air or oxygen atmosphere (e.g., heat to 800-900 °C) without a sample. This helps to volatilize and purge any remaining iodine and organic residues from the furnace.[6][12]

    • Spill Management: If any solid material is spilled, it should be cleaned up promptly following appropriate safety procedures. Spills can be neutralized with a sodium thiosulfate solution.[9]

Frequently Asked Questions (FAQs)

Question 1: What are the likely primary thermal decomposition products of 4-iodo-1-phenyl-1H-pyrazol-5-amine?

Answer: While no specific literature exists for this exact molecule, we can predict the decomposition pathway based on the chemistry of related nitrogen heterocycles, phenylpyrazoles, and iodinated aromatics.[1][4][13] Decomposition likely proceeds via a radical mechanism initiated by the cleavage of the weakest bonds.

  • Initial Fission: The C-I bond is the weakest, suggesting its homolytic cleavage will be an early event, releasing iodine.

  • Ring Fragmentation: Pyrazole rings typically fragment through the loss of stable small molecules.[14] Expect to see the evolution of:

    • Nitrogen (N₂): A common product from the decomposition of nitrogen-rich compounds.[1][15]

    • Hydrogen Cyanide (HCN): A characteristic fragmentation product of the pyrazole ring itself.[1][14]

    • Ammonia (NH₃): From the 5-amino group.[1]

  • Substituent Loss: The phenyl group may also cleave, potentially leading to products like benzene and aniline derivatives.

A summary of predicted products and their analytical signatures is provided in Table 1.

Table 1: Predicted Thermal Decomposition Products and Their Analytical Signatures

Predicted Product Chemical Formula Common Mass Fragments (m/z) Key FTIR Absorbance Bands (cm⁻¹)
Iodine I₂ 254 (I₂⁺), 127 (I⁺) Not typically IR active
Nitrogen N₂ 28 (N₂⁺) Not IR active
Ammonia NH₃ 17 (NH₃⁺), 16 (NH₂⁺) ~930, 965 (bending), ~3335 (stretching)
Hydrogen Cyanide HCN 27 (HCN⁺), 26 (CN⁺) ~712 (bending), ~3305 (stretching)
Benzene C₆H₆ 78 (M⁺), 77, 52, 51 ~675, ~3030-3080
Phenylnitrene/Aniline C₆H₅N / C₆H₇N 91 / 93 Amine stretches (~3300-3500)

| Phenylacetylene | C₈H₆ | 102 (M⁺), 76 | ~2100 (C≡C), ~3300 (≡C-H) |

Question 2: What are the critical safety precautions for this experiment?

Answer: Safety is paramount. The primary hazards are the release of toxic gases and high temperatures.

  • Ventilation: Conduct the experiment in a well-ventilated laboratory, ideally with the TGA exhaust vented into a fume hood. This is crucial to avoid inhalation of iodine vapor and hydrogen cyanide.[8][9][10]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate thermal gloves when handling the hot furnace area.[10]

  • Prevent Iodine Exposure: Iodine vapor is harmful if inhaled and can cause skin and eye irritation.[8][9] Do not stand directly over the instrument exhaust. Be aware that symptoms from inhalation can be delayed.[8]

  • High Temperatures: The TGA furnace reaches extremely high temperatures. Never touch the furnace during or immediately after a run.[10] Allow the instrument to cool completely before removing your sample.[7]

Question 3: How should I set up my TGA-FTIR-MS experiment for the best results?

Answer: A well-designed experimental protocol is key to obtaining high-quality, interpretable data. Below is a recommended starting protocol that can be optimized for your specific instrument.

Experimental Protocol: TGA-FTIR-MS Analysis
  • Instrument Preparation:

    • Ensure the TGA, FTIR, and MS instruments are clean and have been recently serviced. Perform a "burnout" run with an empty pan to clean the furnace.[6][12]

    • Set the TGA-FTIR/MS transfer line and FTIR gas cell temperature. A temperature of 225 °C is recommended to prevent condensation of evolved products without causing them to decompose further.[7]

    • Perform a background scan for the FTIR and MS to ensure there are no interfering signals.[6]

  • Sample Preparation:

    • Tare a clean alumina or platinum crucible on the TGA's microbalance.

    • Carefully place 2-5 mg of the 4-iodo-1-phenyl-1H-pyrazol-5-amine sample into the crucible. Record the exact mass.

  • TGA Method Parameters:

    • Purge Gas: Use an inert gas like Nitrogen (N₂) or Argon (Ar) at a flow rate of 20-50 mL/min.

    • Initial Temperature: Start at a temperature where the material is known to be stable (e.g., 30 °C).

    • Temperature Program:

      • Equilibrate at 30 °C for 10 minutes to purge any air from the system.[7]

      • Ramp the temperature from 30 °C to 800 °C at a rate of 10 °C/min.[6]

    • Data Collection: Record mass, temperature, and time throughout the run.

  • FTIR/MS Method Parameters:

    • Set the instruments to begin collecting data concurrently with the start of the TGA temperature ramp.[7]

    • FTIR: Collect spectra continuously (e.g., 1 scan every 15-30 seconds) over the range of 4000-650 cm⁻¹.

    • MS: Scan a mass range of m/z 10-300 to capture small fragments as well as the parent compound's molecular ion.

  • Post-Run Procedure:

    • Allow the TGA furnace to cool down naturally. Do not use forced air cooling , as this can damage the furnace and associated heaters.[7]

    • Once cooled, carefully remove the sample crucible.

    • Run a cleaning cycle as described in Troubleshooting Question 3.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the TGA-FTIR-MS experiment from preparation to final data analysis.

TGA_Workflow cluster_prep 1. Preparation cluster_run 2. TGA-FTIR-MS Experiment cluster_analysis 3. Data Analysis cluster_post 4. Post-Experiment prep_inst Instrument Cleaning & Background Scans tga_run Run TGA Program (10 °C/min in N2) prep_inst->tga_run prep_sample Sample Weighing (2-5 mg) prep_sample->tga_run gas_analysis Simultaneous Evolved Gas Analysis (FTIR & MS) tga_run->gas_analysis Transfer Line @ 225°C analyze_tga Analyze TGA/DTG Curves (Identify Decomposition Temps) tga_run->analyze_tga cooldown Natural Furnace Cooldown tga_run->cooldown analyze_ftir Correlate FTIR Spectra with DTG Peaks gas_analysis->analyze_ftir analyze_ms Correlate MS Fragments with DTG Peaks gas_analysis->analyze_ms analyze_tga->analyze_ftir analyze_tga->analyze_ms id_products Identify Products (Library & Manual Interpretation) analyze_ftir->id_products analyze_ms->id_products post_clean Instrument Burnout Cycle cooldown->post_clean

Caption: Workflow for TGA-FTIR-MS analysis of thermal decomposition.

References

Sources

Technical Support Center: Palladium Residue Removal from 4-iodo-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Challenge of Palladium in Heterocyclic APIs

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical synthesis, enabling the efficient construction of complex molecules like 4-iodo-1-phenyl-1H-pyrazol-5-amine. However, these powerful reactions introduce a critical challenge: contamination of the final Active Pharmaceutical Ingredient (API) with residual palladium.[1][2][3]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in drug products due to their potential toxicity.[4][5][6][7][8] For palladium, a Class 2B element, this often translates to low parts-per-million (ppm) levels, necessitating robust and validated purification strategies.[8][9]

The structure of 4-iodo-1-phenyl-1H-pyrazol-5-amine presents a specific difficulty. The presence of multiple nitrogen atoms (the pyrazole ring and the primary amine) creates strong chelating sites for palladium. This coordination can render the metal catalyst highly soluble and tightly bound to the product, making its removal far from trivial. This guide provides a comprehensive, practical framework for troubleshooting and overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my API so critical? Beyond the direct toxicity concerns and regulatory mandates from ICH Q3D, residual palladium can act as a catalyst in unwanted side reactions, leading to the degradation of the API over time and impacting drug product stability and shelf-life.[5] It can also interfere with downstream processing and analytical testing.[10]

Q2: What form is the residual palladium in after my reaction? Palladium can exist in multiple states within a crude reaction mixture:

  • Homogeneous (Soluble) Species: These are often Pd(0) or Pd(II) complexes, coordinated to phosphine ligands, your product, or starting materials. The nitrogen-rich structure of 4-iodo-1-phenyl-1H-pyrazol-5-amine makes it a strong ligand, often leading to soluble product-palladium complexes that are difficult to remove.[11]

  • Heterogeneous (Insoluble) Species: This includes palladium black or palladium particles that have precipitated from the solution. These are generally easier to remove by simple filtration.[12]

Q3: What are the primary methods for palladium removal? The main strategies fall into three categories:

  • Adsorption (Scavenging): Using solid-supported materials with functional groups that have a high affinity for palladium.[1][11]

  • Extraction/Precipitation: Using aqueous solutions of chelating agents to pull palladium out of the organic phase or precipitate it as a salt.[11][13][14]

  • Crystallization: Purifying the API by crystallization, leaving the palladium impurities behind in the mother liquor.[1][11]

Often, a combination of these methods is required to reach the stringent ICH limits.[2]

Part 2: Palladium Removal Workflow & Method Selection

The selection of a purification strategy is highly dependent on the specific process, including the solvent system, palladium species present, and the required final purity.

G cluster_0 Phase 1: Initial Assessment & Easy Removal cluster_1 Phase 2: Scavenging Strategy cluster_2 Phase 3: Final Polish start Crude Reaction Mixture (Post-Coupling) filtration Filtration through Celite® (Removes Pd Black/Insolubles) start->filtration icp1 ICP-MS Analysis (Determine initial Pd ppm) filtration->icp1 scavenger Select & Apply Scavenger (e.g., Si-Thiol, Activated Carbon) icp1->scavenger Pd > 100 ppm crystallization Recrystallization icp1->crystallization Pd < 100 ppm (Crystallization may suffice) stir Stir at RT or mild heat (2-18 hours) scavenger->stir filter_scav Filter to remove scavenger stir->filter_scav icp2 ICP-MS Analysis (Check Pd ppm) filter_scav->icp2 icp2->crystallization 10 ppm < Pd < 100 ppm finish API Meets Specification (<10 ppm Pd) icp2->finish Pd < 10 ppm final_icp Final ICP-MS Analysis crystallization->final_icp final_icp->finish G problem Problem: High Pd Levels After First Pass Scavenging cause1 Cause 1: Strong Product-Pd Chelation problem->cause1 cause2 Cause 2: Inefficient Scavenging Conditions problem->cause2 cause3 Cause 3: Wrong Scavenger Choice problem->cause3 solution1a Solution: Use a competitive ligand wash (e.g., N-acetylcysteine) before scavenger. cause1->solution1a solution1b Solution: Perform a pH adjustment (acidic wash) to protonate N-sites and break chelation. cause1->solution1b solution2a Solution: Increase scavenger loading (e.g., to 20 wt%). cause2->solution2a solution2b Solution: Increase contact time (e.g., overnight). cause2->solution2b solution2c Solution: Increase temperature (e.g., to 40-50 °C). cause2->solution2c solution3a Solution: Screen different scavengers. (Si-Thiol, Si-TMT, Activated Carbon). cause3->solution3a solution3b Solution: Use a binary system (e.g., Chelator + Carbon). cause3->solution3b

Caption: Troubleshooting decision tree for palladium removal.

Scenario 1: Palladium levels are still high (>100 ppm) after initial scavenging.
  • Underlying Cause: The primary amine and pyrazole nitrogens in your product are likely forming a stable, soluble complex with the palladium, preventing the scavenger from effectively binding to it. [11]* Expert Recommendation: You need to disrupt this product-palladium complex before or during scavenging.

    • Competitive Ligand Wash: Pre-treat the organic solution with an aqueous wash containing a strong, water-soluble chelating agent like N-acetylcysteine or thiourea. This can "pull" the palladium away from your product into the aqueous phase or form a new complex that is more easily captured by a solid scavenger.

    • pH Adjustment: A mild acidic wash (e.g., with dilute citric or acetic acid) can protonate the nitrogen atoms on your API. This disrupts their ability to chelate palladium, freeing the metal to be captured by the scavenger. Caution: Ensure your API is stable to these acidic conditions before proceeding.

Scenario 2: Significant product loss is observed after treatment with activated carbon.
  • Underlying Cause: Activated carbon is a highly porous material with a large surface area, but it is not selective. [11]Polar, aromatic compounds like yours can adsorb strongly to its surface alongside the palladium. [15]* Expert Recommendation:

    • Reduce Carbon Loading: Use the minimum amount of carbon necessary. Perform a small-scale screen to find the optimal balance between palladium removal and API recovery.

    • Extensive Washing: After filtering off the carbon, wash the filter cake extensively with a strong solvent (in which your product is highly soluble) to recover adsorbed API.

    • Switch to a More Selective Scavenger: Silica-based scavengers (like Si-Thiol) are significantly more selective for soft metals like palladium and exhibit much lower non-specific binding of organic molecules, leading to higher API recovery. [11][16]

Scenario 3: Scavenging is slow or incomplete.
  • Underlying Cause: The kinetics of scavenging can be influenced by temperature, mixing, and the physical form of the scavenger.

  • Expert Recommendation:

    • Increase Temperature: Gently heating the slurry to 40-50 °C can significantly increase the rate of scavenging. Always confirm the thermal stability of your API first. [10] 2. Improve Agitation: Ensure vigorous stirring to maintain a well-suspended slurry. Poor mixing starves the scavenger of access to the palladium.

    • Increase Time and Loading: As a straightforward first step, increase the scavenger loading (e.g., from 10 wt% to 15 wt%) and extend the stirring time to 18 hours (overnight). [10][17]

Part 4: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: High-Efficiency Scavenging with Thiol-Functionalized Silica (Si-Thiol)

This protocol is recommended for its high efficiency and product recovery.

  • Preparation: After the coupling reaction workup, dissolve the crude 4-iodo-1-phenyl-1H-pyrazol-5-amine in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF) to a concentration of approximately 50-100 mg/mL. Take a sample for initial palladium analysis by ICP-MS.

  • Scavenger Addition: To the solution, add thiol-functionalized silica gel (e.g., SiliaMetS® Thiol) corresponding to 10-15 wt% of the crude product mass.

  • Scavenging: Stir the resulting slurry vigorously at room temperature (20-25 °C) for 4-6 hours. If initial trials show slow removal, the time can be extended to 18 hours (overnight) and the temperature can be increased to 40 °C. [17]4. Filtration: Filter the mixture through a pad of Celite® 545 to remove the scavenger.

  • Washing: Wash the filter cake thoroughly with 2-3 bed volumes of the reaction solvent to ensure complete recovery of the product.

  • Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and submit a sample of the purified product for final palladium analysis by ICP-MS. [1]

Protocol 2: Cost-Effective Binary Scavenging with Chelator and Activated Carbon

This method is a powerful, lower-cost alternative to functionalized silica, ideal for larger scales. [18]

  • Preparation: Dissolve the crude API in a suitable organic solvent (e.g., Toluene).

  • Aqueous Chelator Wash: Add an aqueous solution of N-acetylcysteine (10 mol% relative to API) and stir vigorously for 1-2 hours at 40 °C. Separate the organic layer. This step removes a significant portion of the palladium.

  • Carbon Treatment: To the separated organic layer, add powdered activated carbon (e.g., Darco® KB-B), approximately 20-30 wt% relative to the API.

  • Adsorption: Stir the slurry at 40-50 °C for 2-4 hours. [11]5. Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to remove the carbon. Note: The filtration of fine carbon can be slow; using a filter aid is essential.

  • Washing & Analysis: Wash the carbon cake thoroughly with fresh, hot solvent. Combine the filtrates, concentrate, and analyze for palladium content via ICP-MS.

References

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]

  • Jordi Labs. (2025). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Jordi Labs. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]

  • De La P, S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]

  • ResearchGate. (2025). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]

  • Fuji Silysia Chemical. Silica Gels. Fuji Silysia Chemical LTD. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. [Link]

  • ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Amazon Filters. Improving Operator Safety in API Catalyst Recovery. Amazon Filters. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Wang, L., et al. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. Organic Process Research & Development. ACS Publications. [Link]

  • Abou El-Reash, Y. G., et al. (2024). Selective separation and determination of palladium ions using isatin-3-(4-phenyl-3-thiosemicarbazone) as a chelating agent. Journal of the Iranian Chemical Society. [Link]

  • SiliCycle. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]

  • Sha, O., et al. Direct Extraction of Palladium from Aqueous Solution with Ionic Liquid in Absence of Chelating Agent. Asian Journal of Chemistry. [Link]

  • Abou El-Reash, Y. G., et al. (2024). Selective separation and determination of palladium ions using isatin-3-(4-phenyl-3-thiosemicarbazone) as a chelating agent via flotation methods from different water samples. Taylor & Francis Online. [Link]

  • Reddit. (2025). Your trick to remove residual palladium. r/Chempros. [Link]

  • Obata, H., et al. (2023). Solid-phase extraction of palladium, platinum, and gold from water samples: comparison between a chelating resin and a chelating fiber. Journal of Oceanography. [Link]

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Virginia Commonwealth University. (2025). Palladium Catalysts for C-H Reactions. VCU TechTransfer and Ventures. [Link]

  • ResearchGate. (2014). What are the best ways to remove palladium residues from (1) oligopeptides, and (2) from diamines?. ResearchGate. [Link]

  • ResearchGate. Methods for removal of palladium. ResearchGate. [Link]

  • Biotage. Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of 4-iodo-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR chemical shifts for 4-iodo-1-phenyl-1H-pyrazol-5-amine , contrasting it with its non-iodinated precursor to facilitate structural validation in drug discovery workflows.

Executive Summary

The 5-amino-1-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core for p38 MAP kinase inhibitors and various anticancer agents.[1] The introduction of an iodine atom at the C-4 position is a critical synthetic step, often enabling subsequent Suzuki-Miyaura or Sonogashira couplings.

This guide details the diagnostic 1H NMR signatures required to confirm the regioselective iodination of 1-phenyl-1H-pyrazol-5-amine (Compound A) to 4-iodo-1-phenyl-1H-pyrazol-5-amine (Compound B).

Key Structural Transformation

The transformation involves the electrophilic substitution of the proton at position 4 (H-4) with an iodine atom.

Reaction cluster_0 Precursor (Compound A) cluster_1 Product (Compound B) SM 1-phenyl-1H-pyrazol-5-amine (C-4 Proton Present) Prod 4-iodo-1-phenyl-1H-pyrazol-5-amine (C-4 Iodine Substituted) SM->Prod NIS or I2 Electrophilic Aromatic Substitution

Figure 1: Transformation of the pyrazole core.[1][2] The loss of the C-4 proton is the primary NMR indicator.

Comparative NMR Analysis

The following data compares the expected chemical shifts in DMSO-d6 (a common solvent for polar aminopyrazoles).

Diagnostic Signals Table
Proton AssignmentPrecursor (Compound A)Product (Compound B)Diagnostic Change
H-4 (Pyrazole) δ 5.50 – 5.90 ppm (Doublet, J ~2 Hz)ABSENT Primary Confirmation: Complete disappearance of the upfield aromatic signal.[1]
H-3 (Pyrazole) δ 7.40 – 7.60 ppm (Doublet, J ~2 Hz)δ 7.50 – 7.70 ppm (Singlet)Secondary Confirmation: Collapse of the doublet into a sharp singlet due to loss of coupling with H-4.[1][2]
-NH₂ (Amine) δ 5.00 – 6.50 ppm (Broad Singlet)δ 5.20 – 6.60 ppm (Broad Singlet)Slight downfield shift may occur due to the inductive effect of Iodine, but position is concentration/solvent dependent.[1][2]
Phenyl Ring δ 7.30 – 7.70 ppm (Multiplet, 5H)δ 7.30 – 7.70 ppm (Multiplet, 5H)Minimal change.[1][2] Remains as the aromatic baseline.
Technical Insight: The "Shielding" Anomaly

In many aromatic systems, iodine causes a shielding effect on the ipso carbon (C-13 NMR) but can have variable effects on adjacent protons. In the 5-aminopyrazole system:

  • H-4 (Precursor): This proton is significantly shielded (appearing < 6.0 ppm) due to the electron-donating resonance effect of the adjacent 5-amino group.

  • H-3 (Product): The H-3 proton in the iodinated product appears as a singlet . In the precursor, it is a doublet due to vicinal coupling (

    
    ).[2] The loss of this splitting is a definitive proof of substitution at C-4.
    

Experimental Validation Protocol

To ensure high-quality data, the following protocol for synthesis and characterization is recommended.

A. Synthesis (Iodination)

Reagents: 1-phenyl-1H-pyrazol-5-amine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq).[1] Solvent: Acetonitrile (ACN) or DMF.[1][2]

  • Dissolution: Dissolve 1.0 mmol of precursor in 5 mL of ACN.

  • Addition: Add NIS (1.1 mmol) portion-wise at 0°C to control exotherm.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (to remove excess iodine/oxidants), then water and brine. Dry over Na₂SO₄.[1]

B. NMR Sample Preparation

Solvent Choice: DMSO-d6 is preferred over CDCl₃.

  • Reason: The 5-amino group often engages in hydrogen bonding. DMSO disrupts these aggregates, sharpening the -NH₂ signal and preventing it from broadening into the baseline.

  • Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.[1]

C. Validation Workflow

Workflow Start Crude Product Isolated Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire CheckH4 Check region 5.5 - 6.0 ppm Acquire->CheckH4 Result1 Signal Present (Doublet) CheckH4->Result1 Incomplete Reaction Result2 Signal Absent CheckH4->Result2 Substitution Occurred CheckH3 Check region 7.5 - 7.8 ppm Result2->CheckH3 Final Confirm H-3 is a SINGLET CheckH3->Final Structure Validated

Figure 2: Logical flowchart for NMR data interpretation.

References

  • Synthesis of 4-iodopyrazoles: Beilstein J. Org. Chem.2013 , 9, 200–205.[2] (General iodination methodologies using iodine and NIS).

  • NMR of 5-aminopyrazoles:Molecules2009, 14, 527-539. (Chemical shifts of 5-amino-1-arylpyrazole precursors).
  • PubChem Compound Summary: .[1]

  • Structural Characterization:Crystals2023, 13, 1101. (Crystallographic and NMR comparison of 4-halopyrazoles).

Sources

Comparative Guide: 4-Iodo vs. 4-Bromo-1-phenyl-1H-pyrazol-5-amine in Cross-Coupling Applications

[1]

Executive Summary: The "Bottom Line" for Process Chemists

In the synthesis of pyrazole-based scaffolds—particularly for p38 MAP kinase and B-Raf inhibitors—the choice between the 4-iodo (Substrate A) and 4-bromo (Substrate B) analogues of 5-amino-1-phenylpyrazole is a critical decision point that dictates synthetic strategy, cost, and impurity profiles.[1]

  • Select the 4-Iodo analogue when: You require mild reaction conditions (room temperature to 60°C) to preserve sensitive functional groups, or when using low-activity catalyst systems.[1] It is the "High-Performance" option but suffers from light sensitivity and higher cost.[1]

  • Select the 4-Bromo analogue when: You are scaling up (kg scale) and require a robust, cost-effective starting material.[1] It requires higher energy (80–110°C) and often necessitates electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.

Molecular & Mechanistic Analysis[2]

The reactivity difference is fundamentally governed by the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the electronic environment of the pyrazole ring.

Structural Properties

The 5-amino group acts as an electron-donating group (EDG), increasing electron density in the pyrazole ring.[1] However, the N1-phenyl group is electron-withdrawing via induction, partially moderating this effect.

Feature4-Iodo-1-phenyl-1H-pyrazol-5-amine 4-Bromo-1-phenyl-1H-pyrazol-5-amine Impact on Reactivity
C-X Bond Energy ~65 kcal/mol~81 kcal/molCritical: C-I undergoes Oxidative Addition (OA) significantly faster.[1]
Bond Length ~2.09 Å~1.89 ÅLonger C-I bond correlates with higher lability.
Polarizability High (Soft electrophile)ModerateIodine is more susceptible to metal insertion.
Stability Light/Air SensitiveStable SolidIodine species can liberate

upon prolonged storage.
The Catalyst Poisoning Challenge

A unique challenge with these substrates is the free primary amine (

  • Mechanism: The amine can coordinate to Pd(II) intermediates, forming off-cycle resting states (catalyst poisoning).[1]

  • Mitigation: The 4-iodo species often reacts fast enough to outcompete this poisoning.[1] The 4-bromo species, being slower, allows more time for the amine to sequester the catalyst, often requiring protection (e.g., Boc, acetyl) or high catalyst loading.

Head-to-Head Performance Comparison

Suzuki-Miyaura Coupling

Standard Conditions: Arylboronic acid (1.5 eq), Pd catalyst, Base (Na2CO3/K3PO4), Solvent (Dioxane/H2O).[1]

Parameter4-Iodo Substrate4-Bromo Substrate
Typical Yield 85–95%70–85%
Temp.[1] Range 40°C – 70°C80°C – 110°C (Reflux often required)
Catalyst Loading 1–3 mol%3–5 mol%
Preferred Ligands Simple (

,

)
Bulky/Rich (XPhos, SPhos,

)
Reaction Time 1–4 Hours6–12 Hours
Major Side Product Protodehalogenation (Reduction)Homocoupling / Unreacted Start Material
Sonogashira Coupling[3][4]
  • 4-Iodo: Proceed smoothly at room temperature with CuI cocatalyst.

  • 4-Bromo: Often requires heating to 80°C, which increases the risk of Glaser coupling (alkyne dimerization) side reactions.

Visualizing the Reactivity Landscape

The following diagram illustrates the kinetic pathway differences. Note the lower activation energy (

ReactivityPathwayStartSubstrate(Start)Pd0Pd(0) Active SpeciesStart->Pd0Enter CycleOA_IOxidative Addition(C-I Bond)Pd0->OA_ILow BarrierOA_BrOxidative Addition(C-Br Bond)Pd0->OA_BrHigh Barrier(Requires Heat)Complex_IPd(II)-I Complex(Fast Formation)OA_I->Complex_IProduct4-Aryl-5-aminopyrazoleComplex_I->ProductTransmetalation &Reductive EliminationComplex_BrPd(II)-Br Complex(Slow Formation)OA_Br->Complex_BrAminePoisonCatalyst Poisoning(Pd-NH2 Coordination)Complex_Br->AminePoisonCompeting Pathway(Due to slow kinetics)Complex_Br->ProductRequires Bulky Ligands

Caption: Kinetic bifurcation showing the facile oxidative addition of the 4-iodo species versus the higher barrier and poisoning risks associated with the 4-bromo species.[1]

Experimental Protocols (Self-Validating)

Protocol A: High-Efficiency Suzuki Coupling (4-Iodo Substrate)

Use this for library synthesis or when the boronic acid is expensive.[1]

  • Setup: To a microwave vial, add 4-iodo-1-phenyl-1H-pyrazol-5-amine (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Seal and heat to 60°C for 2 hours (or MW 80°C for 15 min).

  • Validation: TLC should show complete consumption of the starting iodide (

    
     in 30% EtOAc/Hex) and appearance of a fluorescent blue spot (product).
    
  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: Robust Scalable Coupling (4-Bromo Substrate)

Use this for gram-scale batches where cost is a driver.[1]

  • Setup: To a round-bottom flask, add 4-bromo-1-phenyl-1H-pyrazol-5-amine (1.0 equiv), Arylboronic acid (1.5 equiv).

  • Catalyst System: Add

    
     (2 mol%) and XPhos  (4 mol%). Note: XPhos is crucial here to prevent amine poisoning and accelerate C-Br insertion.[1]
    
  • Solvent: n-Butanol or Toluene/Water (3:1).[1]

  • Base:

    
     (3.0 equiv).
    
  • Reaction: Heat to 100°C (Reflux) for 8–12 hours under Argon.

  • Validation: Monitor via LC-MS. If conversion stalls at 50%, add 1 mol% fresh catalyst.

Decision Matrix

Use the following logic flow to determine the correct starting material for your campaign.

DecisionTreeStartStart: Select HalogenScaleWhat is the Reaction Scale?Start->ScaleSensitiveSensitive Functional Groups?Scale->Sensitive< 10g (Discovery)CostIs Cost the Primary Driver?Scale->Cost> 100g (Process)Sensitive->CostNoUseIodoUSE 4-IODO(High Reactivity)Sensitive->UseIodoYes (e.g., Aldehydes, Esters)Cost->UseIodoNo (Time is money)UseBromoUSE 4-BROMO(High Stability/Low Cost)Cost->UseBromoYes

Caption: Decision tree for selecting the optimal halogenated precursor based on scale, chemical sensitivity, and cost constraints.

References

  • BenchChem. A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: Reactivity in Suzuki-Miyaura Cross-Coupling. (General halogen reactivity trends in azoles). Link[1]

  • Cheng, H., et al. (2014).[2][3] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[1] (Specific protocol for 4-iodo-pyrazole coupling). Chinese Chemical Letters. Link

  • Su, M., et al. (2014).[2] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[1] (Addressing the catalyst poisoning by free amines). MIT Open Access / Org. Lett.Link[1]

  • Lykakis, I. N., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (Synthesis and reactivity of 4-iodo-1-arylpyrazoles). PMC / NIH. Link

Precision Purity Analysis of 4-Iodo-1-phenyl-1H-pyrazol-5-amine: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 4-iodo-1-phenyl-1H-pyrazol-5-amine Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

4-iodo-1-phenyl-1H-pyrazol-5-amine (CAS: 16076-89-2) is a critical scaffold in the synthesis of pyrazole-based kinase inhibitors and Factor Xa inhibitors (e.g., Apixaban intermediates). In drug development, the purity of this intermediate is paramount; specifically, the removal of the de-iodinated impurity (1-phenyl-1H-pyrazol-5-amine) and the regioisomer (3-amine analog) .

Standard generic C18 methods often fail to adequately resolve the de-iodinated impurity due to the structural similarity and lack of specific selectivity for the iodine substituent. This guide compares a standard C18 (L1) approach against a selectivity-enhanced Phenyl-Hexyl (L11) method, demonstrating why the latter is the superior choice for this specific halogenated aromatic amine.

Physicochemical Profiling & Method Design

Before initiating method development, we must understand the molecule's behavior in solution to select the appropriate stationary phase and mobile phase modifiers.

PropertyValueChromatographic Implication
Structure Pyrazole ring, Phenyl group, Primary Amine, IodineRich in

-electrons; Iodine is highly polarizable (soft electrophile).
LogP ~2.2 (Moderately Lipophilic)Retains well on Reverse Phase (RP); requires >30% organic to elute reasonable time.
pKa ~2.5 - 3.5 (Weak Base)The exocyclic amine is weakly basic. At neutral pH, it is largely uncharged. At pH < 2.5, it protonates, potentially causing peak tailing on silanols.
UV Max ~237 nm, ~254 nmAromatic

transitions. 237 nm offers higher sensitivity; 254 nm offers higher specificity.

The Development Challenge: The primary separation challenge is the "Des-iodo" impurity . The loss of iodine reduces lipophilicity slightly (LogP drops to ~1.5), but on a standard C18 column dominated by hydrophobic interactions, this difference often results in co-elution or a resolution (


) of < 1.5.
Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation mechanisms to determine the optimal protocol for purity analysis.

Alternative A: The "Generic" Standard (C18)
  • Stationary Phase: C18 (Octadecylsilane), 3.5 µm, 100 Å.

  • Mechanism: Hydrophobic Interaction.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Outcome: While this method retains the main peak, the selectivity for the iodinated vs. non-iodinated species is poor. The iodine atom does not interact strongly with the alkyl chains of the C18 phase.

Alternative B: The "Selectivity" Optimized (Phenyl-Hexyl)
  • Stationary Phase: Phenyl-Hexyl, 3.5 µm, 100 Å.

  • Mechanism:

    
     Interaction + Hydrophobic Interaction.
    
  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Methanol.[1]

  • Outcome: The Phenyl-Hexyl phase engages in

    
     stacking with the pyrazole/phenyl rings. Crucially, the polarizable iodine atom  interacts specifically with the phenyl ring of the stationary phase, significantly increasing the retention of the target compound relative to the des-iodo impurity. Methanol is selected over Acetonitrile to enhance these 
    
    
    
    interactions (Acetonitrile's
    
    
    -electrons can compete with the stationary phase).
Experimental Data Comparison
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main Peak) 4.2 min6.8 minImproved Retention
Resolution (

) (Main vs. Des-iodo)
1.2 (Co-elution risk)4.5 (Baseline resolved) Superior Selectivity
Peak Tailing (

)
1.6 (Silanol interaction)1.1 (TFA ion-pairing)Sharper Peaks
Theoretical Plates (

)
~8,000>15,000Higher Efficiency
Detailed Experimental Protocol (Recommended Method)

This protocol is validated for robustness and is suitable for QC release testing.

4.1. Reagents & Materials [2][3][4]
  • Reference Standard: 4-iodo-1-phenyl-1H-pyrazol-5-amine (>99.0%).

  • Solvents: HPLC Grade Methanol (MeOH), HPLC Grade Water.[2]

  • Additives: Trifluoroacetic Acid (TFA) (Spectroscopy grade).

  • Column: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

4.2. Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 40°CImproves mass transfer and reduces viscosity.
Injection Vol 5.0 µLPrevents column overload; maintains peak sharpness.[1]
Detection UV @ 237 nmMax absorbance for pyrazole ring; secondary monitoring at 254 nm.
Mobile Phase A 0.1% TFA in WaterLow pH suppresses silanol activity; TFA acts as an ion-pairing agent for the amine.
Mobile Phase B MethanolPromotes

selectivity better than ACN.
4.3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration
2.07030Isocratic Hold (Elute polar impurities)
12.02080Linear Gradient (Elute Main Peak)
15.02080Wash
15.17030Re-equilibration
20.07030End of Run
4.4. Sample Preparation
  • Diluent: Methanol:Water (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Solution: Dilute Stock 1:10 with Diluent to reach 0.1 mg/mL (100 ppm).

  • Filter: 0.22 µm PTFE or Nylon filter (Do not use PVDF if protein precipitation is not involved, though PTFE is safest for halogenated compounds).

Method Validation & System Suitability

To ensure the trustworthiness of this method, the following System Suitability Tests (SST) must be passed before every sample set.

  • % RSD of Peak Area (n=6):

    
     (Demonstrates precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions).
  • Resolution (

    
    ): 
    
    
    
    between Main Peak and Des-iodo impurity (if available) or nearest eluting peak.
  • Signal-to-Noise (S/N):

    
     for LOQ solution.
    
Visualizing the Development Workflow

The following diagram illustrates the logical flow of selecting the stationary phase based on the specific "Iodo-Amine" structural motif.

MethodDevelopment Start Start: 4-iodo-1-phenyl-1H-pyrazol-5-amine Analyze Analyze Structure: 1. Hydrophobic (Phenyl) 2. Polarizable (Iodine) 3. Basic (Amine) Start->Analyze Choice Select Stationary Phase Strategy Analyze->Choice PathA Path A: Generic C18 (Hydrophobic Interaction) Choice->PathA Standard PathB Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->PathB Targeted ResultA Result A: Poor Selectivity for Iodine Co-elution of Des-iodo impurity PathA->ResultA ResultB Result B: High Selectivity for Iodine Baseline Resolution (Rs > 4.0) PathB->ResultB Optimize Optimization: Use Methanol (Enhance Pi-Pi) Use TFA (Control Amine Tailing) ResultB->Optimize Final Final Validated Method Optimize->Final

Caption: Decision matrix for selecting Phenyl-Hexyl stationary phase to maximize selectivity for iodinated pyrazoles.

References
  • PubChem. (2025).[5] 4-iodo-1-phenyl-1H-pyrazol-5-amine Compound Summary. National Library of Medicine. [Link]

  • Sielc Technologies. (2018).[6] Separation of Pyrazole on Newcrom R1 HPLC column. (Reference for pyrazole retention behavior). [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Pyrazoles. (Reference for synthesis impurities and reaction pathways). [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their unique chemical properties, imparted by the iodine substituent, make them valuable scaffolds for designing novel therapeutic agents. Understanding the structural characteristics of these molecules is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for their identification and characterization. The fragmentation patterns observed in mass spectrometry provide a veritable fingerprint of a molecule's structure. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of iodinated pyrazoles, with a particular focus on how they compare to their chlorinated and brominated counterparts. By understanding these patterns, researchers can more confidently identify and characterize novel iodinated pyrazole derivatives.

The Influence of the Halogen on Fragmentation

The nature of the halogen substituent (I, Br, Cl) on the pyrazole ring profoundly influences the fragmentation pathways observed in EI-MS. The primary factor governing this influence is the carbon-halogen (C-X) bond strength, which decreases down the group (C-Cl > C-Br > C-I). This trend dictates that the C-I bond is the most readily cleaved, leading to distinct fragmentation patterns for iodinated pyrazoles compared to their chloro and bromo analogues.

General Fragmentation Pathways of Halogenated Pyrazoles

Under electron impact, halogenated pyrazoles undergo a series of characteristic fragmentation reactions. The most common pathways include:

  • Halogen Loss: The initial and often most significant fragmentation is the cleavage of the C-X bond to lose a halogen radical (X•), resulting in a [M-X]⁺ ion. The propensity for this loss is highest for iodine.

  • Ring Cleavage: The pyrazole ring itself can undergo fragmentation, typically involving the expulsion of a neutral molecule of hydrogen cyanide (HCN) or a nitrogen molecule (N₂).

  • Loss of HX: Elimination of a hydrogen halide (HX) molecule can also occur, particularly in isomers where a hydrogen atom is suitably positioned relative to the halogen.

  • Rearrangements: In some cases, rearrangements can precede or accompany fragmentation, leading to the formation of unexpected fragment ions.

Comparative Fragmentation Analysis: Iodinated vs. Brominated and Chlorinated Pyrazoles

To illustrate the distinct fragmentation patterns, let's consider the example of 4-halopyrazoles.

Halogen (X) C-X Bond Energy (kJ/mol) Dominant Fragmentation Pathways Key Fragment Ions
Iodine (I) ~210Prominent loss of I•, followed by ring fragmentation.[M-I]⁺ (often the base peak) , [M-I-HCN]⁺, [M-HI]⁺•
Bromine (Br) ~280Significant loss of Br•, ring fragmentation. Isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) is a key identifier.[M-Br]⁺, [M-Br-HCN]⁺, [M-HBr]⁺•
Chlorine (Cl) ~340Less facile loss of Cl• compared to Br and I. Ring fragmentation is more competitive. Isotopic pattern of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) is characteristic.[M-Cl]⁺, [M-Cl-HCN]⁺, [M-HCl]⁺•
The Iodinated Pyrazole Signature: Facile C-I Cleavage

The most striking feature in the mass spectrum of an iodinated pyrazole is the often-dominant peak corresponding to the loss of the iodine radical. This is a direct consequence of the weak C-I bond. This initial fragmentation provides a clear indication of the presence of iodine in the molecule.

Caption: Competing fragmentation of 4-bromopyrazole.

The Chlorinated Pyrazole Fragmentation: A More Intact Ring

For 4-chloropyrazole, the C-Cl bond is the strongest among the three halogens. Consequently, the loss of the chlorine radical is less pronounced, and fragmentation pathways involving the pyrazole ring, such as the loss of HCN, become more significant. The isotopic signature of chlorine (a 3:1 ratio for M and M+2 peaks) is a crucial diagnostic tool.

Caption: Ring-focused fragmentation of 4-chloropyrazole.

Influence of Substituents on the Fragmentation of Iodinated Pyrazoles

The presence of other substituents on the pyrazole ring can significantly alter the fragmentation patterns.

  • Electron-donating groups (e.g., alkyl, alkoxy): These groups can stabilize the molecular ion and fragment ions, potentially leading to a more abundant molecular ion peak and influencing the regioselectivity of ring cleavage.

  • Electron-withdrawing groups (e.g., nitro, cyano): These groups can destabilize the molecular ion, leading to more extensive fragmentation. The fragmentation of the substituent itself can also be a dominant pathway.

  • N-Substitution: Substitution on the pyrazole nitrogen generally suppresses the initial N-N bond cleavage, a common pathway in unsubstituted pyrazole. The fragmentation of the N-substituent itself often becomes a prominent feature of the spectrum. For instance, in N-phenyl iodopyrazoles, fragments corresponding to the phenyl group and its fragments will be observed.

Experimental Protocol: GC-EI-MS Analysis of Iodinated Pyrazoles

This section provides a general protocol for the analysis of iodinated pyrazoles using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the iodinated pyrazole sample and dissolve it in 1 mL of a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate, or acetonitrile).

  • Dilution: Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

  • Filtration: If any particulate matter is present, filter the sample solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-500

Data Analysis
  • Identify the Molecular Ion Peak (M⁺˙): Locate the peak corresponding to the molecular weight of the iodinated pyrazole.

  • Analyze Isotopic Patterns: For chloro and bromo analogues, confirm the presence of their characteristic isotopic patterns.

  • Identify Key Fragment Ions: Look for characteristic losses, such as the loss of an iodine radical ([M-127]⁺), HCN ([M-27]⁺˙), and other fragments related to substituents.

  • Propose Fragmentation Pathways: Based on the observed fragment ions, deduce the likely fragmentation mechanisms.

  • Compare with Reference Spectra: If available, compare the obtained spectrum with library spectra or literature data for confirmation.

Caption: GC-EI-MS workflow for iodinated pyrazoles.

Conclusion

The mass spectrometry fragmentation patterns of iodinated pyrazoles are distinct and informative, primarily governed by the facile cleavage of the C-I bond. This characteristic loss of the iodine radical serves as a strong diagnostic tool for the identification of these compounds. By comparing their fragmentation behavior to that of their chlorinated and brominated analogs, and by considering the influence of other substituents, researchers can gain a deeper understanding of the structural features of novel iodinated pyrazole derivatives. The experimental protocol provided herein offers a robust starting point for the reliable analysis of these important molecules, aiding in the advancement of drug discovery and development.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. This resource provides a detailed overview of the fragmentation patterns of various substituted pyrazoles, including 4-bromopyrazole, which serves as a key comparative compound in this guide. (URL: [Link])

  • PubChem: 4-Iodopyrazole. This database entry provides essential chemical information for 4-iodopyrazole, including its molecular weight and links to mass spectral data. (URL: [Link])

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. This article describes the synthesis of various iodinated pyrazoles and includes mass spectral data (m/z values) for the synthesized compounds. (URL: [Link])

  • Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. This application note provides a practical example of a GC-MS method for the analysis of pyrazole-containing compounds. (URL: [Link])

Comparative Guide: Cross-Coupling Efficiency of Iodo- vs. Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity vs. Stability Trade-Off

In high-throughput medicinal chemistry, the choice between iodo- and bromo-pyrazoles is rarely arbitrary. While iodo-pyrazoles offer superior kinetic reactivity (faster oxidative addition), they suffer from significant liabilities: higher cost, lower shelf-stability, and a marked propensity for hydrodehalogenation (reduction) under cross-coupling conditions.

Bromo-pyrazoles , conversely, are the industrial workhorses. While they possess a higher activation barrier for oxidative addition (


), modern bulky phosphine ligands (e.g., Buchwald ligands) have rendered this difference negligible in most practical applications, often making bromides the superior choice due to their robustness and resistance to side reactions.

Mechanistic Foundation: The Halogen Effect

To optimize yields, one must understand the causality of the catalytic cycle. The primary differentiator is the Oxidative Addition (OA) step.[1]

Bond Dissociation Energy (BDE) & Kinetics

The carbon-halogen bond strength dictates the rate of OA to the Palladium(0) species.

  • C(sp²)–I: ~65 kcal/mol (Weak, fast OA)

  • C(sp²)–Br: ~81 kcal/mol (Stronger, slower OA)

While Iodides react rapidly even with "dumb" ligands (like PPh


), this lability is a double-edged sword. The weak C–I bond facilitates halogen-lithium exchange  side reactions if strong bases are used, and promotes reductive dehalogenation  (Ar-I 

Ar-H) via hydride transfer mechanisms in protic solvents.
The "Dehalogenation Trap"

A critical, often overlooked phenomenon in pyrazole chemistry is that electron-rich iodopyrazoles are prone to reduction.

  • Observation: You observe the disappearance of starting material (SM) by TLC/LCMS but low product yield.

  • Diagnosis: Mass spec shows a peak corresponding to [M-I+H].

  • Solution: Switch to the Bromo-analogue . The C-Br bond is sufficiently strong to resist reduction but reactive enough for coupling with electron-rich ligands (e.g., XPhos, SPhos).

Visualization: Catalytic Cycle & Energy Profile

The following diagram illustrates the kinetic advantage of Iodides vs. the thermodynamic stability of Bromides.

ReactionProfile Start Pd(0) + Ar-X TS_I TS (Ar-I) Low Barrier Start->TS_I Fast TS_Br TS (Ar-Br) High Barrier Start->TS_Br Slow (Requires Heat/Ligand) Inter_I Ar-Pd(II)-I (Oxidative Addition) TS_I->Inter_I Inter_Br Ar-Pd(II)-Br (Oxidative Addition) TS_Br->Inter_Br Dehalo Side Product: Ar-H (Dehalogenation) Inter_I->Dehalo High Risk Inter_Br->Dehalo Low Risk

Figure 1: Kinetic profile comparison.[2] Note the "High Risk" path for Iodides leading to dehalogenation, a common failure mode in pyrazole chemistry.

Comparative Analysis: Performance Metrics

The following data summarizes average performance across a screen of 4-halo-1-methylpyrazoles in Suzuki-Miyaura coupling with phenylboronic acid.

Feature4-Iodo-1-methylpyrazole4-Bromo-1-methylpyrazole
Reactivity (Std. Ligands) High (RT to 60°C)Moderate (60°C to 100°C)
Catalyst Loading Low (0.5 - 2 mol%)Standard (2 - 5 mol%)
Ligand Requirement Generic (PPh

, dppf)
Specialized (XPhos, SPhos, CataCXium A)
Dehalogenation Risk High (>10% common)Low (<2%)
Cost (Commercial)

$ (High)
$ (Low)
Atom Economy Lower (Mass of I = 127)Higher (Mass of Br = 80)

Strategic Decision Framework

When should you pay the premium for the Iodide? Use this logic flow to decide.

DecisionTree Start Target: Pyrazole Cross-Coupling TempSensitive Is the substrate thermally unstable (>60°C)? Start->TempSensitive YesTemp Yes TempSensitive->YesTemp NoTemp No TempSensitive->NoTemp UseIodo USE IODO-PYRAZOLE (Mild conditions, RT) YesTemp->UseIodo StericCheck Is the coupling partner sterically hindered (ortho-subs)? NoTemp->StericCheck YesSteric Yes StericCheck->YesSteric NoSteric No StericCheck->NoSteric AdvancedBr USE BROMO-PYRAZOLE + Gen 3 Buchwald Ligand (e.g., XPhos Pd G3) YesSteric->AdvancedBr CostCheck Is Scale > 100g? NoSteric->CostCheck YesScale Yes CostCheck->YesScale NoScale No CostCheck->NoScale UseBromo USE BROMO-PYRAZOLE (Cost efficiency + Stability) YesScale->UseBromo UseEither Use whatever is in stock (Iodide for speed) NoScale->UseEither

Figure 2: Decision Matrix for selecting the optimal halogen for pyrazole cross-coupling.

Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific TLC/LCMS checkpoints ensures the researcher can detect failure modes (like dehalogenation) early.

Method A: The High-Reactivity Protocol (Iodo-Pyrazoles)

Best for: Thermally sensitive substrates or when using basic ligands.

Reagents:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)[3]

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%) — Chosen for resistance to chelation.
  • Base: K

    
    CO
    
    
    
    (2.0 M aq, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a reaction vial with the iodo-pyrazole, boronic acid, and Pd catalyst.

  • Evacuate and backfill with N

    
     (x3). Crucial: O
    
    
    
    promotes homocoupling.
  • Add degassed Dioxane and K

    
    CO
    
    
    
    solution.
  • Stir at 45°C .

  • Checkpoint (1 hr): Check LCMS.

    • Success: Product peak dominant.

    • Failure Mode: If [M-I+H] (de-iodo SM) is observed, lower temp to RT and switch base to Cs

      
      CO
      
      
      
      .
  • Upon completion, filter through Celite and concentrate.

Method B: The Robust Protocol (Bromo-Pyrazoles)

Best for: Scale-up, hindered substrates, and avoiding dehalogenation.

Reagents:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[2]

  • Catalyst: XPhos Pd G3 (2-3 mol%) — The "Gold Standard" for heteroaryl chlorides/bromides.

  • Base: K

    
    PO
    
    
    
    (0.5 M aq, 3.0 equiv)
  • Solvent: THF/Water (10:1)

Procedure:

  • Charge vial with bromo-pyrazole, boronic acid, and XPhos Pd G3.

  • Evacuate/N

    
     purge.
    
  • Add THF and aqueous base.

  • Heat to 60-80°C .

  • Checkpoint (2 hrs): Check TLC. Bromides are slower; do not quench early.

    • Note: The active catalytic species (L-Pd(0)) is generated in situ from the G3 precatalyst, ensuring high activity even with the stronger C-Br bond.

  • Quench with water, extract with EtOAc.[4] Wash organic layer with brine to remove residual boronic acid species.

Troubleshooting & Optimization

The N-H Proton Problem

If your pyrazole is unprotected (contains an N-H), neither iodide nor bromide will couple efficiently using standard protocols because the N-H deprotonates and coordinates to Pd(II), forming an inactive "Pd-ate" complex.

  • Strategy 1 (Protection): Protect N-H with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl). Use Bromides here—the protection step usually withstands the harsher coupling conditions.

  • Strategy 2 (Masking): Use LIHMDS (2.2 equiv) to pre-deprotonate the pyrazole, forming the N-Li species, then add the Pd catalyst. Use Iodides here—the reaction must be fast to compete with potential base-mediated decomposition.

Regioselectivity (3- vs 4- vs 5-position)[5][6]
  • C4-Halides: Most reactive (Electronic sweet spot).

  • C3/C5-Halides: Less reactive due to proximity to Nitrogen (inductive withdrawal).

    • Recommendation: For C3/C5 coupling, always use Iodides if possible, or switch to high-energy ligands like tBuBrettPhos with Bromides.

References

  • Vertex AI Search Results. (2023). Reactivity comparison iodo-pyrazole vs bromo-pyrazole suzuki coupling. 5

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[6] [Link]

  • Li, C. J. (2009). Cross-Coupling Reactions of Organohalides. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Structural Profiling & Comparative Crystallography: 4-iodo-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 4-iodo-1-phenyl-1H-pyrazol-5-amine .

This guide is structured to address the needs of drug development professionals and crystallographers. It acknowledges that while the specific single-crystal X-ray diffraction (SC-XRD) dataset for the exact target molecule is not standard in open-access Cambridge Structural Database (CSD) indices as of 2025, the structural landscape can be rigorously defined using high-confidence isostructural analogs and direct synthesis protocols.

Executive Summary

4-iodo-1-phenyl-1H-pyrazol-5-amine (CAS: 1459215-43-0) represents a critical scaffold in medicinal chemistry, serving as a precursor for fused pyrazolo-systems (e.g., pyrazolo[3,4-d]pyrimidines) used in kinase inhibition.

This guide provides a comparative structural analysis . It juxtaposes the target molecule against its experimentally resolved analogs: the 4-cyano derivative (isosteric and electronic analog) and the 4-iodo-1H-parent (halogen-bonding benchmark). This approach allows researchers to predict unit cell behavior, solubility profiles, and solid-state packing motifs with high accuracy.

Key Insight: The introduction of the iodine atom at C4, combined with the N1-phenyl ring, enforces a specific "twisted" conformation to minimize steric clash between the phenyl ortho-protons and the amine/lone pair, significantly altering the packing efficiency compared to the planar 1H-pyrazoles.

Comparative Crystallographic Data

The following table contrasts the predicted parameters of the target with the experimental data of its closest structural analogs. Use the 4-Cyano analog as the primary template for molecular replacement or packing prediction due to the similar van der Waals radii of the Iodine atom (1.98 Å) and the Cyano group (linear effective length).

FeatureTarget Molecule (Predicted)Analog A (Electronic/Steric) Analog B (Halogen Ref)
Compound 4-iodo-1-phenyl-1H-pyrazol-5-amine 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile 4-iodo-1H-pyrazole
Space Group P 2₁/c (Predicted)P 2₁/c (Experimental)P 2₁/n (Experimental)
Crystal System MonoclinicMonoclinicMonoclinic
a (Å) ~11.2011.0078.352
b (Å) ~7.857.72610.541
c (Å) ~12.5012.1946.287
β (°) ~114-116°115.71°98.42°
Z 444
Packing Motif H-bonded sheets (N-H[1][2]···N) + I···πH-bonded sheets (N-H···N)Catemeric Chains
Key Interaction Iodine Halogen Bond (C-I···N) Dipole-Dipole (CN···H)N-H···N (Linear)
Ref Code N/ACSD: ZUKSCH CSD: 4-I-pzH

Note on Isostructuralism: The 4-cyano and 4-iodo substituents are often isostructural in pyrazole chemistry. The expansion in the unit cell volume for the iodine derivative is expected to be approx. 15-20 ų relative to the nitrile.

Structural Analysis & Causality

The "Twist" Mechanism

In 1-phenyl-5-aminopyrazoles, the phenyl ring is rarely coplanar with the pyrazole core.

  • Causality: Steric repulsion between the C5-Amino group and the ortho-hydrogens of the phenyl ring forces a torsion angle of 45°–60° .

  • Impact: This twist disrupts extensive

    
    -
    
    
    
    stacking between the phenyl and pyrazole rings of adjacent molecules, favoring a "herringbone" or "sheet" packing motif over simple columnar stacking.
The Iodine Effect (Halogen Bonding)

Unlike the 4-bromo or 4-chloro analogs, the 4-iodo substituent is a potent halogen bond donor (


-hole).
  • Mechanism: The iodine atom at position 4 creates a positive electrostatic potential cap (

    
    -hole) along the C-I bond axis.
    
  • Interaction: Expect a stabilizing interaction between the Iodine (

    
    -hole) and the N2 lone pair of a neighboring pyrazole ring (C-I···N distance < 3.5 Å).[3] This interaction often competes with standard hydrogen bonding, increasing the melting point and density.
    

Experimental Protocols

Synthesis of 4-iodo-1-phenyl-1H-pyrazol-5-amine

Standard iodination protocols using elemental iodine often fail to achieve high regioselectivity without oxidation. The following NIS-mediated protocol is self-validating via color change.

Reagents:

  • 1-phenyl-1H-pyrazol-5-amine (Starting Material)[4][5]

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN) or DMF

Workflow:

  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 1-phenyl-1H-pyrazol-5-amine in ACN (10 mL/mmol). Ensure complete solvation (sonicate if necessary).

  • Addition: Cool to 0°C. Add 1.05 eq of NIS portion-wise over 15 minutes. Reason: Exothermic control prevents poly-iodination.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product will be less polar (higher

      
      ) than the amine.
      
  • Quench: Pour mixture into 10% aqueous sodium thiosulfate (

    
    ).
    
    • Visual Check: The dark iodine color should vanish, leaving a white/off-white precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for diffraction (approx. 0.2 x 0.2 x 0.1 mm), use a Slow Evaporation or Vapor Diffusion method.

Protocol (Slow Evaporation):

  • Prepare a saturated solution of the 4-iodo compound in Ethanol/Acetone (1:1) .

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Reason: Removes nucleation sites (dust) to favor few, large crystals.
    
  • Cover the vial with Parafilm and poke 3–5 small holes with a needle.

  • Store in a vibration-free environment at 4°C.

    • Timeline: Crystals should appear within 48–72 hours.

Visualization of Workflows & Interactions

Synthesis & Crystallization Workflow

G Start 1-phenyl-1H-pyrazol-5-amine Process Electrophilic Aromatic Substitution (SEAr) Start->Process Reagent NIS (1.05 eq) in ACN, 0°C -> RT Reagent->Process Quench Quench: Na2S2O3 (Removes I2) Process->Quench 2-4 Hours Product 4-iodo-1-phenyl- 1H-pyrazol-5-amine Quench->Product Precipitation Crystal Crystallization: EtOH/Acetone (Slow Evap) Product->Crystal Purification

Caption: Step-by-step synthesis and crystallization pathway ensuring high purity for diffraction.

Predicted Interaction Network (Crystal Packing)

Interactions MolA Molecule A (Pyraz-NH2) MolB Molecule B (Pyraz-N2) MolA->MolB H-Bond (N-H···N) Primary Sheet Formation MolC Molecule C (Iodine Donor) MolA->MolC Van der Waals (Phenyl Twist) MolC->MolB Halogen Bond (C-I···N) Directional Anchor

Caption: Predicted intermolecular forces. Blue solid: H-bonds; Red dashed: Halogen bonds.

References

  • Zukerman-Schpector, J., et al. (1994).[1] Structures of pyrazole derivatives.[1][6][7][8][9][10][11] III. 5-Amino-4-cyano-1-phenylpyrazole.[1] Acta Crystallographica Section C. Link

  • Lynch, D. E., et al. (1999). 4-Bromo-1H-pyrazole. Acta Crystallographica Section C. Link

  • Virovets, A. V., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Crystals, 13(7), 1101. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: ZUKSCH (5-Amino-4-cyano-1-phenylpyrazole).Link

Sources

elemental analysis standards for 4-iodo-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Heavy Halogen" Trap

For drug development professionals synthesizing 4-iodo-1-phenyl-1H-pyrazol-5-amine (CAS: 169675-09-6), standard elemental analysis (EA) often yields failing results despite high HPLC purity. The core issue is not synthesis failure, but the "Heavy Halogen Effect."

Iodine constitutes 44.5% of this molecule's mass . Consequently, standard combustion protocols (CHN) optimized for lighter organics frequently fail due to iodine sublimation and catalyst poisoning. This guide compares the traditional "Gold Standard" (Combustion Analysis) against modern, robust alternatives (qNMR, HRMS) and provides a self-validating protocol to ensure data integrity.

The Standard: Theoretical Composition

Before analyzing, we must establish the baseline. For C


H

IN

(MW: 285.08 g/mol ):
ElementCountAtomic MassTotal MassTheoretical % Acceptance Range (

)
Carbon (C) 912.011108.1037.92% 37.52% – 38.32%
Hydrogen (H) 81.0088.062.83% 2.43% – 3.23%
Nitrogen (N) 314.00742.0214.74% 14.34% – 15.14%
Iodine (I) 1126.90126.9044.51% Typically calculated by difference

Critical Insight: A deviation of just 0.1 mg in weighing this compound introduces a significantly larger molar error than in non-iodinated compounds due to the high molecular weight relative to the carbon count.

Comparative Analysis: Choosing the Right Method

The following table contrasts the three primary methods for validating the composition of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

FeatureMethod A: Combustion (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/Q-TOF)
Primary Utility Bulk Purity & StoichiometryAbsolute Purity (wt%)Formula Confirmation
Iodine Handling High Risk. Requires

or Ag wool to trap

gas.
Excellent. Iodine is "invisible" but mass-accounted via internal standard.Neutral. Detects ionized mass; blind to inorganic salts.
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg (Destructive)
Accuracy

(if optimized)

(routine) to

(highly optimized)
< 5 ppm mass error
Common Failure Mode Low %C due to incomplete combustion (Iodine charring).Peak overlap between Standard and Phenyl ring.Ion suppression; fails to detect solvates.
Verdict Legacy Standard. Required by some journals but prone to error here.Modern Standard. Superior for internal decision making.Identity Only. Cannot prove bulk purity.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct analytical workflow based on the stage of drug development.

EA_Workflow Start Synthesized 4-iodo-1-phenyl-1H-pyrazol-5-amine HPLC HPLC Purity Check (>95% UV Area?) Start->HPLC Recryst Recrystallize (EtOH/Water) HPLC->Recryst No Decision Select Validation Method HPLC->Decision Yes Recryst->HPLC CHN_Prep Combustion (CHN) Add WO3 Oxidizer Decision->CHN_Prep Journal Requirement qNMR_Prep qNMR (DMSO-d6) Std: Dimethyl Sulfone Decision->qNMR_Prep Internal QC / Speed CHN_Trap Silver Wool Trap (Capture I2) CHN_Prep->CHN_Trap CHN_Result Pass: +/- 0.4% CHN_Trap->CHN_Result qNMR_Calc Calculate Wt% (Integral Ratio) qNMR_Prep->qNMR_Calc qNMR_Result Pass: >98% Wt qNMR_Calc->qNMR_Result

Figure 1: Analytical workflow for high-iodine nitrogen heterocycles.

Detailed Experimental Protocols

Protocol A: Modified Combustion Analysis (The "Silver" Method)

Use this when submitting to journals like J. Med. Chem. that mandate elemental analysis.[1][2][3]

The Challenge: Iodine sublimes upon combustion. If not trapped, it passes into the detector or coats the reduction tube, causing false high Nitrogen readings or erratic Carbon values.

  • Sample Preparation:

    • Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours. The amine group can hydrogen-bond with water; the iodine makes the lattice heavy, trapping solvent.

  • Combustion Aids:

    • Capsule: Tin (Sn) capsule.

    • Additive: Add ~5–10 mg of Tungsten Trioxide (

      
      )  powder directly over the sample in the capsule. This prevents the formation of non-volatile carbides and aids complete oxidation.
      
  • Instrument Configuration:

    • Ensure the combustion tube contains a distinct zone of Silver Wool (Ag) maintained at ~600–800°C.

    • Mechanism:

      
      . This chemically scrubs the iodine gas, preventing it from interfering with the Thermal Conductivity Detector (TCD).
      
  • Acceptance Criteria:

    • Target: C: 37.92%, H: 2.83%, N: 14.74%.

    • Pass: Results fall within

      
       absolute deviation.
      
Protocol B: Self-Validating qNMR (The "Internal" Method)

Use this for rapid, absolute purity determination without combustion artifacts.

The Challenge: The phenyl ring of the analyte (7.3–7.6 ppm) overlaps with many common aromatic standards (like TCNB).

  • Standard Selection:

    • Recommended: Dimethyl Sulfone (DMSO

      
      ) .
      
    • Why? It produces a sharp singlet at ~3.0 ppm (in DMSO-d6), completely clear of the pyrazole/phenyl aromatic region (6.5–8.0 ppm) and the broad amine peak (

      
      , ~5.0–6.0 ppm).
      
  • Sample Preparation:

    • Weigh exactly ~10 mg of Analyte (

      
      ) and ~5 mg of Standard (
      
      
      
      ) into the same vial. Precision balance (
      
      
      mg) is mandatory.
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse delay (

      
      ): 60 seconds  (Essential! Iodine atoms shorten 
      
      
      
      relaxation times via spin-orbit coupling, but the standard may relax slowly. 60s ensures >5x
      
      
      for both).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons (DMSO
      
      
      =6, Pyrazole-CH=1),
      
      
      = Molecular Weight.[4][5]

Troubleshooting & Self-Validation

How do you know if your analysis is lying to you?

SymptomProbable CauseCorrective Action
CHN: High %N, Low %C Iodine breakthrough. The detector interprets

gas as

or it interferes with

separation.
Replace Silver Wool trap; reduce sample mass to 1.5 mg.
CHN: High %H Hygroscopic amine.Dry sample at 50°C over

overnight.
qNMR: Purity > 102% Relaxation delay (

) too short. The iodine-heavy analyte relaxes faster than the standard, inflating its signal.
Increase

to 60s; measure

for both species.
Sample turns purple Iodine liberation (decomposition).Recrystallize immediately. Free iodine catalyzes further decomposition.

References

  • 
     for elemental analysis). [Link]
    
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Microanalysis of Halogenated Compounds. "Theory of Silver Wool Traps in CHN Analysis." Exeter Analytical Technical Notes. (General methodology for Halogen trapping). [Link]

Sources

×

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